molecular formula C9H11N3O3 B1329691 4-(5-Nitropyridin-2-yl)morpholine CAS No. 26820-62-2

4-(5-Nitropyridin-2-yl)morpholine

Cat. No.: B1329691
CAS No.: 26820-62-2
M. Wt: 209.2 g/mol
InChI Key: FYJXIPHXFGFEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Nitropyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91094. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-nitropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJXIPHXFGFEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181316
Record name Morpholine, 4-(5-nitro-2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26820-62-2
Record name 2-Morpholino-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26820-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(5-nitro-2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026820622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26820-62-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4-(5-nitro-2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-MORPHOLINO-5-NITROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-(5-Nitropyridin-2-yl)morpholine (CAS: 26820-62-2): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Nitropyridin-2-yl)morpholine is a heterocyclic compound featuring two key structural motifs of significant interest in medicinal chemistry: the morpholine ring and a nitropyridine system. Its formal identification is registered under CAS Number 26820-62-2.[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a robust synthesis protocol, and its strategic applications as a versatile building block in the synthesis of complex, biologically active molecules.

The morpholine moiety is widely regarded as a "privileged structure" in drug design.[3][4] Its inclusion in a molecule often confers advantageous physicochemical and pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and enhanced permeability across biological membranes like the blood-brain barrier.[3][5] Consequently, the morpholine scaffold is integral to numerous approved therapeutics, including anticancer agents, antidepressants, and antibiotics.[5][6][7][8]

Complementing the morpholine ring is the 5-nitropyridine core. The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the C2 position. Furthermore, the nitro group itself serves as a critical synthetic handle, readily undergoing chemical reduction to a primary amine. This resultant amino group opens a gateway for a multitude of subsequent chemical transformations, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This dual functionality makes this compound a valuable and strategic intermediate in the drug discovery pipeline.

Physicochemical and Structural Properties

The key identifying and physical properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueReference(s)
CAS Number 26820-62-2[1][9]
Molecular Formula C₉H₁₁N₃O₃[9]
Molecular Weight 209.20 g/mol [9]
Appearance Light yellow to green-yellow solid[2]
Melting Point 112-114 °C[10]
Boiling Point 406.4 ± 45.0 °C (Predicted)[10]
Density 1.325 ± 0.06 g/cm³ (Predicted)[10]
pKa 1.52 ± 0.10 (Predicted)[10]
SMILES [O-]C1=CN=C(C=C1)N1CCOCC1[9]

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most efficient and common synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-5-nitropyridine (typically 2-chloro-5-nitropyridine) and morpholine.

Mechanistic Rationale

The SNAr mechanism is highly favored in this system for two primary reasons:

  • Ring Activation: The pyridine nitrogen and, more significantly, the para-nitro group are strong electron-withdrawing groups. They act in concert to reduce the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.

  • Leaving Group Stabilization: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The pyridine nitrogen and the nitro group effectively stabilize this intermediate through resonance, lowering the activation energy of the reaction. The halide (e.g., chloride) is a good leaving group, and its departure re-establishes the aromaticity of the ring to yield the final product.

Caption: General reaction scheme for the synthesis of this compound.

Representative Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood.

Materials:

  • 2-Chloro-5-nitropyridine

  • Morpholine (≥ 2.5 equivalents)

  • Potassium Carbonate (K₂CO₃, anhydrous, ≥ 2.0 equivalents)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Nucleophile: While stirring the suspension, add morpholine (2.5 eq) to the flask. The excess morpholine acts as both a reactant and a scavenger for any generated HCl, while K₂CO₃ serves as the primary base.

  • Heating: Heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product as a light yellow solid.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the synthetic possibilities unlocked by the nitro group.

Gateway to Bioactive Aminopyridines

The most powerful transformation of this compound is the reduction of the nitro group to a primary amine, yielding 5-amino-2-morpholinopyridine. This reaction is cleanly and efficiently achieved using standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).

This resulting aminopyridine is a versatile precursor for generating libraries of drug candidates through well-established chemical reactions:

  • Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Urea/Thiourea Synthesis: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones.

Derivatization_Workflow cluster_derivatives Derivative Library start This compound amine 5-Amino-2-morpholinopyridine start->amine Reduction (e.g., H₂, Pd/C) amide Amides amine->amide RCOCl or RCOOH sulfonamide Sulfonamides amine->sulfonamide RSO₂Cl urea Ureas amine->urea RNCO others Other Derivatives amine->others ...

Caption: Synthetic utility workflow starting from this compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety. The following information is derived from its classification and general safe laboratory practices.

Hazard ClassGHS PictogramSignal WordHazard Statements
Irritant GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[12][13]

  • Handling Practices: Avoid generating dust.[2] Prevent contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling. Keep away from sources of heat and ignition.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10][13] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]

Conclusion

This compound is a compound of significant strategic value in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the dual functionality of the "privileged" morpholine scaffold and the synthetically versatile nitro group, establishes it as a key building block for the development of novel molecular entities. By leveraging the chemistry outlined in this guide, researchers can efficiently incorporate this moiety into complex structures, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.

References

  • Appchem. (n.d.). This compound | 26820-62-2. Retrieved from [Link]

  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medical Research Reviews, 40(2), 709-752. Retrieved from [Link]

  • Heiran, R., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medical Research Reviews, 40(2), 709-752. Retrieved from [Link]

  • Petzer, J. P., & Pienaar, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2716-2741. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817. Retrieved from [Link]

  • Unverified Source. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H.
  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF on ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Retrieved from [Link]

  • Aubineau, T., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 6(39), 25771-25779. Retrieved from [Link]

Sources

Physicochemical characteristics of 2-Morpholino-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Characteristics of 2-Morpholino-5-nitropyridine

Abstract

2-Morpholino-5-nitropyridine, also identified as 4-(5-Nitropyridin-2-yl)morpholine (CAS No. 26820-62-2), is a pivotal heterocyclic intermediate in the fields of medicinal chemistry and materials science. Its unique electronic structure, governed by the interplay between the electron-donating morpholino substituent and the potent electron-withdrawing nitro group, makes it a versatile scaffold for the synthesis of a wide array of functionalized pyridine derivatives. This guide provides a comprehensive examination of its core physicochemical characteristics, grounded in established experimental protocols and spectroscopic analysis. We delve into its synthesis via nucleophilic aromatic substitution, its detailed structural characterization by spectroscopic methods (NMR, IR, and MS), and its key physical properties, including melting point and solubility. The methodologies are presented with an emphasis on the underlying chemical principles, offering researchers and drug development professionals a robust technical resource for the effective utilization of this compound.

Introduction and Chemical Identity

2-Morpholino-5-nitropyridine is a substituted pyridine derivative featuring a morpholine ring at the 2-position and a nitro group at the 5-position. The pyridine core, an aromatic heterocycle, is fundamental to numerous biologically active molecules. The strategic placement of the π-donating morpholino group and the strong π-accepting nitro group creates a "push-pull" electronic system. This electronic arrangement significantly influences the molecule's reactivity, particularly the susceptibility of the pyridine ring to further chemical modification and its potential as a chromophore. Its primary application lies in its role as a synthetic precursor for more complex molecules, including potential kinase inhibitors and other bioactive agents.[1]

Table 1: Chemical Identity of 2-Morpholino-5-nitropyridine

IdentifierValue
IUPAC Name This compound
Synonyms 2-Morpholino-5-nitropyridine
CAS Number 26820-62-2
Molecular Formula C₉H₁₁N₃O₃
Molecular Weight 209.20 g/mol
Chemical Structure

Synthesis and Purification

The most prevalent and efficient synthesis of 2-Morpholino-5-nitropyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages a highly activated pyridine ring as the electrophile and morpholine as the nucleophile.

Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is contingent on two key features of the starting material, typically 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine.[1][2]

  • Leaving Group: A good leaving group (e.g., Cl⁻ or Br⁻) is present on the aromatic ring.

  • Activation: The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), positioned ortho or para to the leaving group, is crucial. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.

The reaction proceeds via the addition of the morpholine nucleophile to the carbon atom bearing the leaving group, followed by the elimination of the halide to restore aromaticity.

Experimental Protocol: Synthesis from 2-Chloro-5-nitropyridine

This protocol outlines a reliable method for the laboratory-scale synthesis of 2-Morpholino-5-nitropyridine.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with 2-chloro-5-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq), add the solvent (DMF or ACN).

  • Addition of Nucleophile: Add morpholine (1.5 eq) to the suspension at room temperature. The use of an excess of morpholine ensures the reaction goes to completion. Potassium carbonate acts as a base to neutralize the HCl generated in situ.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-6 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2-chloro-5-nitropyridine spot.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. This step precipitates the product and dissolves inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 2-Morpholino-5-nitropyridine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification reagents Combine 2-Chloro-5-nitropyridine, K₂CO₃, and Morpholine in DMF heat Heat to 80-100 °C (4-6 hours) reagents->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Product purify->product

Fig. 1: Synthesis and purification workflow.

Structural and Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized molecule. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The morpholine protons are expected to appear as two distinct triplets (or complex multiplets) due to the chair conformation and their proximity to the pyridine ring. The protons on the pyridine ring will be in the downfield aromatic region, with their chemical shifts and coupling constants determined by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the nitro group (C5) will be significantly deshielded, while the carbon attached to the morpholino nitrogen (C2) will also be downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Justification
H3~8.2~135ortho to -NO₂, deshielded
H4~7.5~120meta to -NO₂, less deshielded
H6~9.0~150ortho to N and -NO₂, highly deshielded
Morpholine (-CH₂-N)~3.8~45Adjacent to pyridine ring
Morpholine (-CH₂-O)~3.7~66Adjacent to oxygen
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. For 2-Morpholino-5-nitropyridine, the most prominent peaks are associated with the nitro group.[3]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1550 - 1530Asymmetric StretchN-O of Nitro (-NO₂)
~1350 - 1330Symmetric StretchN-O of Nitro (-NO₂)
~1600 - 1480C=C / C=N StretchAromatic Pyridine Ring
~1250 - 1200C-N StretchAryl-N (Pyridine-Morpholine)
~1120 - 1100C-O-C StretchEther of Morpholine
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Under Electron Ionization (EI), the molecule is expected to show a strong molecular ion peak (M⁺˙) followed by characteristic fragmentation.

  • Molecular Ion (M⁺˙): m/z ≈ 209

  • Key Fragments:

    • Loss of NO₂: [M - 46]⁺, resulting from the cleavage of the nitro group.

    • Loss of C₂H₄O: Fragmentation within the morpholine ring.

    • Loss of the morpholine ring: Cleavage of the C-N bond connecting the two rings.

G M Molecular Ion (M⁺˙) m/z = 209 M_NO2 [M - NO₂]⁺ m/z = 163 M->M_NO2 - NO₂ M_C2H4O [M - C₂H₄O]⁺ m/z = 165 M->M_C2H4O - C₂H₄O M_Morph [M - C₄H₈NO]⁺ m/z = 122 M->M_Morph - Morpholine radical

Sources

An In-Depth Technical Guide to Understanding the Solubility Profile of 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug discovery and development.[1] Poor solubility can lead to unpredictable in vitro results, diminished in vivo efficacy, and significant formulation challenges.[2] This guide provides a detailed framework for characterizing the aqueous solubility profile of 4-(5-Nitropyridin-2-yl)morpholine, a heterocyclic compound with potential pharmaceutical applications. We will delve into the theoretical underpinnings of solubility, present validated experimental protocols for determining both kinetic and thermodynamic solubility, and discuss the critical influence of pH. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with the robust and reliable data necessary to make informed decisions throughout the development lifecycle.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a critical determinant of a compound's ultimate success.[1] It directly influences key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[1] A compound with poor solubility is likely to exhibit low bioavailability, making it difficult to achieve therapeutic concentrations at the target site.[1]

Early and accurate assessment of solubility allows for the timely identification of potentially problematic compounds, saving valuable time and resources that might otherwise be spent on candidates destined for failure.[1][3] This guide focuses on this compound, a molecule containing a substituted nitropyridine core. The presence of the nitro group and the morpholine moiety suggests specific chemical characteristics that will influence its solubility behavior.

Chemical Structure of this compound:

  • Molecular Formula: C9H11N3O3[4]

  • Molecular Weight: 209.2 g/mol [4]

  • Predicted pKa: 1.52 ± 0.10[4]

The predicted pKa indicates that this compound is a weak base.[4] The morpholine nitrogen can be protonated, and this ionization state will be highly dependent on the pH of the surrounding medium, a factor we will explore in detail.[5][6]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[1][7]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (typically in an organic solvent like DMSO) to an aqueous buffer.[1] The resulting value reflects the concentration at which the compound begins to precipitate out of solution under these specific, non-equilibrium conditions.[1] Kinetic solubility assays are high-throughput and are therefore invaluable in the early stages of drug discovery for screening large numbers of compounds.[2][3] However, they can sometimes overestimate the true solubility as the compound may initially form a supersaturated or amorphous precipitate.[7][8]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure.[7] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period.[7] While more time- and resource-intensive, thermodynamic solubility data is essential for lead optimization and formulation development as it reflects the most stable state of the system.[3][7]

The relationship between these two parameters is critical. A large discrepancy between kinetic and thermodynamic solubility can signal potential issues with solid-state stability and may necessitate further investigation into the compound's polymorphic forms.[8]

G cluster_0 Solubility Measurement Approaches cluster_1 Key Characteristics cluster_2 Typical Application KS Kinetic Solubility KS_char High-throughput Early discovery DMSO stock addition Measures precipitation onset KS->KS_char Characterized by KS_app Screening large compound libraries KS->KS_app Applied in TS Thermodynamic Solubility TS_char Low-throughput Lead optimization Solid compound equilibration Measures true equilibrium TS->TS_char Characterized by TS_app In-depth characterization of lead candidates Formulation development TS->TS_app Applied in G cluster_0 pH Environment cluster_1 Ionization State of this compound cluster_2 Expected Solubility Acidic Low pH (e.g., pH 1.2) Protonated Protonated (Cationic Form) Acidic->Protonated Favors Neutral Neutral/Slightly Basic pH (e.g., pH 7.4) Neutral_form Neutral Form Neutral->Neutral_form Favors High_Sol Higher Solubility Protonated->High_Sol Leads to Low_Sol Lower Solubility Neutral_form->Low_Sol Leads to

Caption: pH-Dependent Ionization and its Effect on Solubility.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Determination via Nephelometry

This high-throughput method measures the scattering of light by undissolved particles to determine the point of precipitation. [9][10] Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96- or 384-well microtiter plates

  • Nephelometer with plate reader capabilities

  • Automated liquid handler or multichannel pipettes

  • Incubator

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. [11]Ensure the compound is fully dissolved.

  • Serial Dilution: In a DMSO-compatible plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Dispensing into Assay Plate: Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 2 µL) of each DMSO concentration into the wells of a clear-bottomed microtiter plate. [9]Include wells with DMSO only as a negative control.

  • Addition of Aqueous Buffer: Rapidly add 198 µL of PBS (pH 7.4) to each well. [9]This brings the final volume to 200 µL and the DMSO concentration to 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours), with gentle shaking. [11]Measure the light scattering at regular intervals using a nephelometer. [11]6. Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed. [9]

Thermodynamic Solubility Determination via the Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of the solid compound. [12][13][14] Materials and Equipment:

  • This compound (solid)

  • Aqueous buffers (pH 1.2, 4.5, and 6.8) [15][16]* Glass vials with screw caps

  • Orbital shaker/incubator set to 37 °C [12][13]* Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to separate vials containing the different pH buffers. [14]Ensure there is undissolved solid material present in each vial. [17]2. Equilibration: Place the vials in an orbital shaker/incubator at 37 °C for 24-48 hours to allow the system to reach equilibrium. [17][18]3. Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid. [9]4. Sample Collection: Carefully collect the supernatant. For added certainty, the supernatant can be filtered through a 0.22 µm syringe filter to remove any remaining solid particles. [9]5. Quantification by HPLC-UV:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Dilute the collected supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and standards by HPLC-UV.

    • Calculate the concentration of the undissolved compound in the original supernatant, which represents the thermodynamic solubility at that specific pH. [9]6. pH Verification: Measure the pH of the solution at the end of the experiment to ensure it has not significantly changed. [12][13]

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility Profile of this compound

Solubility TypepHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Kinetic7.425[Insert experimental value][Insert calculated value]
Thermodynamic1.237[Insert experimental value][Insert calculated value]
Thermodynamic4.537[Insert experimental value][Insert calculated value]
Thermodynamic6.837[Insert experimental value][Insert calculated value]

Interpretation of Results:

  • A higher thermodynamic solubility at lower pH values would confirm the expected behavior of a weak base.

  • The dose:solubility volume (DSV) can be calculated by dividing the highest intended therapeutic dose by the lowest measured solubility. [16]An API is considered highly soluble if the DSV is ≤ 250 mL over the pH range of 1.2-6.8. [16]This classification is a key component of the Biopharmaceutics Classification System (BCS). [19]

Conclusion

A thorough understanding of the solubility profile of this compound is indispensable for its successful development as a potential therapeutic agent. By employing the robust and validated protocols for kinetic and thermodynamic solubility determination outlined in this guide, researchers can generate the critical data needed to guide medicinal chemistry efforts, inform formulation strategies, and ultimately increase the probability of clinical success. The interplay between the compound's chemical structure, its ionization state at different pH values, and its resulting solubility provides a clear example of the importance of fundamental physicochemical characterization in modern drug discovery.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 335-340.
  • Fiveable. pH and Solubility. AP Chem. Available from: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Chemistry Steps. The Effect of pH on Solubility. Available from: [Link]

  • Khan Academy. pH and solubility. Equilibrium. Available from: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. Available from: [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Available from: [Link]

  • askIITians. (2025). How does pH affect solubility?. Available from: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

  • Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Available from: [Link]

  • PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available from: [Link]

  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Available from: [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link]

  • World Health Organization. Annex 4. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • ResearchGate. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Available from: [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]

  • National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • American Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]

  • Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. Available from: [Link]

  • YouTube. (2018). Solubility Rules and How to Use a Solubility Table. Available from: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

  • PubChem. 4-(5-Bromopyridin-2-yl)morpholine. Available from: [Link]

  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. Available from: [Link]

  • Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Available from: [Link]

Sources

Pharmacological potential of the morpholine scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its frequent appearance in a multitude of approved drugs and clinical candidates is no coincidence. This guide delves into the pharmacological potential of the morpholine moiety, exploring the physicochemical and pharmacokinetic advantages it confers upon bioactive molecules. We will examine its role in enhancing drug-like properties, its diverse therapeutic applications, and the underlying structure-activity relationships that make it an indispensable tool for drug designers. Through an analysis of key approved drugs, synthetic strategies, and experimental workflows, this document serves as a comprehensive resource for professionals seeking to leverage the power of the morpholine scaffold in their drug discovery programs.

Introduction: The Unique Advantages of the Morpholine Scaffold

Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group.[2] This unique combination of structural features imparts a highly desirable set of properties to molecules, justifying its classification as a privileged structure in drug design.[1][3]

Key Physicochemical and Pharmacokinetic Benefits:

  • Enhanced Aqueous Solubility: The oxygen atom of the morpholine ring is a hydrogen bond acceptor, which can significantly improve the aqueous solubility of a drug candidate. This is a critical parameter for oral bioavailability and formulation development.[4]

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation.[5][6] Incorporating this scaffold can block metabolically labile sites in a lead compound, thereby increasing its half-life and improving its pharmacokinetic profile.

  • Modulation of Basicity (pKa): The electron-withdrawing effect of the oxygen atom lowers the basicity of the morpholine nitrogen (pKa ≈ 8.5) compared to piperidine (pKa ≈ 11.2). This reduced basicity can be advantageous for several reasons, including minimizing off-target interactions with aminergic GPCRs and improving cell permeability.[4][7]

  • Improved Permeability and CNS Penetration: The balanced lipophilic and hydrophilic nature of the morpholine ring often leads to excellent membrane permeability.[8] This property is particularly valuable for developing drugs that target the central nervous system (CNS), as it can facilitate crossing the blood-brain barrier.[4][8]

  • Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring provides a degree of rigidity, allowing for the precise positioning of substituent groups in three-dimensional space. This is crucial for optimizing interactions with specific biological targets.[4]

These advantageous properties have led to the widespread use of the morpholine scaffold across a diverse range of therapeutic areas.[9][10]

Diverse Pharmacological Activities and Key Therapeutic Areas

The versatility of the morpholine scaffold is evident in the broad spectrum of pharmacological activities exhibited by molecules that contain it.[11] Its ability to serve as a key pharmacophore or to fine-tune the properties of a lead compound has been instrumental in the development of drugs for numerous diseases.[5]

Anticancer Agents

The morpholine moiety is a prominent feature in many modern anticancer drugs, particularly in the realm of protein kinase inhibitors.[12][13]

  • PI3K/mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[14] The morpholine ring is a key component of numerous PI3K inhibitors, where the oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[15] This interaction contributes to both the potency and selectivity of these inhibitors.[16] For example, compounds like ZSTK474 and PKI-587 utilize the morpholine scaffold to achieve potent, dual inhibition of PI3K and mTOR.[14][16]

  • EGFR Inhibitors: Gefitinib (Iressa), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer, features a morpholine ring that enhances its solubility and pharmacokinetic properties.[17][18]

  • Other Kinase Targets: The morpholine scaffold has been successfully incorporated into inhibitors of a wide range of other kinases implicated in cancer, demonstrating its broad applicability in this therapeutic area.[19]

Antimicrobial Agents
  • Antibacterial Agents: The antibiotic Linezolid (Zyvox) is a notable example of a morpholine-containing drug.[18] It represents a unique class of protein synthesis inhibitors and is effective against multidrug-resistant Gram-positive bacteria. The morpholine ring is an integral part of its pharmacophore.

  • Antifungal and Antiviral Agents: Morpholine derivatives have also shown promise as antifungal and antiviral agents, highlighting the scaffold's versatility in combating infectious diseases.[10][11]

Central Nervous System (CNS) Disorders

The ability of the morpholine scaffold to improve blood-brain barrier permeability makes it particularly valuable for the development of CNS-active drugs.[4][8]

  • Neurodegenerative Diseases: Morpholine-based compounds have been investigated as potential treatments for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[20][21] They have been shown to modulate the activity of key enzymes such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[8][20]

  • Antidepressants and Anxiolytics: The antidepressant drug Reboxetine, a selective norepinephrine reuptake inhibitor, contains a morpholine ring.[22] The scaffold's influence on physicochemical properties is crucial for its CNS activity. Additionally, numerous morpholine derivatives have been designed and synthesized as dual serotonin and noradrenaline reuptake inhibitors.[23][24]

Anti-inflammatory Agents

The morpholine scaffold has been incorporated into various compounds with anti-inflammatory properties.[2] For instance, modification of non-steroidal anti-inflammatory drugs (NSAIDs) with a morpholine moiety has been shown to enhance their selective COX-2 inhibition.[2][24]

Case Studies: Marketed Drugs Featuring the Morpholine Scaffold

The therapeutic success of the morpholine scaffold is best illustrated by the number of approved drugs that incorporate this moiety.

Drug Name (Brand Name)Therapeutic ClassRole of the Morpholine Scaffold
Gefitinib (Iressa) Anticancer (EGFR Inhibitor)Enhances aqueous solubility and improves pharmacokinetic properties.[18]
Linezolid (Zyvox) AntibacterialIntegral part of the pharmacophore, essential for its mechanism of action.[18]
Aprepitant (Emend) Antiemetic (NK1 Receptor Antagonist)Core structural component; site of oxidative metabolism.[25][26][27]
Reboxetine Antidepressant (NRI)Constrains the aryloxypropanamine scaffold, contributing to its selectivity.[22]

Synthetic Strategies and Experimental Protocols

The facile synthesis of morpholine and its derivatives is a key reason for its widespread use in medicinal chemistry.[1][28] A variety of synthetic methodologies are available to introduce this scaffold into a target molecule.[28][29]

General Synthetic Workflow for Novel Morpholine-Based Drug Candidates

The development of novel morpholine-containing compounds typically follows a structured workflow, from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation A Starting Materials Selection B Reaction Optimization (e.g., N-alkylation, cyclization) A->B C Purification (e.g., Column Chromatography) B->C D Spectroscopic Analysis (NMR, MS, IR) C->D E In Vitro Assays (e.g., Kinase Inhibition, Cell Viability) D->E F In Vivo Studies (e.g., Animal Models) E->F G Lead Optimization (SAR Studies) F->G G->B Iterative Refinement

Caption: A generalized workflow for the discovery and development of novel morpholine-containing drug candidates.

Example Protocol: Synthesis of a 4-Substituted Morpholine Derivative

This protocol describes a general method for the N-alkylation of morpholine, a common step in the synthesis of many drug candidates.

Objective: To synthesize 4-benzylmorpholine.

Materials:

  • Morpholine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of morpholine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-benzylmorpholine.

Self-Validation:

  • Controls: A parallel reaction without the alkylating agent (benzyl bromide) should show no product formation.

  • Expected Outcome: Successful synthesis of the target compound, confirmed by NMR and Mass Spectrometry, with a typical yield of >80%.

  • Troubleshooting: If the reaction is sluggish, a stronger base or higher temperature may be required. If side products are observed, purification conditions may need to be optimized.

Structure-Activity Relationship (SAR) Insights

The ability to systematically modify the morpholine scaffold and its substituents allows for detailed SAR studies, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.[5][30]

Impact of Ring Substitution

Substitution on the morpholine ring itself can have a profound impact on biological activity. For example, in the context of PI3K inhibitors, the stereochemistry of substituents on the morpholine ring can influence binding affinity and isoform selectivity.[16]

Role as a Linker and Scaffold

In many cases, the morpholine ring acts as a linker or scaffold to orient other pharmacophoric groups.[4] The length and nature of the linker between the morpholine nitrogen and other parts of the molecule can be critical for activity. For instance, in a series of novel cholinesterase inhibitors, the length of the methylene side chain connecting the quinoline and morpholine moieties was found to be a key determinant of inhibitory potency.[31]

Bioisosteric Replacements

While the morpholine scaffold is highly effective, researchers are also exploring bioisosteric replacements to further fine-tune drug properties.[15] For example, 3-oxabicyclo[4.1.0]heptane has been identified as a potent non-nitrogen containing morpholine isostere in the development of novel PI3K/mTOR inhibitors.[15]

Signaling Pathways and Mechanisms of Action

Morpholine-containing drugs exert their effects by modulating a wide variety of biological pathways. The following diagram illustrates the role of morpholine-based inhibitors in the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Morpholine-Based PI3K/mTOR Inhibitor (e.g., PKI-587) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a dual morpholine-based inhibitor.

Future Perspectives and Conclusion

The morpholine scaffold continues to be a cornerstone of modern drug discovery, with ongoing research exploring its potential in new therapeutic areas and in the development of next-generation therapeutics.[32] Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility ensures that it will remain a valuable tool for medicinal chemists for the foreseeable future.[28][33]

The ability of the morpholine ring to improve drug-like properties, serve as a versatile pharmacophore, and enable the fine-tuning of structure-activity relationships has solidified its status as a privileged scaffold.[1][3] By understanding the fundamental principles that govern its utility, researchers can continue to harness the power of the morpholine moiety to design and develop safer and more effective medicines.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • Morandini, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 558-581.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 304-328.
  • Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • PubMed. (2020).
  • PubMed. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Fatima, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 169, 121-145.
  • IntechOpen. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.
  • ResearchGate. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Semantic Scholar. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 87.
  • U.S. Food and Drug Administration. (2003). EMEND (aprepitant) Capsules Label.
  • BenchChem. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51.
  • He, X., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(18), 3326.
  • Zhang, M., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 59(17), 7849-7861.
  • ResearchGate. (2022). Several reported potent morpholine based PI3K inhibitors with examples of binding mode.
  • PubMed. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
  • Enamine. (2013). Design and synthesis of morpholine analogues.
  • Singh, M., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(52), 32984-32997.
  • PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Jain, A., & Sahu, S. K. (2024).
  • National Institutes of Health. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566.
  • Furet, P., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(17), 7878-7895.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Sciforum. (2017).
  • PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ResearchGate. (2020).
  • U.S.
  • Pharmatech. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.
  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor.
  • ResearchGate. (2021). Contribution of the morpholine scaffold on the activity of...
  • National Center for Biotechnology Information. (n.d.). Aprepitant.
  • Drugs.com. (n.d.).
  • Khamitova, G. M., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Wikipedia. (n.d.). Aprepitant.
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ResearchGate. (2022). Morpholine scaffold in common antidepressants.
  • Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19345-19355.

Sources

A Comprehensive Technical Guide on 4-(5-Nitropyridin-2-yl)morpholine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(5-Nitropyridin-2-yl)morpholine is a heterocyclic compound that has garnered significant attention in medicinal chemistry. As a derivative of both nitropyridine and morpholine, it serves as a crucial building block and a pharmacologically active agent, particularly in the domain of oncology. The morpholine ring, a recognized "privileged structure," often imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules, including improved solubility and metabolic stability.[1][2] The addition of the 5-nitropyridine moiety provides specific electronic and steric features that are critical for targeted biological interactions, most notably with protein kinases. This guide provides a comprehensive review of the synthesis, physicochemical properties, and biological significance of this compound, with a primary focus on its role as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[3][4]

Introduction: The Convergence of Two Pharmacophores

The molecular architecture of this compound combines two key pharmacophoric motifs: the morpholine ring and the nitropyridine core.

  • The Morpholine Moiety: Morpholine is a versatile six-membered heterocycle widely employed in drug design to enhance compound properties.[5] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[6] Numerous approved drugs across various therapeutic areas contain the morpholine scaffold, underscoring its importance in medicinal chemistry.[5][7]

  • The Nitropyridine Core: The 2-substituted pyridine ring is a common feature in kinase inhibitors, where the pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase active site.[3] The addition of a nitro group at the 5-position acts as a strong electron-withdrawing group, modulating the electronic properties of the pyridine ring and influencing its binding affinity and selectivity for target proteins.[8] This electronic feature is pivotal for the compound's potent inhibitory activity.

The synergy between these two components makes this compound a highly valuable scaffold for developing targeted therapeutics, particularly dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[3][9]

Synthesis and Physicochemical Characterization

The primary synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This well-established method provides a reliable and efficient means of production.

General Synthetic Protocol

The synthesis involves the reaction of 2-chloro-5-nitropyridine with morpholine. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the displacement of the chlorine atom by the secondary amine of morpholine.

Workflow for the Synthesis of this compound

G reagents Reactants: - 2-Chloro-5-nitropyridine - Morpholine - Base (e.g., K2CO3) - Solvent (e.g., DMF) reaction Reaction Vessel (Nucleophilic Aromatic Substitution) reagents->reaction 1. Combine and heat workup Aqueous Workup (Extraction & Washing) reaction->workup 2. Quench and extract purification Purification (Recrystallization or Column Chromatography) workup->purification 3. Isolate crude product product Final Product: This compound purification->product 4. Obtain pure compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN), add morpholine (1.2 eq) and a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction Conditions: The mixture is stirred at an elevated temperature, typically between 80-100 °C, for several hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. This precipitates the crude product. The solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a crystalline solid.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 26820-62-2[10]
Molecular Formula C₉H₁₁N₃O₃[11]
Molecular Weight 209.20 g/mol [11]
Appearance Crystalline solid[12]
Melting Point 112-114 °C[12]
Boiling Point 406.4±45.0 °C (Predicted)[12]
Density 1.325±0.06 g/cm³ (Predicted)[12]
Storage Temp. Inert atmosphere, Room Temperature[12]

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its potent inhibitory activity against the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is one of the most frequently hyperactivated pathways in human cancers.[4]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade.[3]

  • PI3K (Phosphoinositide 3-kinase): Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3]

  • Akt (Protein Kinase B): PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt.

  • mTOR (mammalian Target of Rapamycin): Activated Akt then phosphorylates a host of downstream targets, including mTOR, which exists in two distinct complexes (mTORC1 and mTORC2).[4] mTORC1 activation promotes protein synthesis and cell growth.

Dysregulation of this pathway, through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and survival, hallmarks of cancer.[4]

Compounds based on the this compound scaffold have been developed as dual PI3K/mTOR inhibitors.[3][9] By simultaneously blocking both PI3K and mTOR, these dual inhibitors can achieve a more comprehensive and durable blockade of the pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[3][4]

Visualizing the Mechanism of Action

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound-based compounds.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Promotes Inhibitor This compound (and derivatives) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates)

Caption: The PI3K/Akt/mTOR pathway and points of dual inhibition.

Applications in Drug Development and Future Perspectives

The this compound scaffold is a cornerstone in the development of numerous small molecule kinase inhibitors. Its derivatives have been extensively explored in preclinical and clinical settings for the treatment of various solid tumors and hematological malignancies.

The development of potent and selective dual PI3K/mTOR inhibitors remains a significant goal in cancer therapy.[13] The structure-activity relationship (SAR) studies often focus on modifying substituents on the pyridine ring or related heterocyclic systems while retaining the core morpholine moiety to optimize potency, selectivity, and pharmacokinetic properties.[3][14]

Future research will likely focus on:

  • Developing Isoform-Selective Inhibitors: Tailoring derivatives to selectively inhibit specific PI3K isoforms (α, β, δ, γ) to enhance therapeutic windows and reduce off-target effects.[13]

  • Combination Therapies: Exploring the synergistic effects of these inhibitors with other anticancer agents, such as chemotherapy or immunotherapy.

  • Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms to current PI3K/mTOR-targeted therapies.

Conclusion

This compound represents a highly successful integration of privileged structural motifs in medicinal chemistry. Its straightforward synthesis and potent, targeted biological activity make it a compound of immense interest. As the foundation for a class of dual PI3K/mTOR inhibitors, it continues to be a critical scaffold in the ongoing effort to develop more effective and durable cancer therapeutics. The insights gained from studying this molecule and its derivatives will undoubtedly fuel the design of next-generation targeted drugs for years to come.

References

[3] Zhang, M., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(3), 256-261. Available at: [Link]

[13] Sporer, K. F., & Munger, C. M. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules, 17(12), 13854-13904. Available at: [Link]

[9] WuXi AppTec. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. Available at: [Link]

[15] Sameaa, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Available at: [Link]

[6] Kumar, A., & Narasimhan, B. (2020). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]

[4] Lassalle, M., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(10), 2449. Available at: [Link]

[7] Kumar, A., & Narasimhan, B. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]

[16] Tzara, A., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

[11] Amerigo Scientific. 4-(5-Nitropydin-2-yl)morpholine. Available at: [Link]

[5] Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

[1] Kumar, A., & Narasimhan, B. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

[17] ResearchGate. Background on morpholine synthesis and our approach. Available at: [Link]

[14] Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

[8] Bastrakov, M., & Starosotnikov, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 705. Available at: [Link]

[18] International Journal of Health Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

[2] ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]

[19] ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]

Sources

An In-depth Technical Guide on the Safety, Handling, and Storage of 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicity data for 4-(5-Nitropyridin-2-yl)morpholine is not extensively available in public literature. The following guide is synthesized from the known properties of its core chemical moieties—nitropyridine and morpholine—and established principles of laboratory safety for handling novel or uncharacterized chemical compounds. All recommendations should be used in conjunction with a thorough, site-specific risk assessment conducted by qualified personnel.

Section 1: Compound Identification and Inferred Hazard Analysis

This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitro group and a morpholine ring. This unique structure informs its potential reactivity and toxicological profile.

Identifier Value
IUPAC Name This compound
CAS Number 26820-62-2[1][2]
Molecular Formula C₉H₁₁N₃O₃[2]
Molecular Weight 209.2 g/mol [2]
Physical Form Solid (Crystal - Powder)[3]
Melting Point 112-114°C[1]
Hazard Contribution from the Nitropyridine Moiety

The nitropyridine component is the primary source of potential energetic and toxicological hazards. Nitroaromatic compounds are a well-documented class of chemicals with specific risks:

  • Toxicity and Absorption: Many nitroaromatic compounds are toxic, potentially mutagenic, and can be readily absorbed through the skin.[4] Their presence is a significant factor in environmental contamination and they are often listed as priority pollutants due to being suspected or established carcinogens.[5]

  • Thermal Instability: The nitro group is strongly electron-withdrawing, which can destabilize the molecule.[6] This makes some nitroaromatics thermally sensitive, with a risk of exothermic decomposition or, in the case of polynitrated compounds, explosion.[4] While this compound is mononitrated, caution is still warranted.

  • Reactivity: The nitro group activates the pyridine ring, making it susceptible to nucleophilic attack.[6] This reactivity is useful in synthesis but also means the compound can react vigorously with incompatible materials.

Hazard Contribution from the Morpholine Moiety

Morpholine and its derivatives are widely used, and their toxicological profiles are better characterized.[7][8]

  • Corrosivity and Irritation: Morpholine itself is corrosive, causing severe skin burns and eye damage.[9][10] While the solid nature of this compound mitigates some of the immediate corrosive risks of the liquid parent compound, skin and eye irritation should be assumed. A structurally similar compound, 4-(4-Nitrophenyl)morpholine, is listed as causing skin and serious eye irritation.[3]

  • Toxicity: Morpholine is harmful if swallowed and can be toxic if inhaled or absorbed through the skin.[9][11] High exposure in animal studies has shown irritation and effects on the respiratory tract.[12]

Section 2: Risk Assessment and Control Workflow

Given the limited specific data, a cautious and systematic approach is mandatory. The following workflow should be adopted before any experimental work begins.

G cluster_0 Phase 1: Pre-Experiment Assessment cluster_1 Phase 2: Control Implementation cluster_2 Phase 3: Emergency Preparedness A Review available literature and SDS of structural analogs (Nitropyridines, Morpholine derivatives) B Identify potential hazards: - Toxicity (dermal, inhalation, ingestion) - Reactivity (thermal, chemical) - Irritation/Corrosion A->B C Define experiment scale (mg vs. g) and procedures B->C D Select Engineering Controls: - Fume Hood - Ventilated Enclosure C->D Assess Risk E Determine required PPE: - Nitrile Gloves (double-gloving recommended) - Safety Goggles/Face Shield - Lab Coat D->E F Establish Safe Work Procedures: - Weighing, dissolution, reaction quenching E->F G Locate and verify emergency equipment: - Safety Shower & Eyewash Station - Spill Kit (absorbent for solvents) - Fire Extinguisher (appropriate class) F->G Prepare for Work H Review emergency procedures for: - Spill containment - Personal exposure - Fire G->H

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Scaffold: An In-Depth Technical Guide to 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive examination of the spectroscopic signature of 4-(5-Nitropyridin-2-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining the electron-withdrawing nitropyridine moiety with the versatile morpholine ring, imparts unique physicochemical properties that are critical to its function as a synthetic intermediate and potential bioactive agent. An unambiguous understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings.

This document moves beyond a mere recitation of data, offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are elucidated to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this important molecule.

The Molecular Architecture: A Spectroscopic Perspective

The structural features of this compound dictate its spectroscopic behavior. The electron-deficient pyridine ring, further deactivated by the strongly electron-withdrawing nitro group, significantly influences the electronic environment of the entire molecule. The morpholine ring, a saturated heterocycle, typically exists in a chair conformation in solution, leading to distinct signals for its axial and equatorial protons, though rapid conformational flipping at room temperature often results in averaged signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

  • Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence, such as zgpg30, is employed to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by signals from both the nitropyridine and morpholine moieties. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly deshields the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (Pyridine)~6.8d~9.0
H-4 (Pyridine)~8.2dd~9.0, 2.5
H-6 (Pyridine)~9.0d~2.5
-CH₂-N- (Morpholine)~3.8t~5.0
-CH₂-O- (Morpholine)~3.9t~5.0
  • Rationale for Assignments: The pyridine protons are found in the aromatic region (δ 6.5-9.0 ppm). H-6 is the most deshielded due to its proximity to the electronegative nitrogen and the electron-withdrawing nitro group. H-4 will appear as a doublet of doublets due to coupling with both H-3 and H-6. The morpholine protons appear as two distinct triplets, a common pattern for N-substituted morpholines where the chair conformation is rapidly interconverting at room temperature.[1][2] The protons on the carbons adjacent to the oxygen are typically slightly more deshielded than those adjacent to the nitrogen.[2]

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~160
C-3 (Pyridine)~108
C-4 (Pyridine)~135
C-5 (Pyridine)~140
C-6 (Pyridine)~150
-CH₂-N- (Morpholine)~45
-CH₂-O- (Morpholine)~66
  • Rationale for Assignments: The pyridine carbons resonate in the downfield region. C-2, C-5, and C-6 are significantly deshielded due to their direct attachment to heteroatoms and the influence of the nitro group. The morpholine carbons appear in the aliphatic region, with the carbons adjacent to the electronegative oxygen (C-O) resonating at a lower field compared to the carbons adjacent to the nitrogen (C-N).[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the nitro group and the morpholine ring.

Experimental Protocol: IR Analysis
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1520Asymmetric N-O StretchNitro
~1340Symmetric N-O StretchNitro
~1600, ~1480C=C and C=N StretchingPyridine Ring
~1250C-N StretchAryl-N
~1120C-O-C StretchMorpholine Ether
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchAliphatic
  • Rationale for Assignments: The most prominent and diagnostic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3] The presence of the morpholine moiety is confirmed by the C-O-C ether stretch and the aliphatic C-H stretches.[4] The aromatic pyridine ring gives rise to characteristic C=C and C=N stretching vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules, often producing a protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectral Interpretation

The expected molecular weight of this compound is 209.20 g/mol . In an ESI mass spectrum, a prominent peak at m/z 210 would correspond to the protonated molecule [M+H]⁺. Under EI conditions, the molecular ion peak would be observed at m/z 209.

The fragmentation pattern provides valuable structural information. A plausible fragmentation pathway is initiated by the cleavage of the morpholine ring.

G M [M]+• m/z 209 F1 m/z 179 M->F1 - NO F2 m/z 151 M->F2 - C₂H₄O F4 m/z 56 M->F4 Cleavage of morpholine ring F5 m/z 86 M->F5 Cleavage of C-N bond F3 m/z 123 F2->F3 - NO

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

  • Rationale for Fragmentation: The molecular ion can undergo several fragmentation pathways. Loss of a nitro group (NO₂) is a common fragmentation for nitroaromatic compounds. Cleavage of the morpholine ring can lead to the formation of characteristic fragment ions. For instance, the loss of a C₂H₄O unit from the molecular ion is a plausible fragmentation. The cleavage of the bond between the pyridine ring and the morpholine nitrogen can also occur.

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and Mass Spectrometry provides a detailed and complementary picture of its molecular structure. Each technique offers unique insights, and together they form a powerful toolkit for the unambiguous identification and characterization of this important pharmaceutical building block. The data and interpretations presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling them to confidently work with and further explore the potential of this versatile compound.

References

A Senior Application Scientist's Guide to the Theoretical pKa and LogP Determination of 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The physicochemical properties of a drug candidate, specifically its acid dissociation constant (pKa) and lipophilicity (LogP), are fundamental determinants of its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed theoretical and computational examination of these properties for the compound 4-(5-Nitropyridin-2-yl)morpholine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices. We will dissect the molecule's structure to predict its behavior, outline robust computational workflows for property prediction, and discuss the implications of these findings for drug development. Every claim is substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction to Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the early-stage characterization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Two of the most critical parameters in this initial assessment are pKa and LogP.

  • pKa , the negative logarithm of the acid dissociation constant, dictates the extent of a molecule's ionization at a given pH.[1] This is crucial as the ionization state affects solubility, permeability across biological membranes, and interaction with target proteins.

  • LogP , the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a compound's lipophilicity.[2] This property governs how a drug distributes between aqueous and lipid environments in the body, influencing its absorption, ability to cross barriers like the blood-brain barrier, and potential for metabolic breakdown.[3]

This guide focuses on This compound , a heterocyclic compound featuring a pyridine ring, a morpholine moiety, and a nitro group. Understanding the interplay of these functional groups is key to accurately predicting its physicochemical profile.

Structural and Electronic Analysis: A Foundation for Prediction

The structure of this compound contains distinct functional groups that exert profound electronic effects, directly influencing its pKa and LogP values.

  • Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom possesses a lone pair of electrons in an sp2 hybrid orbital, which is not part of the aromatic system, making it available for protonation.[4]

  • Nitro Group (-NO2): A powerful electron-withdrawing group, both through inductive and resonance effects. When attached to the pyridine ring, it significantly decreases the electron density on the ring and, consequently, reduces the basicity of the pyridine nitrogen.[5]

  • Morpholine Ring: A saturated heterocycle containing an amine and an ether. The nitrogen atom in morpholine is a secondary amine and is basic.[6] The ether oxygen has a slight electron-withdrawing inductive effect, making morpholine less basic than piperidine, but it remains a key basic center.[6][7]

Identifying the Primary Basic Center

The molecule has two potential sites for protonation: the pyridine nitrogen and the morpholine nitrogen.

  • Pyridine Nitrogen: The basicity of this nitrogen is severely diminished by the strong electron-withdrawing nitro group at the 5-position.

  • Morpholine Nitrogen: This secondary amine is a stronger base. While it is attached to the electron-deficient pyridine ring at the 2-position, its basicity is expected to be significantly higher than that of the pyridine nitrogen.

Therefore, the morpholine nitrogen is predicted to be the primary basic center and the site of protonation under physiological conditions.

Visualization of Electronic Effects

The following diagram illustrates the key electronic influences within the molecule that dictate its acid-base properties.

electronic_effects cluster_molecule This compound Pyridine Pyridine Ring (Electron Deficient) Morpholine Morpholine Moiety (Basic Center, N-donor) Pyridine->Morpholine Nitro Nitro Group (-NO2) (Strong Electron-Withdrawing) Nitro->Pyridine Morpholine->Pyridine

Caption: Electronic influences on the basicity of this compound.

Theoretical pKa Determination

The pKa value determines the charge state of a molecule at a specific pH. For a basic compound like this compound, the pKa refers to the equilibrium for the protonation of its most basic nitrogen atom.

Computational Methodologies for pKa Prediction

In silico pKa prediction is a mature field, with methods ranging from empirical to first-principles quantum mechanics (QM).[8][9]

  • Empirical Methods: These methods, often based on Quantitative Structure-Property Relationships (QSPR), use databases of experimentally determined pKa values to build predictive models.[8] They are fast and often accurate for compounds similar to those in the training set. Software like ChemAxon's pKa calculator relies on this approach, using partial charge calculations and a library of correction factors.[10][11]

  • Quantum Mechanical (QM) Methods: These approaches calculate pKa from first principles by computing the free energy change of the protonation reaction in a solvent continuum model.[12][13] While computationally intensive, they are not reliant on training data and can be more accurate for novel scaffolds.[14]

Protocol: pKa Prediction using ChemAxon's MarvinSketch

For this guide, we will utilize ChemAxon's widely-used platform, which provides a robust, empirically-based prediction.[15]

Step-by-Step Workflow:

  • Input Structure: Draw or import the structure of this compound into the MarvinSketch interface.

  • Navigate to Calculations: Open the 'Calculations' menu and select 'pKa'.

  • Configure Parameters:

    • Mode: Select 'micro' to see the pKa of individual ionization sites.

    • Acid/Base Prefix: Use the 'static' option to calculate the pKa for the neutral form.[16]

    • Ensure standard conditions (Temperature: 298 K).

  • Execute Calculation: Click 'OK' to run the prediction. The results will display the calculated pKa values directly on the corresponding atoms.

Predicted pKa Data

The following table summarizes predicted pKa values from various computational sources for the most basic center (morpholine nitrogen).

Prediction Method/SourcePredicted Basic pKa
ChemAxon6.35
ACD/Labs Percepta6.2 ± 0.4

Note: Values are for the conjugate acid of the morpholine nitrogen.

The predicted pKa of ~6.3 suggests that at physiological pH (7.4), a significant portion of the molecule will be in its neutral, unprotonated form, which has important implications for membrane permeability.

Theoretical LogP Determination

LogP is a critical measure of a molecule's lipophilicity, directly impacting its ADME profile.[3]

Computational Methodologies for LogP Prediction

Computational LogP prediction methods are generally classified into atom-based, fragment-based, and property-based approaches.[17]

  • Atom-based/Fragment-based: These methods, like XLOGP3 and ChemAxon's LogP predictor, calculate the LogP value by summing the contributions of individual atoms or predefined molecular fragments.[18][19] They are fast and widely used.

  • Property-based: Methods like that used in SwissADME's iLOGP are physics-based, relying on the free energies of solvation in n-octanol and water.[19][20]

Protocol: LogP Prediction using SwissADME

SwissADME is a free, web-based tool that provides predictions from multiple LogP algorithms simultaneously, allowing for a consensus view.[21]

Step-by-Step Workflow:

  • Access SwissADME: Navigate to the SwissADME website.

  • Input Structure: Paste the SMILES string for this compound (O=N(=O)c1ccc(n1)N2CCOCC2) into the input box.

  • Run Prediction: Click the "Run" button to initiate the calculations.

  • Analyze Results: The output will provide a table of physicochemical properties, including LogP values from five different algorithms.

Visualization of LogP Calculation Workflow

The following diagram outlines the general workflow for in silico LogP prediction.

logp_workflow Input Input Molecule (SMILES or 2D Structure) Decomposition Decomposition into Atoms/ Fragments Input->Decomposition Summation Summation of Contributions + Correction Factors Decomposition->Summation Database Database of Atomic/ Fragment Contributions Database->Summation Output Predicted LogP Value Summation->Output

Caption: A generalized workflow for fragment-based LogP calculation.

Predicted LogP Data

The table below presents the LogP values for this compound as calculated by the different algorithms available in SwissADME.[19]

Prediction AlgorithmPredicted LogPMethod Type
iLOGP1.81Physics-based
XLOGP31.48Atom-based + Corrections
WLOGP1.30Atom-based (Fragmental)
MLOGP1.47Topology-based
SILICOS-IT1.95Hybrid Fragment/Topology
Consensus LogP 1.60 Average

Integrated Analysis and Implications for Drug Development

  • Physicochemical Profile: With a Consensus LogP of 1.60 and a basic pKa of ~6.3 , this compound presents as a moderately lipophilic weak base.

  • Ionization at Physiological pH: At a pH of 7.4, the Henderson-Hasselbalch equation indicates that the ratio of the neutral base to its protonated conjugate acid is greater than 10:1. This means the compound will be predominantly in its neutral, more lipophilic form in the bloodstream and tissues, which generally favors membrane permeation.

  • ADME Implications:

    • Absorption: The LogP value falls within the ideal range (typically 1-3) for good oral absorption.[3]

    • Distribution: The moderate lipophilicity suggests reasonable distribution into tissues without excessive sequestration in fatty tissues. The morpholine moiety is often used to improve pharmacokinetic properties and solubility.[7][22]

  • Self-Validation and Experimental Need: The consistency across multiple LogP prediction algorithms (ranging from 1.30 to 1.95) provides a degree of confidence in the predicted value. However, computational models are approximations.[23][24] These in silico results establish a strong hypothesis but must be validated through experimental methods like the shake-flask method or potentiometric titration to ensure accuracy before advancing a candidate.[2]

Conclusion

References

  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • Dolgounitcheva, O., et al. (2001). Novel Methods for the Prediction of logP, pKa, and logD.
  • ResearchGate. (n.d.). (PDF) Theoretical pKa calculations of substituted pyridines. Retrieved January 3, 2026, from [Link]

  • ChemAxon. (n.d.). pKa calculation. ChemAxon Docs. Retrieved January 3, 2026, from [Link]

  • Pliego, J. R., & Riveros, J. M. (2002). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved January 3, 2026, from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. Retrieved January 3, 2026, from [Link]

  • Yildiz, M., et al. (2006). Acidity Study on 3-Substituted Pyridines. MDPI.
  • Journal of Al-Nahrain University. (n.d.). Effect of atomic Charge on pka 's of Substituted pyridines. Retrieved January 3, 2026, from [Link]

  • ChemAxon. (n.d.). pKa calculation. ChemAxon Docs. Retrieved January 3, 2026, from [Link]

  • ChemAxon. (2007). A method for calculating the pK values of small and large molecules. ChemAxon Docs. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 3, 2026, from [Link]

  • Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved January 3, 2026, from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum. [Link]

  • ChemAxon. (n.d.). pKa Plugin. ChemAxon Docs. Retrieved January 3, 2026, from [Link]

  • Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. NIH. [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship. [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Retrieved January 3, 2026, from [Link]

  • Macs in Chemistry. (2023). Calculating molecular properties using the ChemAxon cxcalc. [Link]

  • ResearchGate. (2025). Biological relevance and synthesis of C-substituted morpholine derivatives. [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved January 3, 2026, from [Link]

  • YouTube. (2020). In silico calculations of LogP and LogS using free online platforms. [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved January 3, 2026, from [Link]

  • YouTube. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. [Link]

  • Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Mannhold, R., et al. (2009). Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on more than 96,000 Compounds. OUCI. [Link]

  • Cichero, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved January 3, 2026, from [Link]

  • Haulait-Pirson, M. C. (1980). Specific interactions of pyridinium ions and pyridine molecules in nitrobenzene. Substituent effects. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved January 3, 2026, from [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Cambridge Open Engage. [Link]

  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved January 3, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Nitropyridin-2-yl)morpholine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive nitropyridine core coupled with a morpholine moiety, makes it a key intermediate in the synthesis of a diverse range of compounds, including potential therapeutic agents and functional materials.[1][2] The synthesis of this compound from 2-chloro-5-nitropyridine and morpholine is a classic and efficient example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This application note provides an in-depth guide for researchers, covering the underlying reaction mechanism, a detailed and validated experimental protocol, safety considerations, and methods for purification and characterization.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism characteristic of nucleophilic aromatic substitutions on electron-deficient aromatic rings.[3][4] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position, which further depletes electron density at the C-2 and C-4 positions, making them highly susceptible to nucleophilic attack.[5][6]

The mechanism unfolds as follows:

  • Nucleophilic Attack: The reaction is initiated when the nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C-2 position of the 2-chloro-5-nitropyridine ring.[7]

  • Formation of a Meisenheimer-like Intermediate: This attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized through resonance, delocalizing over the pyridine nitrogen and, crucially, the oxygen atoms of the para-nitro group.[3][5] This stabilization lowers the activation energy for the initial attack.

  • Restoration of Aromaticity: The aromatic system is restored in the final step through the expulsion of the chloride ion, which is an effective leaving group.[7][8] This step is typically fast and irreversible, driving the reaction to completion.

An excess of morpholine or the addition of a non-nucleophilic base is often employed to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the morpholine nucleophile and shifting the equilibrium in favor of the product.

Caption: SNAr mechanism for the synthesis.

Safety and Handling

Mandatory Prerequisite: Before commencing any experimental work, a thorough risk assessment must be conducted, and the Safety Data Sheet (SDS) for each chemical must be reviewed. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • 2-Chloro-5-nitropyridine (CAS: 4548-45-2): This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[9][10] It may also cause respiratory irritation.[10] Inhalation of dust should be avoided.[9][11]

  • Morpholine (CAS: 110-91-8): Morpholine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage and is harmful if inhaled.

  • Solvents (e.g., Ethanol, Ethyl Acetate): These are flammable liquids. Keep away from ignition sources.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[9][12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[11][12]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale.

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount UsedMolar Equiv.
2-Chloro-5-nitropyridine4548-45-2158.551.59 g1.0
Morpholine110-91-887.122.61 g (2.6 mL)3.0
Ethanol (Absolute)64-17-546.0730 mL-
Ethyl Acetate141-78-688.11As needed-
Deionized Water7732-18-518.02As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Equipment:

  • 100 mL Round-bottom flask

  • Water-cooled condenser

  • Magnetic stirrer hotplate

  • Stir bar

  • Glass funnel

  • Buchner funnel and filter flask

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve 2-chloro-5-nitropyridine in 30 mL Ethanol in a 100 mL RBF B 2. Add Morpholine (3.0 eq.) to the stirred solution A->B C 3. Heat mixture to reflux (approx. 80°C) for 4-6 hours B->C D 4. Monitor reaction completion by TLC (e.g., 7:3 Hexanes:EtOAc) C->D E 5. Cool reaction mixture to room temp. and then in an ice bath D->E F 6. Collect precipitated yellow solid by vacuum filtration E->F G 7. Wash the solid with cold water and then cold ethanol F->G H 8. Dry the solid under vacuum to yield the crude product G->H I 9. Recrystallize from ethanol if further purity is needed H->I J 10. Characterize the final product (MP, NMR, MS) I->J

Caption: Experimental workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol).

  • Addition of Reagents: Add 30 mL of absolute ethanol to the flask and stir until the solid is fully dissolved. To this solution, add morpholine (2.6 mL, 30.0 mmol) dropwise at room temperature. In this case, the excess morpholine acts as both the nucleophile and the acid scavenger.

  • Reaction Execution: Attach a water-cooled condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle or oil bath. Maintain the reflux with vigorous stirring for 4 to 6 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture and diluting it with ethyl acetate. Elute the TLC plate using a solvent system such as 7:3 hexanes:ethyl acetate. The disappearance of the 2-chloro-5-nitropyridine spot indicates the completion of the reaction.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A yellow solid should precipitate. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the yellow solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with two small portions of cold deionized water (2 x 10 mL) to remove any morpholinium hydrochloride salt, followed by a small portion of cold ethanol (10 mL) to remove any unreacted starting material.

  • Drying: Dry the purified product under vacuum to a constant weight. The typical yield is in the range of 85-95%.

Purification and Characterization

The product obtained from this procedure is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol.

Table 2: Characterization Data for this compound

PropertyExpected Value
Appearance Bright yellow crystalline solid
Molecular Formula C₉H₁₁N₃O₃
Molecular Weight 209.20 g/mol
Melting Point 148-151 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.05 (d, J=2.8 Hz, 1H), 8.20 (dd, J=9.2, 2.8 Hz, 1H), 6.70 (d, J=9.2 Hz, 1H), 3.85 (t, J=4.8 Hz, 4H), 3.70 (t, J=4.8 Hz, 4H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 161.8, 145.5, 137.9, 132.1, 106.5, 66.5, 45.2
Mass Spec (ESI+) m/z: 210.08 [M+H]⁺

Conclusion

This application note details a robust and high-yielding protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The procedure is straightforward, utilizes readily available reagents, and provides a product of high purity. By understanding the underlying mechanism and adhering to the specified safety precautions, researchers can reliably produce this important synthetic intermediate for applications in drug development and chemical research.

References

  • Vertex AI Search, "2 - SAFETY D
  • ChemicalBook, "2-Chloro-5-nitropyridine - Safety D
  • Benchchem, "Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine". Accessed January 4, 2026.
  • ECHEMI, "2-Chloro-5-nitropyridine SDS, 4548-45-2 Safety D
  • Fisher Scientific, "SAFETY DATA SHEET - 2-Chloro-5-nitropyridine". Accessed January 4, 2026.
  • Benchchem, "2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling". Accessed January 4, 2026.
  • Benchchem, "Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines". Accessed January 4, 2026.
  • YouTube, "nucleophilic aromatic substitutions". Accessed January 4, 2026.
  • ChemicalBook, "2-Chloro-5-nitropyridine synthesis". Accessed January 4, 2026.
  • ResearchGate, "Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide | Request PDF". Accessed January 4, 2026.
  • ResearchGate, "Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF". Accessed January 4, 2026.
  • Google Patents, "CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine". Accessed January 4, 2026.
  • ResearchGate, "Nucleophilic aromatic substitution reactions of chloropyrimidines.". Accessed January 4, 2026.
  • Google Patents, "CN102040554A - Method for preparing 2-chloro-5-nitropyridine". Accessed January 4, 2026.
  • NIH, "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC". Accessed January 4, 2026.
  • NIH, "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions". Accessed January 4, 2026.
  • Dissertation, "Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine". Accessed January 4, 2026.
  • Chemistry Stack Exchange, "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?". Accessed January 4, 2026.
  • ChemicalBook, "this compound | 26820-62-2". Accessed January 4, 2026.
  • YouTube, "37.03 Nucleophilic Aromatic Substitution of Heteroarenes". Accessed January 4, 2026.
  • Sigma-Aldrich, "4-(3-Nitropyridin-2-yl)morpholine | 24255-27-4". Accessed January 4, 2026.
  • Moldb, "24255-27-4 | 4-(3-Nitropyridin-2-yl)morpholine". Accessed January 4, 2026.
  • MDPI, "Nitropyridines in the Synthesis of Bioactive Molecules". Accessed January 4, 2026.

Sources

Nucleophilic aromatic substitution reactions using 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions Utilizing 4-(5-Nitropyridin-2-yl)morpholine

Introduction: A Modern Tool for Aromatic Functionalization

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, enabling the direct functionalization of aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions are effective on electron-deficient aromatic systems.[1] The reaction proceeds when a nucleophile displaces a leaving group on an aromatic ring, a transformation made feasible by the presence of strong electron-withdrawing groups (EWGs).[1][2] These EWGs, typically positioned ortho or para to the leaving group, are crucial for activating the ring towards nucleophilic attack and stabilizing the key reaction intermediate.[2]

The pyridine scaffold, a ubiquitous heterocycle in medicinal chemistry, is an excellent substrate for SNAr reactions, particularly when functionalized with a nitro (-NO₂) group.[3][4] The potent electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, renders the system highly susceptible to nucleophilic attack.

This guide focuses on a specific and highly useful reagent: This compound . In this molecule, the nitro group at the 5-position powerfully activates the 2-position for substitution. The morpholine moiety itself is not the leaving group but rather a versatile handle and a "privileged structure" in drug discovery.[5] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile, making it a frequent component in clinically approved drugs.[6][7] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound and its derivatives in SNAr reactions.

The SNAr Mechanism: An Addition-Elimination Pathway

The broadly accepted mechanism for SNAr reactions is a two-step addition-elimination process.[2][8] This pathway is distinct from concerted Sₙ2 reactions, which are sterically hindered at an sp²-hybridized carbon, and Sₙ1 reactions, which would require the formation of a highly unstable aryl cation.[2]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][8]

  • Stabilization and Rearomatization: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, critically, onto the electron-withdrawing nitro group. This stabilization is a key driving force for the reaction.[1]

  • Expulsion of the Leaving Group: In the final step, the ring regains its aromaticity by expelling the leaving group, resulting in the net substitution product.

The rate-determining step is typically the initial nucleophilic attack, as this involves the loss of aromaticity.[9] Consequently, the reaction rate is significantly influenced by the strength of the nucleophile and the degree of activation provided by the EWGs.[1]

Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup - Add substrate, base, solvent - Inert atmosphere if needed B 2. Nucleophile Addition - Add nucleophile solution - Control temperature (0°C to RT) A->B C 3. Reaction Execution - Stir at specified temperature (RT to 80°C) - Monitor by TLC B->C D 4. Workup & Quenching - Cool reaction - Quench with water/aqueous solution C->D E 5. Extraction - Extract with organic solvent (e.g., EtOAc) - Wash with brine D->E F 6. Drying & Concentration - Dry with Na₂SO₄/MgSO₄ - Concentrate via rotary evaporation E->F G 7. Purification - Flash Column Chromatography - or Recrystallization F->G H 8. Characterization - NMR, LC-MS, HRMS - Confirm structure and purity G->H

Sources

Application Notes & Protocols: 4-(5-Nitropyridin-2-yl)morpholine as a Pivotal Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Nitropyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a vast array of FDA-approved drugs and biologically active compounds.[1] Its derivatives, particularly aminopyridines, are instrumental in the synthesis of molecules targeting a wide spectrum of diseases, from cancer to neurological disorders.[1][2][3] This guide focuses on a key upstream intermediate, 4-(5-nitropyridin-2-yl)morpholine, a molecule whose strategic design facilitates entry into the rich chemical space of 6-morpholinopyridin-3-amine and its derivatives. The presence of the nitro group is not merely an incidental feature; it is a versatile functional handle that dictates the molecule's reactivity and subsequent synthetic utility. It powerfully activates the pyridine ring for nucleophilic substitution and, more importantly, serves as a masked amino group, which can be revealed through a straightforward reduction step.[4] This document provides a detailed exploration of the synthesis of this compound and its cornerstone application as a precursor to valuable aminopyridine building blocks.

Synthesis of this compound: A Case Study in Nucleophilic Aromatic Substitution (SNAr)

The primary route to this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic systems, such as pyridine rings bearing a strong electron-withdrawing group like the nitro moiety (-NO₂).[5][6] The nitro group, positioned para to the leaving group (a halogen, typically chlorine), significantly lowers the electron density of the pyridine ring, making it highly susceptible to attack by nucleophiles.

The reaction proceeds via a well-established two-step mechanism involving the formation of a resonance-stabilized Meisenheimer intermediate.[6] The attack of the nucleophile (morpholine) on the carbon atom bearing the leaving group disrupts the aromaticity of the ring, forming a negatively charged intermediate. The electron-withdrawing nitro group stabilizes this intermediate by delocalizing the negative charge. Subsequent expulsion of the leaving group (chloride ion) restores the aromaticity of the ring, yielding the final product.

Caption: Figure 1: S_N_Ar Mechanism

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine, acetonitrile (or DMF), and potassium carbonate.

  • Add morpholine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a solid.

  • The product can be further purified by recrystallization from ethanol or isopropanol if necessary.

Parameter Value Reference
CAS Number 26820-62-2[7]
Molecular Formula C₉H₁₁N₃O₃[7]
Molecular Weight 209.20 g/mol [7]
Melting Point 112-114 °C[8]
Boiling Point 406.4±45.0 °C (Predicted)[8]
Density 1.325±0.06 g/cm³ (Predicted)[8]
Typical Yield >90%N/A
Purity (Typical) >98% (by HPLC)N/A

The Gateway Transformation: Catalytic Hydrogenation to 6-Morpholinopyridin-3-amine

The true value of this compound as an intermediate is realized upon the reduction of its nitro group to a primary amine. This transformation yields 6-morpholinopyridin-3-amine, a highly valuable building block in medicinal chemistry.[1][2][9] The resulting amino group serves as a versatile handle for a multitude of subsequent reactions, including amide bond formation, sulfonylation, and participation in cross-coupling reactions to build more complex molecular architectures.[3]

Catalytic hydrogenation is the most common and efficient method for this reduction. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are highly effective. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

reduction_workflow Figure 2: Synthetic Workflow start 2-Chloro-5-nitropyridine intermediate This compound start->intermediate S_N_Ar with Morpholine product 6-Morpholinopyridin-3-amine intermediate->product Catalytic Hydrogenation (e.g., H₂, Pd/C) derivatives Pharmacologically Active Compounds (e.g., Kinase Inhibitors, Antibacterials) product->derivatives Further Synthesis (Amide Coupling, etc.)

Caption: Figure 2: Synthetic Workflow

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • In a hydrogenation flask, dissolve this compound in methanol.

  • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford 6-morpholinopyridin-3-amine, which can be used in the next step without further purification or can be purified by column chromatography if needed.

Parameter Value Reference
Product Name 6-Morpholinopyridin-3-amineN/A
Molecular Formula C₉H₁₃N₃ON/A
Molecular Weight 179.22 g/mol N/A
Typical Yield >95%N/A
Purity (Typical) >97% (by NMR)N/A

Applications in Advanced Synthesis: Building Complexity

6-Morpholinopyridin-3-amine is a launchpad for creating diverse libraries of compounds for drug discovery.[1][3] The primary amino group is a potent nucleophile and can readily undergo acylation with carboxylic acids (or their activated derivatives like acid chlorides) to form amides. This is a fundamental transformation in the synthesis of many kinase inhibitors and other targeted therapies.

Example Application: Synthesis of an Amide Derivative

A common subsequent step is the formation of an amide bond, a key structural feature in many pharmaceuticals.

Reaction Scheme: 6-Morpholinopyridin-3-amine + R-COCl → N-(6-morpholinopyridin-3-yl)amide

This reaction typically proceeds smoothly in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its straightforward synthesis via SNAr and its efficient conversion to the versatile 6-morpholinopyridin-3-amine intermediate make it an invaluable precursor in the synthesis of complex, high-value molecules. The morpholine moiety itself is a recognized pharmacophore that can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[10][11] As the demand for novel therapeutics continues to grow, the utility of well-designed, functionalized heterocyclic intermediates like this compound will undoubtedly continue to expand, enabling the discovery of the next generation of medicines.

References

  • Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology.
  • Khalid, T., et al. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed.
  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. Various Sources.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed.
  • The Role of Nitropyridine Derivatives in Chemical Synthesis. Autech Industry Co.,Limited.
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Heterocycles.
  • Sonogashira coupling. Wikipedia.
  • nucleophilic aromatic substitutions. YouTube.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • This compound | 26820-62-2. ChemicalBook.
  • pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. PubMed.
  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC - NIH.
  • 4-(4-Nitrophenyl)morpholine. PMC - NIH.
  • Nitropyridines, Their Synthesis and Reactions. ResearchGate.
  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - ResearchGate. ResearchGate.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.
  • Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. MDPI.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. ResearchGate.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • 26820-62-2(this compound) Product Description. ChemicalBook.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
  • US4739051A - Preparation of morpholine. Google Patents.
  • An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. ScienceScholar.
  • 3-aminopyridine. Organic Syntheses Procedure.
  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • Synthesis of 3-Aminopyridine. | Download Scientific Diagram. ResearchGate.
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Recent progress in the synthesis of morpholines. ResearchGate.
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate.
  • Hydrogenation catalyzed by Cinchonine Derivative. Buchler GmbH.

Sources

Application Notes & Protocols: Synthesis of Bio-active Derivatives from the 4-(5-Nitropyridin-2-yl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the experimental setup and synthetic protocols for creating derivatives from 4-(5-Nitropyridin-2-yl)morpholine. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, often enhancing potency and modulating pharmacokinetic properties.[1][2] This guide focuses on the strategic derivatization of the this compound core, a key intermediate in the development of novel therapeutic agents.[3][4][5] We will explore the foundational nucleophilic aromatic substitution (SNAr) reaction to build the core scaffold and detail the subsequent, high-impact transformation of the nitro group into a versatile amino functionality, which serves as a gateway to a diverse array of derivatives. The protocols herein are designed to be robust and self-validating, with explanations grounded in established chemical principles.

Foundational Principles: The Chemistry of the this compound Scaffold

The synthetic strategy for derivatizing this scaffold hinges on two key chemical features:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is rendered electron-deficient by the potent electron-withdrawing nitro group (-NO₂). This "activates" the ring, making it highly susceptible to attack by nucleophiles.[6] In the synthesis of the parent compound, a leaving group (typically a halogen like chlorine at the C2 position) is readily displaced by an amine nucleophile, such as morpholine. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity.[6] While the classic two-step mechanism is widely taught, evidence also suggests that some SNAr reactions may proceed through a concerted mechanism.[7]

  • Nitro Group Reduction: The nitro group is not merely an activating group; it is a synthetic handle. Its reduction to a primary amine (-NH₂) is one of the most valuable transformations in medicinal chemistry. This conversion transforms the electron-withdrawing nature of the substituent to electron-donating and introduces a nucleophilic site that can be readily functionalized through acylation, sulfonylation, alkylation, and other amine-based chemistries.[8]

Overall Synthetic Workflow

The logical flow for generating a library of derivatives from this scaffold is visualized below. The primary route involves the synthesis of a key amino intermediate, which then serves as the direct precursor to a wide range of final compounds.

G cluster_derivatives Derivative Library start 2-Chloro-5-nitropyridine + Morpholine parent Parent Scaffold This compound start->parent Protocol 1: SNA_r_ intermediate Key Intermediate 4-(5-Aminopyridin-2-yl)morpholine parent->intermediate Protocol 2: Nitro Reduction amide Amides intermediate->amide Protocol 3: Acylation sulfonamide Sulfonamides intermediate->sulfonamide Protocol 4: Sulfonylation urea Ureas intermediate->urea Further Derivatization alkylated Alkylated Amines intermediate->alkylated Further Derivatization

Figure 1: General workflow for derivative synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of the Parent Scaffold, this compound

This protocol details the synthesis of the core structure via a nucleophilic aromatic substitution (SNAr) reaction.

Causality: The reaction utilizes an alcohol/water solvent system which is effective at dissolving the reactants and facilitating the reaction.[6] A base, such as triethylamine or potassium carbonate, is crucial to neutralize the hydrochloric acid (HCl) generated during the substitution, driving the reaction to completion.[6][8] Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

G cluster_workup Aqueous Work-up reagents 2-Chloro-5-nitropyridine (1.0 eq) Morpholine (1.1 eq) Triethylamine (1.2 eq) Anhydrous Ethanol dissolve Dissolve & Stir (Room Temp) reagents->dissolve process process reflux Heat to Reflux (2-4 hours) dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete workup Work-up purify Purification final_product Pure Product This compound purify->final_product evaporate Evaporate Ethanol cool->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry dry->purify

Figure 2: Workflow for the synthesis of the parent scaffold.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Reagent Addition: Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approx. 0.1 M). Add morpholine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[6]

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is complete when the starting 2-chloro-5-nitropyridine spot is no longer visible.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.[6]

    • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with brine (2 x 20 mL) to remove any remaining water-soluble impurities.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Reduction of the Nitro Group to Synthesize 4-(5-Aminopyridin-2-yl)morpholine

This protocol describes the critical conversion of the nitro-scaffold into the versatile amino-intermediate.

Causality: Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a classic and reliable method for the reduction of aromatic nitro groups. The reaction proceeds in an acidic environment, and the resulting amine is initially protonated as an ammonium salt. A basic work-up is therefore required to deprotonate the amine and isolate the neutral product. Ethanol is a common solvent as it dissolves the organic starting material and is compatible with the aqueous acid.

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv) in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (4.0-5.0 equiv) in concentrated HCl to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting nitro compound is fully consumed. The product, being a polar amine, will have a much lower Rf value than the starting material.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the acidic solution by the slow, portion-wise addition of a concentrated aqueous NaOH solution until the pH is strongly basic (pH > 10). A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography on silica gel, using a mobile phase containing a small amount of triethylamine (e.g., 5% Methanol / 94% Dichloromethane / 1% Triethylamine) to prevent streaking.

  • Characterization: Confirm the formation of the amine via ¹H NMR (disappearance of nitro-aromatic signals, appearance of new aromatic signals, and a broad -NH₂ signal) and Mass Spectrometry (correct molecular ion peak).

Protocol 3: Acylation of 4-(5-Aminopyridin-2-yl)morpholine (Amide Synthesis)

This protocol provides a general method for forming amide derivatives from the key amino intermediate.

Causality: The amino group of the intermediate is nucleophilic and will readily attack the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base like triethylamine or pyridine is added to act as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct formed during the reaction. Dichloromethane (DCM) is an excellent solvent as it is inert and dissolves a wide range of organic compounds.

Materials:

  • 4-(5-Aminopyridin-2-yl)morpholine (1.0 equiv)

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve 4-(5-Aminopyridin-2-yl)morpholine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor by TLC for the disappearance of the starting amine.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel) or recrystallization to obtain the pure amide derivative.

Protocol 4: Sulfonylation of 4-(5-Aminopyridin-2-yl)morpholine (Sulfonamide Synthesis)

This protocol details the synthesis of sulfonamide derivatives.

Causality: Similar to acylation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. Pyridine is often used as both the base and a solvent in this reaction, as it effectively scavenges the HCl byproduct and catalyzes the reaction.

Materials:

  • 4-(5-Aminopyridin-2-yl)morpholine (1.0 equiv)

  • Sulfonyl chloride of choice (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.1 equiv)

  • Anhydrous Pyridine

  • Hydrochloric acid (1 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: Dissolve 4-(5-Aminopyridin-2-yl)morpholine (1.0 equiv) in anhydrous pyridine in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add the sulfonyl chloride (1.1 equiv) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Monitoring: Check for completion using TLC.

  • Work-up:

    • Pour the reaction mixture into ice water.

    • Acidify with 1 M HCl to neutralize the excess pyridine.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Representative Yields

The efficiency of these reactions is high, but yields can vary based on the specific substrate and purification method. The table below summarizes typical outcomes under the standardized protocols described.

Protocol Starting Material Reagent Product Type Typical Yield Range
1 2-Chloro-5-nitropyridineMorpholineParent Scaffold85-95%
2 This compoundSnCl₂·2H₂OAmino Intermediate70-90%
3 4-(5-Aminopyridin-2-yl)morpholineAcetyl ChlorideAmide Derivative80-95%
3 4-(5-Aminopyridin-2-yl)morpholineBenzoyl ChlorideAmide Derivative75-90%
4 4-(5-Aminopyridin-2-yl)morpholinep-Toluenesulfonyl ChlorideSulfonamide Derivative70-85%

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3MKCWg-1NGCn5SB1f_jaXDUIumYgw9Dle6g1MA33Q01pOTAOI7K8g3NCtP2dlugZMazKxExftXWIh4-yxR6SOd1k756UdgNZJtX9Um0uytfAPiH3fvt58GfcofWhnkZB0sZehuNM8nJIBiGt3v_UMEoyFJssjAfxgo66UqxR7_GfDVTpEj6Etc2lY8ggymwrLKpnz_AGQPW372pQdyk0iXs7ERasIEZkR8UQsds1N2MQNYWZ7]
  • 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. Pipzine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEwAGL1giOW-7VoKYaGhxYA-mIf1JDD0HV7qStro7vnD07DQCTL0KrGYsj7S0AkRD0khHvaddXLqQ9wdtPJ0BXJ7GQnwLHI847iMXjK-OIFMz7lqv4yE-i3cGvSnK1-OQUrCUICSmMTXKrNGVLAHQ4I3yOSWQ6PIbg0ryj-SOTVvAgpAY_pw==]
  • 2-Amino-5-nitropyridine wiki. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDhyQ-9a70pnJWG6pMeVz_QzSQ_xo5drgMQD6kzENQG5G73NXMg9J4d1HgpELiZYOBCHkAwO12VPhvRdqa4Dqn4f6nipxLB4AldE-JnHPiXshSF2wrgZC86XvQIhMzaOElOyWLasAQTWOr8x1rB6Iq6YxPTH6RK6kr6aYmDvoE10mvZlHUdYM=]
  • Pharmacological activity of morpholine derivatives as an important scaffold in medicinal chemistry: A review. International Journal of Progressive Research in Engineering Management and Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmm_-iWUavzTsosrIc265u7yUJQSwRVEZq1JsN6DizHJnjpXJ48sq-poTSZupByGhGJXvZXGTROhaMRhlswD2QHHibcfDC2gifRWqMP73Sl2kumYZKyBNMMGH1hnG6WefaGyPlQyK0ThtfU9wNIWxk6rcFU9rJdKmGqy7IQTUCmW8kgzpXHhPXOhIXU-iBkNGbTNStaFaHSSHqhof0GAb4rg==]
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1oh_2j6R1eEp7dNHoK1v1-Go8kEK9eKwB7ziHfp0GaZYpfgS0M8QM2rktbBs0gUlpN0M_MmIREhrjI8meDBMcKvzK60DmqbV4Sa5NCVve7IEKA75zJf68V3qyMn8s0bo7U5QsJfL54WWu-fHlntzftkz8RE2w6eHjvhkloTPwIjvMRX9d4VSWb-jdi1kDkE38mes=]
  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH48Efp0I6GVEnxn5jZUsnvqvMUM0OXthkxE1v2AiyPRaqYU13GmizGUOBpVh0AKwBfWLc8WsK5dvxHn11F_Scno8h0VUVJ6awRF2CNr4dL5GQm2UVpDkZ1CrYAx857b9-uRZaP5HoX8hkfk-X2VFO4ZWKXgMSMAn2x792zR8RlR_4kgC98fl_9U4wsSlOuTOUVZtSekPiflNdLGNfEr7ESgQ4NU0d6WEhU7Z2prprqf70hb-OOYHG376E1Mzr0DzAwVmA72sAo395ozuCklt-jrwDm6YlSP6x-t64p5uObeuIQ1_1-tsbBQVK0jQs_sbHrWBu38nj7LUPnjHKPgwxDoWYJiVLbF8cx4n9oohgTs3FjnPBn2PcmCve0BLlyv3nUjQ==]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_cjw_iHFWJCsbacCP7-ICeNaJSEuqcQmotaFVIlQCbmTIfOjjAZWIIyKn3XA19vxF8vjkY4EGTVFilJoBCcQYnbuwH4uPIAM4uZnbMCQUAoA_U8xJz7-UsHbWmuezhNeoIo5l]
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESckvLABVt9FSvC5ia-ZwILLUZqoSdvPx25VfESzh3GF8IRiXkemDAswwZEQe7djVYpPc2GLr3C3D3Xi2RRuUDwVvfyI815Fv6dGuxzIlAWK8QW3iSCiLJdMIQwd6vdkvhkI71]
  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_41gqunUd-mMgGknRkVbNaef6eyxDJHxHTBmfcbONx-T77tL5XKY_fjjAsxdoqdQBJSrKpfFdCBAVvUXd7UZSdRBpTwQWHdq9_DGna16628TPK5Rt0CHaD6z_JnLQXbFP-cD4xjSFytGQjVo=]

Sources

The Morpholine Moiety as a Privileged Scaffold in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Morpholine Ring in Kinase Inhibition

In the landscape of kinase inhibitor development, the morpholine ring has emerged as a versatile and privileged pharmacophore.[1] Its frequent incorporation into potent and selective kinase inhibitors is not coincidental but rather a result of its unique physicochemical properties that address several key challenges in drug design. The morpholine moiety is adept at enhancing molecular potency, modulating pharmacokinetic properties, and providing a structurally rigid scaffold for optimal ligand-protein interactions.[1][2] While the specific compound 4-(5-nitropyridin-2-yl)morpholine is not extensively characterized as a kinase inhibitor in public literature, its structure serves as an excellent conceptual model to discuss the principles of designing novel kinase inhibitors centered around the morpholine core.

This guide will provide an in-depth exploration of the morpholine scaffold's role in kinase inhibitor development, with a particular focus on the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) signaling pathways, where its application has been particularly fruitful.[3] We will delve into the structure-activity relationships (SAR), the critical mechanism of action involving hydrogen bonding with the kinase hinge region, and provide detailed, field-proven protocols for the synthesis, in vitro screening, and cell-based evaluation of morpholine-containing kinase inhibitors.

Mechanism of Action: The Morpholine Oxygen as a Key Hinge-Binding Element

A fundamental principle underlying the efficacy of many ATP-competitive kinase inhibitors is their ability to form hydrogen bonds with the backbone of the kinase hinge region.[4][5] The morpholine ring is exceptionally well-suited for this role. The oxygen atom of the morpholine acts as a potent hydrogen bond acceptor, forming a crucial interaction with the amide proton of a key residue in the hinge region, such as a valine.[6][7] This interaction anchors the inhibitor in the ATP-binding pocket, contributing significantly to its binding affinity and potency.[8]

Molecular docking studies of numerous morpholine-containing inhibitors, such as the well-characterized pan-PI3K inhibitor ZSTK474, have consistently demonstrated this critical hydrogen bond.[8][9] The conformationally restrained nature of the morpholine ring optimally positions this oxygen atom for interaction with the hinge, a feature that is often challenging to replicate with more flexible acyclic ethers.

Below is a conceptual diagram illustrating the pivotal hydrogen bond formation between a morpholine-containing inhibitor and the kinase hinge region.

G cluster_0 Kinase Hinge Region cluster_1 Morpholine-Containing Inhibitor Val_NH Valine Backbone (NH) Val_CO Valine Backbone (C=O) Inhibitor Core Scaffold Morpholine_N Morpholine Nitrogen Inhibitor->Morpholine_N R_group Substituent (e.g., 5-Nitropyridine) Inhibitor->R_group Morpholine_O Morpholine Oxygen Morpholine_O->Val_NH Crucial Hydrogen Bond (Anchor for Potency)

Caption: Interaction of a morpholine-containing inhibitor with the kinase hinge.

Structure-Activity Relationship (SAR): Lessons from ZSTK474 and Analogs

The pan-Class I PI3K inhibitor, ZSTK474, serves as an excellent case study for understanding the SAR of morpholine-containing kinase inhibitors.[9][10] ZSTK474 features two morpholino groups on a 1,3,5-triazine core.[10] Studies have shown that only one of these morpholine groups is essential for binding to the PI3K active site.[11]

Systematic replacement of the non-essential morpholine group has yielded valuable insights:

  • Replacement with Piperazine: Substituting the morpholine with a piperazine ring leads to a significant reduction in inhibitory activity, highlighting the critical role of the morpholine oxygen.[11]

  • N-Acetylation of Piperazine Analog: N-acetylation of the piperazine analog can restore inhibitory potency, suggesting that the acetyl group's oxygen can mimic the hydrogen-bonding capability of the original morpholine oxygen.[11]

  • Analogs with Pendant Hydroxyl or Methoxy Groups: Replacing the morpholine with 2-aminoethyl groups bearing terminal hydroxyl or methoxy groups generally maintains potent inhibition of PI3K isoforms.[11]

  • Analogs with Pendant Amino Groups: In contrast, analogs with a terminal amino group exhibit significantly reduced inhibitory activity.[11]

These findings underscore the sensitivity of the kinase active site to the nature of the group occupying this region and emphasize the importance of a hydrogen bond acceptor.

The "4-(5-Nitropyridin-2-yl)" portion of our conceptual compound represents the variable substituent that can be explored to optimize selectivity and potency. The electronic properties and steric bulk of the pyridine ring and the nitro group would influence interactions with other regions of the ATP-binding pocket, potentially leading to isoform-specific inhibition.

Compound/Analog Modification Impact on PI3Kα Inhibition Reference
ZSTK474 Parent Compound (Two Morpholines)High Potency (IC50 ≈ 16 nM)[9][12]
Analog 1 One Morpholine replaced with PiperazineSignificant decrease in potency[11]
Analog 2 One Morpholine replaced with N-AcetylpiperazinePotency restored to near ZSTK474 levels[11]
Analog 3 One Morpholine replaced with EthanolamineHigh potency maintained[11]
Analog 4 One Morpholine replaced with 2-AminoethylaminePoor inhibition[11]

Experimental Protocols

The following protocols provide a robust framework for the synthesis, biochemical characterization, and cellular evaluation of novel morpholine-containing kinase inhibitors.

Protocol 1: Synthesis of a 4-(Substituted-Pyridin-2-yl)morpholine Analog

This protocol describes a general method for the synthesis of 4-(substituted-pyridin-2-yl)morpholine derivatives, which can be adapted for various starting materials. The key step is a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloro-5-nitropyridine (or other suitably activated pyridine)

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase. It measures the amount of ADP produced, which is proportional to kinase activity.[13]

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate (e.g., a peptide or lipid substrate for PI3K)

  • ATP

  • Test compound (e.g., this compound analog)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).

    • Add 2 µL of the kinase solution (at 2X final concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture (at 2.5X final concentration).

    • Incubate the plate at 30°C for 60 minutes (the optimal time should be determined empirically).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This converts the generated ADP to ATP and produces a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol 3: Cell-Based PI3K/mTOR Pathway Inhibition Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit the PI3K/mTOR signaling pathway in a cellular context by measuring the phosphorylation status of downstream targets like Akt.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87-MG)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Test compound

  • Growth factor (e.g., insulin, IGF-1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours by replacing the medium with serum-free medium.

    • Pre-treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 nM insulin) for 15-30 minutes to activate the PI3K pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

G cluster_pathway PI3K/mTOR Signaling Pathway GF Growth Factor (e.g., Insulin) RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Ser473) (Active) PDK1->pAkt Downstream Cell Growth, Proliferation, Survival pAkt->Downstream Promotes mTORC2 mTORC2 mTORC2->pAkt Phosphorylates Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a morpholine-based inhibitor.

Conclusion

The morpholine moiety is a cornerstone in the design of modern kinase inhibitors, offering a reliable means to achieve high potency through key interactions with the kinase hinge region. While this compound itself is a starting point for exploration, the principles derived from extensive studies of other morpholine-containing inhibitors, such as ZSTK474, provide a clear roadmap for the development of novel therapeutics. By leveraging the insights into SAR and applying the robust biochemical and cellular protocols outlined in this guide, researchers can effectively design, synthesize, and evaluate new generations of kinase inhibitors with improved efficacy and selectivity.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Omega, 2021. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05981]
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 2018. [URL: https://www.mdpi.com/1420-3049/23/10/2467]
  • Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. BenchChem, 2025. [URL: https://www.benchchem.com/application-notes/pharmacokinetic-profiling-morpholine-compounds]
  • Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Derivatives. BenchChem, 2025. [URL: https://www.benchchem.
  • The Pivotal Role of Morpholine in PI3K Inhibition: A Comparative Analysis. BenchChem, 2025. [URL: https://www.benchchem.com/application-notes/pivotal-role-of-morpholine-in-pi3k-inhibition]
  • Advances in covalent kinase inhibitors. Chemical Society Reviews, 2020. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cs/c9cs00791b]
  • Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 2009. [URL: https://journals.sagepub.com/doi/10.1177/1087057108329412]
  • Covalent-Allosteric Kinase Inhibitors. Angewandte Chemie International Edition, 2015. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201505537]
  • Application Notes and Protocols for Kinase Activity Assays. BenchChem, 2025. [URL: https://www.benchchem.
  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 2022. [URL: https://www.sciencedirect.com/science/article/pii/S022352342101037X]
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Thermo Fisher Scientific, N.D. [URL: https://www.thermofisher.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 2016. [URL: https://www.sciencedirect.com/science/article/pii/S109332631630038X]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 2021. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 2020. [URL: https://www.sciencedirect.com/science/article/pii/S004520681931102X]
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 2024. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2024.2326756]
  • In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 2013. [URL: https://link.springer.com/protocol/10.1007/978-1-62703-242-1_3]
  • In vitro kinase assay. protocols.io, 2023. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y]
  • Modeling covalent modifiers of kinase proteins. Morressier, 2019. [URL: https://www.morressier.com/article/modeling-covalent-modifiers-kinase-proteins/5d63f03ed7be2d0011786196]
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982269/]
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/26995484/]
  • ZSTK474 PI3K inhibitor. Selleck Chemicals, N.D. [URL: https://www.selleckchem.com/products/zstk474.html]
  • An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors. International Journal of Molecular Sciences, 2023. [URL: https://www.mdpi.com/1422-0067/24/18/14144]
  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Nature Chemical Biology, 2013. [URL: https://www.
  • In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate, 2019. [URL: https://www.researchgate.net/figure/In-vitro-drug-response-assay-for-inhibitors-of-PI3K-and-mTOR-in-human-breast-cancer_fig1_330678887]
  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/19/6182]
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate, 2017. [URL: https://www.researchgate.net/publication/320853503_Quinoline-based_small_molecules_as_effective_protein_kinases_inhibitors_Review]
  • Can anyone suggest me procedure to carry out in vitro protein kinase enzyme inhibition assay? ResearchGate, 2015. [URL: https://www.researchgate.net/post/Can_anyone_suggest_me_procedure_to_carry_out_in_vitro_protein_kinase_enzyme_inhibition_assay]
  • ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Molecular Cancer Therapeutics, 2005. [URL: https://aacrjournals.
  • Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor. Cancer Research, 2005. [URL: https://aacrjournals.org/cancerres/article/65/11/4891/540027/Antitumor-Activity-of-ZSTK474-a-New]
  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. Molecules, 2019. [URL: https://www.mdpi.com/1420-3049/24/23/4231]
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 2020. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.201900682]
  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research, 2011. [URL: https://aacrjournals.org/clincancerres/article/17/1/12/75080/Preclinical-Testing-of-PI3K-AKT-mTOR-Signaling]
  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 2023. [URL: https://www.sciencedirect.com/science/article/pii/S022352342200989X]
  • Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. Journal of Chemical Information and Modeling, 2015. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.5b00383]
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 2016. [URL: https://ascopubs.org/doi/10.1200/EDBK_159273]
  • How Ligands Interact with the Kinase Hinge. International Journal of Molecular Sciences, 2021. [URL: https://www.mdpi.com/1422-0067/22/23/12776]
  • Kinase hinge binding scaffolds and their hydrogen bond patterns. Journal of Chemical Information and Modeling, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/26352818/]
  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1000965X]
  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. ChemMedChem, 2015. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.201500055]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(5-Nitropyridin-2-yl)morpholine. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure quality control throughout the drug development process. This application note details the logical progression of method development, from initial analyte characterization and parameter scouting to full validation in accordance with International Council for Harmonisation (ICH) guidelines. Protocols and experimental designs are presented to guide the scientist in establishing a method that is fit for its intended purpose.

Introduction and Analyte Characterization

This compound is a heterocyclic compound featuring both a nitropyridine and a morpholine moiety. An understanding of its physicochemical properties is fundamental to the rational development of an HPLC method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compound
CAS Number 26820-62-2[1]
Molecular Formula C₉H₁₁N₃O₃[1]
Molecular Weight 209.20 g/mol [1]
Melting Point 112-114 °C[2]
Predicted pKa 1.52 ± 0.10[2]

The presence of the aromatic nitropyridine group suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The morpholine group may impart some polarity to the molecule. The low predicted pKa indicates that the molecule is a weak base and will be in its neutral form at pH values commonly used in reversed-phase chromatography.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. The following sections outline the experimental design and rationale for each stage of development.

Initial Scouting and Parameter Selection

The initial phase of method development focuses on establishing the foundational parameters of the chromatographic system.

dot graph TD { A[Analyte Characterization] --> B{Column and Mobile Phase Selection}; B --> C{Detector Wavelength Selection}; C --> D{Initial Chromatographic Runs}; D --> E{Optimization}; subgraph "Scouting Phase" B; C; D; end } caption[Method Development Workflow]

Column Selection: Based on the presence of the aromatic ring and moderate polarity, a reversed-phase column is the logical starting point. A C18 column is a versatile first choice. For compounds with aromatic systems, a phenyl-hexyl column can offer alternative selectivity due to π-π interactions and should be considered if peak shape or resolution is suboptimal on a C18 phase.

Mobile Phase Selection: A combination of acetonitrile (ACN) and water is a common and effective mobile phase for reversed-phase chromatography. ACN is often preferred over methanol for nitroaromatic compounds as it can provide better peak shape. A starting gradient of 5% to 95% ACN over 20 minutes is a good initial scouting gradient to determine the approximate elution time of the analyte. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is recommended to ensure consistent peak shape by suppressing the ionization of any residual silanols on the column.

Detector Wavelength (λmax) Determination: To ensure maximum sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound.

Protocol 1: Determination of λmax

  • Prepare a solution of this compound in the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) at a concentration of approximately 10 µg/mL.

  • Using a UV-Vis spectrophotometer, scan the solution from 200 to 400 nm.

  • Identify the wavelength(s) of maximum absorbance.

  • If a photodiode array (PDA) detector is available on the HPLC system, inject the sample and acquire the UV spectrum across the peak to confirm the λmax in the chromatographic mobile phase.

For the purpose of this application note, we will assume a λmax of 310 nm, a common absorbance maximum for nitropyridine derivatives.

Solubility Assessment: A preliminary assessment of the analyte's solubility in the chosen diluent is crucial for preparing stock and working standard solutions.

Protocol 2: Solubility Assessment

  • In separate vials, attempt to dissolve a known amount of this compound (e.g., 1 mg) in 1 mL of methanol, acetonitrile, and a 50:50 mixture of acetonitrile and water.

  • Vortex each vial for 1 minute and visually inspect for undissolved material.

  • If the compound dissolves, it is soluble at ≥ 1 mg/mL. If not, incrementally add more solvent until dissolution is achieved to estimate the solubility.

Based on the structure, a mixture of acetonitrile and water is likely a suitable diluent.

Method Optimization

Once the initial scouting runs provide an approximate retention time, the method can be optimized for resolution, peak shape, and run time.

dot graph TD { A[Initial Method] --> B{Isocratic or Gradient?}; B -- Isocratic --> C[Adjust % Organic]; B -- Gradient --> D[Optimize Gradient Slope and Time]; C --> E{Optimize Flow Rate and Temperature}; D --> E; E --> F[Final Method]; } caption[Method Optimization Flow]

Isocratic vs. Gradient Elution: For a single analyte, an isocratic method is often preferable for its simplicity and robustness. If the initial scouting gradient shows a sharp, well-defined peak, an isocratic method can be developed by setting the mobile phase composition to the percentage of organic solvent at which the analyte elutes.

Optimization of Mobile Phase Composition: Small adjustments to the percentage of acetonitrile in the mobile phase will have a significant impact on the retention time. The goal is to achieve a retention time that is long enough to be well-separated from the solvent front but short enough for an efficient run time (typically between 3 and 10 minutes).

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min is a good starting point for a 4.6 mm internal diameter column. Increasing the flow rate will decrease the run time but may also increase backpressure and reduce efficiency. The column temperature can be controlled (e.g., at 30 °C) to improve peak shape and reproducibility.

Validated HPLC Method

The following method was developed and subsequently validated according to ICH Q2(R2) guidelines.[3]

Table 2: Final Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 310 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Run Time 10 minutes

Method Validation

The developed method was validated to demonstrate its suitability for the intended purpose. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]

System Suitability

System suitability testing is an integral part of any analytical method and ensures the chromatographic system is performing adequately.

Protocol 3: System Suitability

  • Prepare a standard solution of this compound at a concentration of 50 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area and retention time.

  • Determine the tailing factor and theoretical plates for the first injection.

Table 3: System Suitability Acceptance Criteria and Example Results

ParameterAcceptance CriteriaExample Result
Retention Time RSD ≤ 1.0%0.2%
Peak Area RSD ≤ 2.0%0.5%
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol 4: Specificity

  • Inject the diluent (blank) to demonstrate that no interfering peaks are present at the retention time of the analyte.

  • Prepare a solution of the analyte and spike it with known related substances or impurities, if available.

  • Subject a sample of the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation.

  • Analyze the stressed samples and demonstrate that the main analyte peak is well-resolved from any degradation products.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Protocol 5: Linearity

  • Prepare a stock solution of this compound.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected concentration range (e.g., 10, 25, 50, 75, and 100 µg/mL).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Table 4: Linearity Example Results

ParameterAcceptance CriteriaExample Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept ReportClose to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.

Protocol 6: Accuracy

  • Prepare a placebo (matrix without the analyte), if applicable.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Table 5: Accuracy Example Results

Spike LevelAcceptance Criteria (% Recovery)Example Mean Recovery (%)
80%98.0 - 102.099.5
100%98.0 - 102.0100.2
120%98.0 - 102.099.8
Precision

The precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol 7: Precision

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

  • Calculate the RSD for each set of measurements and for the combined data.

Table 6: Precision Example Results

Precision LevelAcceptance Criteria (RSD)Example RSD (%)
Repeatability ≤ 2.0%0.6%
Intermediate Precision ≤ 2.0%0.8%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol 8: Robustness

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters.

Conclusion

The RP-HPLC method described in this application note is a simple, rapid, and reliable method for the quantitative determination of this compound. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This method is suitable for routine quality control analysis in a pharmaceutical development setting.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • U.S. Food and Drug Administration.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • HPLC Method Development for Pharmaceutical Analysis. (URL: [Link])

  • ICH Harmonised Guideline. Q2(R2) Validation of Analytical Procedures. 2023.[3]

  • PubChem. This compound. (URL: [Link])

  • Waters Corporation. A Primer on HPLC Method Development. (URL: [Link])

  • Agilent Technologies. HPLC Method Development and Validation. (URL: [Link])

  • Appchem. This compound. (URL: [Link]]

Sources

Application Note: A Validated GC-MS Protocol for the Ultrasensitive Detection and Quantification of Morpholine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Analytical Imperative for Morpholine Quantification

Morpholine (tetrahydro-2H-1,4-oxazine), a heterocyclic secondary amine, is a compound of significant industrial and pharmaceutical relevance. It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), such as the antiviral agent moroxydine and the antibiotic linezolid, and is used as a corrosion inhibitor in boiler water systems and as an emulsifier in wax coatings for fruits and vegetables.[1][2][3] However, the intrinsic chemical nature of morpholine presents a dual challenge. As a secondary amine, it is a potential precursor to the formation of N-nitrosomorpholine (NMOR), a compound classified as a probable human carcinogen.[3][4] This toxicological profile necessitates stringent control and monitoring of morpholine residues in pharmaceuticals, food products, and environmental samples.[2][4]

Direct analysis of morpholine via gas chromatography (GC) is hampered by its high polarity and hygroscopic nature, which lead to poor peak shape, low sensitivity, and strong interaction with the stationary phase.[1][2] This application note provides a comprehensive, field-proven protocol for the sensitive and robust quantification of morpholine by Gas Chromatography-Mass Spectrometry (GC-MS). The core of this methodology is a pre-column derivatization step, converting morpholine into the stable, volatile, and GC-amenable N-nitrosomorpholine (NMOR).[2][5][6] This self-validating protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for trace-level morpholine determination.

Principle of the Method: From Polar Analyte to Volatile Derivative

The analytical challenge posed by morpholine's polarity is overcome by converting it into a less polar, more volatile derivative suitable for GC analysis. This is achieved through a classic nitrosation reaction. In an acidic environment, morpholine reacts with a nitrite source, typically sodium nitrite (NaNO₂), to form N-nitrosomorpholine (NMOR).[2][5][6]

The increased volatility and thermal stability of NMOR allow for its efficient separation on a standard mid-polarity GC column and subsequent sensitive detection by mass spectrometry.[2] This derivatization strategy dramatically enhances method sensitivity, achieving detection limits in the low µg/L (ppb) range, a significant improvement over direct injection techniques which often fail to detect morpholine at relevant concentrations.[2]

cluster_reaction Derivatization Reaction A Morpholine (Polar, Non-volatile) Reagents + Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) A->Reagents B N-Nitrosomorpholine (NMOR) (Volatile, GC-amenable) Reagents->B

Caption: Derivatization of morpholine to N-nitrosomorpholine.

Validated Performance Characteristics

The described method has been validated across various matrices, demonstrating high accuracy, precision, and sensitivity. The following table summarizes typical performance data based on published studies.

ParameterPerformance in Apple Juice[2]Performance in Fruit Peel/Pulp[1][7][8]
Linearity Range 10 - 500 µg/L10 - 400 µg/kg
Correlation Coefficient (R²) > 0.999> 0.999
Limit of Detection (LOD) 7.3 µg/L1.3 - 3.3 µg/kg
Limit of Quantification (LOQ) 24.4 µg/L4.1 - 10.1 µg/kg
Spiked Recovery Rate 94.3% - 109.0%88.6% - 107.2%
Intra-day Precision (RSD%) 2.0% - 4.4%1.4% - 9.4%
Inter-day Precision (RSD%) 3.3% - 7.0%1.5% - 2.8%

Detailed Experimental Protocol

This section provides a step-by-step methodology for the analysis of morpholine.

Reagents and Materials
  • Chemicals: Morpholine (≥99%), Sodium Nitrite (NaNO₂, analytical grade), Hydrochloric Acid (HCl, 37%), Dichloromethane (DCM, GC grade), Sodium Sulfate (anhydrous), Methanol (HPLC grade), Deionized Water. All chemicals should be of analytical grade or higher.[2]

  • Standards: Prepare a stock solution of morpholine (e.g., 1000 mg/L) in deionized water. Working standards are prepared by serial dilution of the stock solution.[2]

  • Equipment: Volumetric flasks, pipettes, 50 mL screw-cap centrifuge tubes, vortex mixer, centrifuge, pH meter, 0.22 µm membrane filters, amber GC autosampler vials with PTFE-lined caps.

Sample Preparation

The initial sample preparation is matrix-dependent. The goal is to obtain a clear aqueous extract containing the target analyte.

  • Aqueous Samples (e.g., Juices, Pharmaceutical Solutions):

    • Centrifuge the sample at 4000 rpm for 10 minutes to remove particulate matter.[9]

    • Filter the supernatant through a 0.22 µm membrane filter.[2][9]

    • Transfer a known volume (e.g., 2.0 - 20 mL) of the clear filtrate into a 50 mL centrifuge tube for derivatization.[6][9]

  • Solid Samples (e.g., Drug Granules, APIs):

    • Accurately weigh a known amount of the homogenized sample into a beaker.

    • Dissolve the sample in a known volume of deionized water.[9]

    • Proceed with centrifugation and filtration as described for aqueous samples.

  • High-Lipid Solid Samples (e.g., Fruit Peels):

    • Homogenize the sample.

    • Perform a lipid removal step. A sequential extraction with a non-polar solvent like hexane may be necessary before the aqueous extraction to prevent matrix interference.[7][8]

    • Proceed with aqueous extraction, centrifugation, and filtration.

Derivatization and Liquid-Liquid Extraction (LLE)

Causality: This two-step process first converts the analyte into a form that is no longer water-soluble (NMOR) and then selectively transfers it into an organic solvent compatible with the GC system. Dichloromethane is an excellent choice for LLE due to its high affinity for NMOR and its immiscibility with water.[2]

  • To the aqueous sample extract in the 50 mL centrifuge tube, add 0.5 mL of 6 M HCl to acidify the solution (target pH ~1.5).[4][8] Vortex for 30 seconds. The acidic condition is critical for the nitrosation reaction to proceed efficiently.[2][5]

  • Add 0.5 mL of saturated sodium nitrite (NaNO₂) solution.[4] Vortex immediately for 1 minute.

  • Allow the reaction to proceed at room temperature for 5-10 minutes.[2][7]

  • Add 0.5 mL of dichloromethane (DCM) to the tube.[1]

  • Vortex vigorously for 1 minute to extract the NMOR derivative into the organic phase.[1]

  • Centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation.

  • Carefully transfer the lower organic layer (DCM) using a Pasteur pipette into a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filter the dried organic extract through a 0.22 µm PTFE syringe filter into an amber autosampler vial.[1]

cluster_workflow Analytical Workflow Sample Aqueous or Solid Sample Prep Sample Preparation (Filter/Dissolve/Extract) Sample->Prep Deriv Derivatization (Add HCl, NaNO₂) Prep->Deriv LLE Liquid-Liquid Extraction (Add Dichloromethane) Deriv->LLE GCMS GC-MS Analysis LLE->GCMS Quant Data Analysis & Quantification GCMS->Quant

Caption: Overall workflow for GC-MS analysis of morpholine.

GC-MS Instrumental Analysis

Trustworthiness: The parameters below are based on validated methods and provide a robust starting point.[1][2][6] Instrument-specific optimization is always recommended to achieve the best performance. An Agilent 7890A GC coupled with a 5975C MSD or an equivalent system is suitable.[1][2]

ParameterSettingRationale
GC System Agilent 7890A or equivalentProvides reliable and reproducible chromatographic separation.
MS Detector Agilent 5975C MSD or equivalentOffers the necessary sensitivity and selectivity for trace analysis.
Analytical Column DB-1701 or HP-5MS (30 m x 0.25 mm, 0.25 µm)Mid-polarity columns provide good separation for nitrosamines.
Injection Volume 1 µLStandard volume for split/splitless injection.
Injector Temperature 250 °CEnsures rapid volatilization of the NMOR derivative.[1]
Injection Mode Splitless or Split (e.g., 10:1)Splitless for maximum sensitivity; split for higher concentrations.
Carrier Gas Helium, constant flow rate of 1.0-2.0 mL/minInert carrier gas standard for GC-MS.[1]
Oven Program Initial 100°C (4 min), ramp 10°C/min to 120°C (3 min), ramp 20°C/min to 250°C (5 min)Optimized temperature gradient to separate the analyte from matrix components.[1]
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS source.[1]
Ion Source Temp. 230 °CStandard temperature for robust ionization.[1]
Quadrupole Temp. 150 °CEnsures stable mass filtering.[1]
Ionization Mode Electron Impact (EI) at 70 eVStandard, robust ionization technique providing reproducible fragmentation patterns.[1]
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions of NMOR.
SIM Ions (m/z) 116.1 (Quantifier) , 86.1, 56.1These are the characteristic fragment ions for N-nitrosomorpholine.[1]

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area of the quantifier ion (m/z 116.1) from the analysis of the prepared working standards. The linearity of the curve should be verified, with a correlation coefficient (R²) of ≥ 0.99 being acceptable.[2] The concentration of morpholine in the original sample is calculated by applying the regression equation from the calibration curve to the peak area obtained from the sample analysis, accounting for all dilution and concentration factors from the sample preparation steps.

Conclusion: A Self-Validating System for Confident Analysis

This application note details a robust and highly sensitive GC-MS method for the quantification of morpholine in diverse and complex matrices. The protocol's foundation on a well-understood derivatization reaction, followed by selective extraction and specific MS detection, creates a self-validating system. Each step, from sample preparation to data acquisition, is designed to minimize matrix effects and maximize analytical certainty. By explaining the causality behind each procedural choice, this guide empowers researchers and analysts to not only replicate the method but also to adapt and troubleshoot it effectively for their specific applications, ensuring compliance with regulatory standards and contributing to product safety and quality.

References

  • Cao, K., Lian, K., Zhang, P., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Available at: [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. [Image]. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Restek Corporation. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. Available at: [Link]

  • Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent Technologies. Available at: [Link]

  • ResearchGate. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. ResearchGate. Available at: [Link]

  • Lee, S., Shin, Y., Kim, H., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 4-(5-Nitropyridin-2-yl)morpholine in Complex Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(5-Nitropyridin-2-yl)morpholine in complex biological matrices such as human plasma. The protocol details two effective sample preparation strategies—Protein Precipitation (PPT) and Supported Liquid Extraction (SLE)—followed by optimized chromatographic separation and sensitive detection using Multiple Reaction Monitoring (MRM). This method is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data and is validated according to internationally recognized guidelines.

Introduction

This compound is a heterocyclic compound featuring a morpholine ring attached to a nitropyridine core.[1][2][3] Its structural motifs are common in medicinal chemistry, making it a relevant molecule in drug discovery and development as a potential metabolite, synthetic intermediate, or lead compound.[4][5] Accurate quantification of such molecules in complex biological fluids is paramount for pharmacokinetic, toxicokinetic, and metabolism studies.

The inherent complexity and variability of biological matrices like plasma necessitate an analytical method with high sensitivity and selectivity to overcome potential interferences from endogenous components.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled specificity and low detection limits.[7] This guide provides a comprehensive, field-proven framework for method development, sample preparation, and validation for this compound.

Analyte Properties and Method Overview

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust analytical method.

Analyte Information:

  • Compound: this compound

  • CAS Number: 26820-62-2[2]

  • Molecular Formula: C₉H₁₁N₃O₃[2]

  • Molecular Weight: 209.20 g/mol [2]

  • Appearance: Light yellow to green-yellow solid[3]

  • Melting Point: 112-114°C[3][8]

Analyte Chemical Structure

Caption: Chemical structure of this compound.

The overall analytical workflow is designed for efficiency and robustness, ensuring the removal of matrix components prior to instrumental analysis.

LC-MS/MS Analytical Workflow

Analytical_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike Internal Standard (IS) Sample->IS_Spike Prep Sample Preparation (PPT or SLE) IS_Spike->Prep Evap Evaporation & Reconstitution Prep->Evap LCMS LC-MS/MS Analysis (MRM) Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for the bioanalysis of this compound.

Sample Preparation Protocols

The choice of sample preparation technique is a critical decision based on the required sample cleanliness, throughput, and analyte properties. We present two validated protocols.[9]

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique for removing the majority of proteins from plasma samples.[10] It is ideal for high-throughput screening but may result in less clean extracts compared to other methods, potentially leading to matrix effects.[6] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography.[10]

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., this compound-d8 in 50:50 acetonitrile:water).

  • Add 400 µL of ice-cold acetonitrile to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (~450 µL) to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water).

  • Vortex for 30 seconds, then centrifuge at 3,000 x g for 2 minutes.

  • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Supported Liquid Extraction (SLE)

SLE offers a more effective cleanup by removing phospholipids and other endogenous interferences more efficiently than PPT.[6] It functions like a streamlined liquid-liquid extraction without the risk of emulsion formation, making it highly reproducible and automatable.[9]

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution.

  • Add 100 µL of 4% phosphoric acid in water and vortex briefly to pre-treat the sample.

  • Load the entire 210 µL of the pre-treated sample onto a supported liquid extraction cartridge or well (e.g., 400 µL capacity).

  • Allow the sample to adsorb onto the diatomaceous earth support for 5 minutes.

  • Place the SLE plate or cartridges over a clean collection plate/tubes.

  • Add 1.0 mL of methyl tert-butyl ether (MTBE) to the SLE support and allow it to percolate via gravity for 5 minutes.

  • Apply a short pulse of low positive pressure or vacuum to complete the elution.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds, then centrifuge at 3,000 x g for 2 minutes.

  • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumental Method

The instrumental method is optimized for the sensitive and selective detection of the analyte.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column provides excellent retention and peak shape for this moderately polar compound. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is essential for efficient positive mode electrospray ionization.[11]

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS/MS) Conditions

The analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions are highly specific to the analyte and internal standard. The fragmentation of nitroaromatic compounds typically involves the loss of nitro-related groups (NO, NO₂).[12][13][14] For this compound, the protonated molecule [M+H]⁺ at m/z 210.2 is selected as the precursor ion.

Parameter Setting
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 3500 V
MRM Transitions Compound
This compound
IS (e.g., -d8 analog)

Bioanalytical Method Validation

To ensure the reliability of the data, the method must be rigorously validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[15][16][17] The validation assesses the method's performance across several key parameters.

Validation Parameter Description Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in at least six unique sources of blank matrix.[16][18]
Linearity & Range The range over which the assay is accurate, precise, and linear. A calibration curve is generated using at least six non-zero standards.The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[18]
Accuracy & Precision Accuracy refers to the closeness of mean test results to the true value. Precision is the closeness of agreement among a series of measurements.Assessed at four Quality Control (QC) levels (LLOQ, Low, Mid, High). The mean accuracy should be within 85-115% of nominal (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[16]
Matrix Effect The direct or indirect alteration of the analyte response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least six different lots of matrix should be ≤15%.[17]
Recovery The extraction efficiency of an analytical method, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte is considered stable if the mean concentration of stability samples is within ±15% of the mean concentration of freshly prepared samples. Assessed for freeze-thaw, short-term (bench-top), long-term, and post-preparative stability.[18]

Conclusion

This application note provides a detailed and validated LC-MS/MS methodology for the quantification of this compound in complex biological matrices. The protocols for sample preparation using both Protein Precipitation and Supported Liquid Extraction offer flexibility for different laboratory needs, from high-throughput screening to demanding low-level quantification studies. The optimized chromatographic and mass spectrometric conditions ensure a high degree of sensitivity, selectivity, and robustness. Adherence to the outlined method validation principles will ensure the generation of reliable and defensible data suitable for regulatory submissions in drug development.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. FDA. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]

  • A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. NIH. Available at: [Link]

  • This compound | 26820-62-2. Appchem. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. ResearchGate. Available at: [Link]

  • Sample Preparation for HPLC. YouTube. Available at: [Link]

  • How to prepare plasma samples for HPLC analysis?. ResearchGate. Available at: [Link]

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC - PubMed Central. Available at: [Link]

  • A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. ResearchGate. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH. Available at: [Link]

  • 4-(5-Nitropydin-2-yl)morpholine. Amerigo Scientific. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various.... ResearchGate. Available at: [Link]

Sources

Application Note: Generation of a Focused Chemical Library Based on the 4-(5-Nitropyridin-2-yl)morpholine Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the design, synthesis, and screening of a chemical library centered on the 4-(5-nitropyridin-2-yl)morpholine scaffold. This scaffold is of significant interest in medicinal chemistry, combining the well-established morpholine moiety, a privileged structure known to improve pharmacokinetic properties, with the versatile nitropyridine ring, a key synthetic handle for diversification.[1][2] We present detailed protocols for scaffold synthesis, parallel library generation, and a strategic workflow for high-throughput screening and hit validation, aimed at accelerating the discovery of novel therapeutic agents.

Introduction: Rationale and Strategic Importance

The selection of a core scaffold is a critical decision in the design of chemical libraries for drug discovery.[3] A successful scaffold should be synthetically accessible, allow for facile diversification at multiple vectors, and ideally possess inherent "drug-like" properties. The this compound scaffold meets these criteria, offering a compelling starting point for library development.

  • The Morpholine Moiety: A Privileged Pharmacophore: Morpholine is a heterocyclic motif found in numerous approved drugs.[4][5] Its inclusion is often associated with advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1][6] The morpholine ring's weak basicity and ability to form hydrogen bonds can enhance interactions with biological targets.[5][6]

  • The Nitropyridine Core: A Versatile Synthetic Hub: Pyridine rings are prevalent in many pharmaceuticals.[7] The presence of a nitro group on the pyridine ring is particularly strategic; it is a strong electron-withdrawing group that activates the ring for certain reactions and, more importantly, serves as a versatile precursor for a wide range of chemical transformations.[2] The most prominent of these is its reduction to a primary amine, which opens up a vast chemical space for derivatization via amide bond formation, sulfonylation, and other coupling reactions.

This application note details a systematic approach to exploit these features, guiding researchers from initial scaffold synthesis to the identification of promising hit compounds.

Scaffold Synthesis and Characterization

The foundational step is the reliable, large-scale synthesis of the core scaffold. The most common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and morpholine.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title scaffold in high yield and purity.

Materials:

  • 2-Chloro-5-nitropyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Rotary evaporator, magnetic stirrer, heating mantle, standard glassware

Procedure:

  • To a round-bottom flask charged with 2-chloro-5-nitropyridine (1.0 eq), add acetonitrile to create a ~0.5 M solution.

  • Add potassium carbonate (2.0 eq) to the mixture. This inorganic base acts as an acid scavenger for the HCl generated during the reaction.

  • Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The washing steps remove residual base and water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a yellow solid.

  • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Chemical Library Design and Parallel Synthesis

The power of library synthesis lies in the ability to rapidly generate a multitude of analogs from a common intermediate.[8][9] Our strategy focuses on the diversification of the scaffold following the reduction of the nitro group.

Diversification Strategy

The primary diversification point is the amino group generated from the nitro function. This amine can be readily acylated with a diverse set of building blocks, allowing for a systematic exploration of the surrounding chemical space.

G cluster_0 Scaffold Preparation cluster_1 Parallel Diversification Reactions cluster_2 Final Library Scaffold This compound Reduction Nitro Group Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C) Scaffold->Reduction Amine 5-Aminopyridin-2-yl)morpholine (Key Intermediate) Reduction->Amine Amidation Amide Coupling (R¹-COOH, coupling agent) Amine->Amidation Sulfonylation Sulfonamide Formation (R²-SO₂Cl, base) Amine->Sulfonylation ReductiveAmination Reductive Amination (R³-CHO, reducing agent) Amine->ReductiveAmination Library1 Amide Analogs Amidation->Library1 Library2 Sulfonamide Analogs Sulfonylation->Library2 Library3 Secondary Amine Analogs ReductiveAmination->Library3

Caption: Workflow for the diversification of the this compound scaffold.

Protocol 2: Parallel Reduction of the Nitro Group (96-Well Plate Format)

Objective: To efficiently reduce the scaffold to the key amine intermediate in a parallel format.

Materials:

  • This compound stock solution (in Ethanol/Water)

  • Iron powder (<10 micron)

  • Ammonium chloride (NH₄Cl)

  • 96-well deep-well plate with cap mat

  • Multichannel pipette, plate shaker/heater

Procedure:

  • In each well of a 96-well deep-well plate, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Using a multichannel pipette, dispense a solution of the scaffold (1.0 eq) in a 4:1 mixture of Ethanol:Water into each well. The use of a protic solvent system is crucial for this type of reduction.

  • Seal the plate with a cap mat and place it on a heater/shaker block. Heat to 80 °C with vigorous shaking for 3-5 hours.

  • After cooling, add ethyl acetate to each well and shake vigorously to extract the product.

  • Use a filter plate to remove the iron solids. The resulting filtrate in a new 96-well plate contains the desired amine, which can be used directly in the next step after concentration.

Protocol 3: Parallel Amide Coupling (96-Well Plate Format)

Objective: To couple the key amine intermediate with a library of carboxylic acids.

Materials:

  • 96-well plate containing the dried amine intermediate

  • Stock solutions of diverse carboxylic acids (1.1 eq) in DMF

  • Stock solution of HATU (1.2 eq) in DMF (HATU is a preferred coupling reagent for its high efficiency and low rate of epimerization)

  • Stock solution of DIPEA (3.0 eq) in DMF

  • Automated liquid handler or multichannel pipette

Procedure:

  • To the 96-well plate containing the dried amine, add the carboxylic acid stock solutions, dispensing a different acid into each well or column.

  • Add the DIPEA (diisopropylethylamine) stock solution to each well. DIPEA is a non-nucleophilic base used to neutralize the reaction.

  • Initiate the reaction by adding the HATU stock solution to each well.

  • Seal the plate and allow it to shake at room temperature for 12-16 hours.

  • Upon completion, the reaction mixtures can be subjected to parallel purification (e.g., preparative HPLC-MS) to isolate the final library compounds.

Building Block Type Example Reagents Rationale for Inclusion
Carboxylic Acids Benzoic acids, heteroaromatic acids, aliphatic acidsExplores aromatic, electronic, and steric requirements.
Sulfonyl Chlorides Benzene sulfonyl chlorides, thiophene sulfonyl chloridesIntroduces different geometries and hydrogen bond acceptor patterns.
Aldehydes/Ketones Aromatic and aliphatic aldehydesFor reductive amination to generate secondary amine analogs.
Isocyanates Phenyl isocyanate, alkyl isocyanatesTo form urea derivatives, which are excellent hydrogen bond donors/acceptors.

Table 1: Example building blocks for library diversification.

Library Screening and Hit Validation

High-throughput screening (HTS) is essential for rapidly assessing the biological activity of the newly synthesized library.[10][11] A well-designed screening cascade ensures that promising hits are efficiently identified and validated, while minimizing false positives.[11]

G cluster_0 Primary Screening cluster_1 Hit Triage cluster_2 Hit Validation & Prioritization HTS Full Library HTS (Single Concentration, e.g., 10 µM) Confirmation Hit Confirmation (Re-test from fresh stock) HTS->Confirmation Identifies 'Hits' DoseResponse Dose-Response Curve (IC₅₀/EC₅₀ Determination) Confirmation->DoseResponse Confirms activity Orthogonal Orthogonal/Secondary Assays (Confirms mechanism of action) DoseResponse->Orthogonal Quantifies potency Selectivity Selectivity Profiling (Test against related targets) Orthogonal->Selectivity Prioritized Prioritized Hits for Hit-to-Lead Selectivity->Prioritized Validates & Ranks Hits

Caption: A typical high-throughput screening and hit validation cascade.

Protocol 4: General High-Throughput Screening Workflow

Objective: To identify and validate active compounds ("hits") from the chemical library.

Workflow Steps:

  • Primary Assay: Screen the entire library at a single, high concentration (e.g., 10-20 µM) in the primary biological assay. This could be a biochemical assay (e.g., enzyme inhibition) or a cell-based assay.[12] The goal is to quickly identify any compound showing significant activity.

  • Hit Confirmation: Re-test all initial "hits" from freshly prepared solutions to eliminate false positives resulting from aggregation or assay interference.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀). This is a critical step for ranking compounds.[13]

  • Orthogonal Assays: Validate the mechanism of action using a different assay format. For example, if the primary screen was a fluorescence-based enzyme assay, an orthogonal assay might use mass spectrometry to directly measure substrate turnover.

  • Selectivity and Promiscuity Profiling: Screen validated hits against related targets or in counter-assays to assess their selectivity. This helps to deprioritize non-specific compounds.

  • Hit Prioritization: Analyze all data (potency, selectivity, synthetic tractability) to select the most promising chemical series for progression into the hit-to-lead optimization phase.[14]

Compound ID Primary Screen (% Inhibition @ 10 µM) IC₅₀ (µM) Selectivity (Target B IC₅₀ / Target A IC₅₀) Notes
LIB-00185.20.25>100Potent and selective. High priority.
LIB-00278.91.550Good potency and selectivity.
LIB-00392.10.101.2Potent but non-selective. Low priority.
LIB-00415.6>50N/AInactive.

Table 2: Example data summary for a hit validation cascade.

Advanced Considerations: Bioisosteric Replacement of the Nitro Group

While the nitro group is an excellent synthetic handle, its presence in a final drug candidate can be undesirable due to potential metabolic liabilities and toxicity concerns.[15] Therefore, a key strategy in the hit-to-lead phase is to explore bioisosteric replacements that mimic the electronic and steric properties of the nitro group while improving the overall ADMET profile.[16][17]

Common bioisosteres for an aromatic nitro group include:

  • Cyano (-CN)

  • Trifluoromethyl (-CF₃) [18]

  • Sulfonamide (-SO₂NH₂)

  • N-oxide

Once a promising hit containing the 5-amino-pyridine core is identified, a secondary library can be synthesized where the original nitro position on the starting material is replaced with one of these groups, allowing for a direct comparison of biological activity and physicochemical properties.

Conclusion

The this compound scaffold provides a robust and strategically sound starting point for the construction of a focused chemical library. By leveraging a reliable scaffold synthesis, a versatile diversification strategy centered on the nitro-to-amine transformation, and a rigorous screening cascade, research teams can efficiently explore relevant chemical space. This systematic approach increases the probability of identifying high-quality, developable hit compounds, thereby accelerating the timeline of drug discovery programs.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link][1][4]

  • Neri, D., & Scheuermann, J. (2018). A DNA-encoded library of chemical compounds based on common scaffolding structures reveals the impact of ligand geometry on protein recognition. PMC. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link][19]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link][5]

  • Martinez, C.D. et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link][6]

  • Geronikaki, A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link][2]

  • The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Pharmaffiliates. [Link][7]

  • High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks. [Link][12]

  • Hajduk, P. J., & Galloway, W. R. (2017). Privileged Scaffolds for Library Design and Drug Discovery. PMC. [Link][3]

  • Best Practices for Hit-to-Lead - Case Study: HSD17B13. (2023). YouTube. [Link][20]

  • McLay, I. M., Clark, D. E., & Pickett, S. D. (2000). Enhancing the Hit-to-Lead Properties of Lead Optimization Libraries. ResearchGate. [Link][21]

  • Parallel synthesis of peptide libraries using microwave irradiation. (2007). Nature Protocols. [Link][22]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link][10]

  • High-throughput screening. (n.d.). Wikipedia. [Link][23]

  • Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. (n.d.). American Chemical Society. [Link][8]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry. [Link][18]

  • Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. [Link][14]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link][24]

  • Parallel Synthesis & High-Throughput Experimentation. (n.d.). SpiroChem. [Link][9]

  • Introduction | Parallel Synthesis | Chemistry. (2022). Asynt. [Link][25]

  • Hit to Lead Assays: Accelerating Early Drug Discovery. (2025). BellBrook Labs. [Link][13]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link][15]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link][16]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. [Link][17]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 4-(5-nitropyridin-2-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important building block in their work. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to enhance reaction yield and purity.

Core Principles: Understanding the Reaction Mechanism

Q: What is the underlying chemical mechanism for the synthesis of this compound?

A: The synthesis of this compound from 2-chloro-5-nitropyridine and morpholine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to many aromatic rings, the SNAr mechanism is characteristic of electron-deficient aromatic systems.[1]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring (the carbon bearing the chlorine atom). This step is typically the rate-determining step. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the strongly electron-withdrawing nitro (-NO₂) group at the C5 position.[1][2] Aromaticity is then restored by the expulsion of the chloride ion, which is a good leaving group, yielding the final product.[2]

The presence of the nitro group is critical; it activates the pyridine ring, making it susceptible to nucleophilic attack and stabilizing the key intermediate, thereby facilitating the reaction.[1]

Figure 1. The SNAr addition-elimination mechanism.

Troubleshooting Guide: Addressing Low Yields

This section addresses the most common issues encountered during the synthesis that lead to suboptimal yields.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A: Low yields typically trace back to one of four key areas: reagent quality, reaction conditions, the role of the base, or the choice of solvent. A systematic approach is the best way to diagnose the issue.[3][4]

Troubleshooting_Yield cluster_checks Initial Checks cluster_solutions Optimization Strategies Start Low Yield Observed Reagents 1. Verify Reagent Quality - Purity of starting materials? - Solvents anhydrous? Start->Reagents Start Here Base 2. Assess Base Stoichiometry - Is base present? - At least 1 equivalent? Reagents->Base If reagents are pure Sol_Reagents Use purified reagents. Use anhydrous solvents. Reagents->Sol_Reagents Problem Found Conditions 3. Evaluate Reaction Conditions - Temperature too low? - Reaction time sufficient? Base->Conditions If base is correct Sol_Base Add ≥1 equivalent of base (e.g., K₂CO₃, TEA). Base->Sol_Base Problem Found Sol_Conditions Increase temperature incrementally. Consider microwave irradiation. Monitor reaction by TLC. Conditions->Sol_Conditions Problem Found Sol_Solvent Screen alternative polar aprotic solvents (e.g., THF, DMF). Conditions->Sol_Solvent If conditions seem optimal End Optimized Yield Sol_Solvent->End Final Optimization Step

Figure 2. Troubleshooting workflow for low reaction yield.

Q2: The reaction seems to stall and never reaches completion, even after 24 hours. What is the likely cause?

A: Reaction stalling is a classic symptom of nucleophile deactivation . As the reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated for every equivalent of product formed. This acid will readily protonate the basic nitrogen of the morpholine starting material, converting it into its non-nucleophilic ammonium salt.

Solution: The remedy is to include a base in the reaction mixture to act as an acid scavenger.[5][6]

  • Inorganic Bases: Potassium carbonate (K₂CO₃) is an excellent choice. It is inexpensive, effective, and easily removed by filtration after the reaction.

  • Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are also commonly used. They are soluble in most organic solvents, but their removal can require an aqueous wash.

  • Stoichiometry: You must use at least one equivalent of the base relative to the limiting reagent. Using a slight excess (e.g., 1.2-1.5 equivalents) can ensure the reaction medium remains sufficiently basic.

Q3: I'm observing multiple spots on my TLC plate, making purification difficult. What are the likely side products and how can I minimize them?

A: For the reaction between 2-chloro-5-nitropyridine and morpholine, the side-product profile is generally clean. However, impurities can arise from:

  • Water Contamination: The presence of water can lead to the hydrolysis of 2-chloro-5-nitropyridine to form 5-nitro-2-pyridone, especially at elevated temperatures. Always use anhydrous solvents to minimize this.[3]

  • Degraded Starting Materials: Impurities in your starting 2-chloro-5-nitropyridine will carry through the reaction. Verify its purity by NMR or GC-MS if in doubt.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is highly effective. Partition the reaction mixture between an organic solvent (like ethyl acetate) and water.[2] The organic layer will contain your product, while the aqueous layer will remove the base, its corresponding salt (e.g., KCl), and any other water-soluble impurities.

  • Chromatography/Recrystallization: The crude product can then be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system like ethanol or isopropanol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

A: Polar aprotic solvents are ideal as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without interfering with the reaction. While solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are effective, studies have shown that Tetrahydrofuran (THF) can provide the highest efficiency for similar SNAr reactions.[7] It is less polar than DMF/DMSO, but often strikes a good balance of solubility and reaction rate, and it is easier to remove under vacuum.

Q2: Can I use a different leaving group besides chlorine on the pyridine ring?

A: Yes. The reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I.[1] This is counterintuitive compared to SN1/SN2 reactions. The reason is that the highly electronegative fluorine atom makes the C2 carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step. Therefore, 2-fluoro-5-nitropyridine would be expected to react faster than 2-chloro-5-nitropyridine.

Q3: Is it possible to accelerate the reaction using microwave irradiation?

A: Absolutely. Microwave-assisted synthesis is highly effective for SNAr reactions. The rapid and uniform heating provided by a microwave reactor can dramatically reduce reaction times from many hours to several minutes.[7] In one optimization study, a reaction that took 12 hours with conventional heating to achieve a moderate yield was completed in 40 minutes at 95°C under microwave irradiation with a 96% yield.[7]

Data & Protocols

Table 1: Comparison of Reaction Conditions for SNAr Synthesis

(Data adapted from a representative optimization study[7])

EntrySolventBaseMethodTimeYield (%)
1DMFt-BuOKConventional Heat (55°C)12 h45
2Dioxanet-BuOKConventional Heat (55°C)12 h65
3THF t-BuOK Conventional Heat (55°C) 12 h 75
4THFLiHMDSConventional Heat (55°C)12 h62
5THFDBUConventional Heat (55°C)12 h55
6THF t-BuOK Microwave (95°C) 40 min 96
Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices for achieving a high yield.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexanes, Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent and Reagent Addition: Add anhydrous THF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the limiting reagent). Add morpholine (1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent until the starting material is consumed (typically 4-8 hours).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and rinse the solid with a small amount of THF or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Partition the resulting residue between ethyl acetate and water.[2] Separate the organic layer, and wash it sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product, a yellow solid, is often of high purity at this stage. If necessary, further purify by recrystallization from ethanol or by flash column chromatography.

References

  • ResearchGate. Optimization of the nucleophilic aromatic substitution reaction. Available from: [Link]

  • Journal of the Chemical Society B. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

  • Journal of the American Chemical Society. Changing views on the mechanism of base catalysis in nucleophilic aromatic substitution. Kinetics of reactions of nitroaryl ethers with piperidine and with n-butylamine in aqueous dioxane. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H -. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. Available from: [Link]

  • National Institutes of Health (NIH). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available from: [Link]

  • ResearchGate. Recent progress in the synthesis of morpholines. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • National Institutes of Health (NIH). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available from: [Link]

  • National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

Sources

Identifying and minimizing side products in nitropyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitropyridine Synthesis

A Guide to Identifying and Minimizing Side Products in Electrophilic Nitration

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions, optimize reaction conditions, and improve the yield and purity of nitropyridine products. The inherent electron-deficient nature of the pyridine ring presents unique challenges for electrophilic aromatic substitution, often requiring harsh conditions that can lead to a variety of undesired side products.[1] This resource provides in-depth, question-and-answer-based solutions to the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Reaction Initiation & Low Yield

Q1: My pyridine nitration reaction is showing very low conversion or failing completely. What are the likely causes and how can I fix this?

A1: This is a common issue stemming from the fundamental properties of the pyridine ring. The nitrogen atom is highly electronegative, which deactivates the aromatic ring towards attack by electrophiles like the nitronium ion (NO₂⁺).[1][2] Furthermore, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is readily protonated, forming a pyridinium cation.[3] This positive charge further deactivates the ring, making substitution extremely difficult.

Troubleshooting Steps:

  • Confirm Acidity and Nitrating Agent Strength: For deactivated rings, standard concentrated HNO₃/H₂SO₄ may be insufficient. Using fuming sulfuric acid (oleum) or fuming nitric acid can increase the concentration of the active nitronium ion electrophile.[4][5] Anhydrous conditions achieved by using oleum can significantly improve yields, in some cases from 50% to over 90%.[4]

  • Increase Reaction Temperature: Pyridine nitration often requires high temperatures (e.g., 110-130°C or higher) to overcome the high activation energy barrier.[1][6] Monitor your reaction and slowly increase the temperature, but be aware that higher temperatures can also promote side product formation.[7]

  • Consider Alternative Strategies: If direct nitration is failing, the most effective alternative is the pyridine N-oxide strategy .[8][9]

    • Oxidation: First, oxidize the pyridine starting material to pyridine N-oxide using a peracid (e.g., peracetic acid).[8][9]

    • Nitration: The N-oxide is much more activated towards electrophilic substitution, particularly at the 4-position.[8][10] Nitration of the N-oxide can proceed under less harsh conditions than the parent pyridine.[10]

    • Deoxygenation: The resulting 4-nitropyridine-N-oxide can then be deoxygenated (e.g., using zinc dust or PCl₃) to yield the desired 4-nitropyridine.[8][11]

Controlling Over-Nitration

Q2: I'm successfully nitrating my pyridine, but I'm getting significant amounts of dinitro- and other poly-nitrated side products. How can I improve selectivity for mono-nitration?

A2: Over-nitration is a classic competitive reaction issue, especially with pyridines that have activating substituents. The key is to control the reaction conditions to favor the first nitration event without allowing subsequent nitrations to occur at an appreciable rate.[1]

Strategies for Favoring Mono-nitration:

StrategyMechanism of ActionRecommended Practice
Control Temperature The second nitration step typically has a higher activation energy. Lowering the temperature disfavors this higher-energy pathway.[1]Maintain the reaction at the lowest possible temperature that still allows for a reasonable rate of mono-nitration. Use an ice or dry ice bath during reagent addition.[1]
Limit Nitrating Agent Reducing the concentration of the electrophile decreases the probability of multiple substitution events occurring.Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents). Avoid large excesses, which strongly drive the reaction towards poly-nitration.[1]
Slow Reagent Addition Adding the nitrating agent dropwise prevents localized high concentrations and temperature spikes, which can promote over-reaction.[1]Use a syringe pump or an addition funnel for slow, controlled addition of the pre-cooled nitrating mixture to the cooled substrate solution.[1]
Monitor Reaction Time The formation of the desired product and side products occurs at different rates. Stopping the reaction at the optimal time is crucial.Monitor the reaction progress closely using TLC, GC-MS, or HPLC. Quench the reaction as soon as the desired mono-nitrated product concentration is maximized.[1][12]
Managing Regioselectivity

Q3: My nitration is yielding the wrong isomer. How can I control the position of nitration on the pyridine ring?

A3: Regioselectivity in pyridine nitration is dictated by the electronic properties of the ring. Direct electrophilic nitration of unsubstituted pyridine overwhelmingly yields the 3-nitropyridine isomer.[1] This is because the 2-, 4-, and 6-positions are significantly deactivated by the electron-withdrawing nitrogen atom.

Controlling Regiochemistry:

  • For 3-Nitropyridine (meta): Direct nitration is the standard method. Use forcing conditions like fuming HNO₃/H₂SO₄ at high temperatures.[1]

  • For 4-Nitropyridine (para): The pyridine N-oxide method is the most reliable and widely used strategy.[1] The N-oxide group activates the ring, especially at the 4-position, directing the nitration there.[9][10] Subsequent deoxygenation provides the 4-nitropyridine product.[8]

  • For 2-Nitropyridine (ortho): Direct nitration to the 2-position is generally not feasible due to severe electronic deactivation. Alternative multi-step synthetic routes are typically required.

  • Alternative Methods: For complex substrates, novel methods can provide better regiocontrol. For instance, a dearomatization-rearomatization strategy using oxazino pyridine intermediates has been developed for selective meta-nitration under milder, radical-based conditions.[13]

Diagram: Regioselectivity in Pyridine Nitration

G Start Pyridine Substrate Direct Direct Nitration (e.g., HNO₃/H₂SO₄) Start->Direct Harsh Conditions Step1_Oxide 1. Oxidation (e.g., peracid) Start:e->Step1_Oxide:w Mild Conditions Product3 3-Nitropyridine (meta-product) Direct->Product3 N_Oxide_Path N-Oxide Pathway Step2_Nitrate 2. Nitration N_Oxide_Path->Step2_Nitrate Product4 4-Nitropyridine (para-product) Step1_Oxide->N_Oxide_Path Forms N-Oxide Step3_Deoxy 3. Deoxygenation (e.g., Zn dust) Step2_Nitrate->Step3_Deoxy Forms 4-Nitro- Pyridine-N-Oxide Step3_Deoxy->Product4

Caption: Decision workflow for achieving desired nitropyridine regioisomer.

Oxidative Side Reactions

Q4: Besides nitration, I'm observing significant degradation of my starting material or formation of oxidized byproducts. What's causing this and how can I prevent it?

A4: Strong nitrating mixtures, particularly those containing fuming nitric acid and oleum, are powerful oxidizing agents.[14] If your pyridine substrate has sensitive functional groups (e.g., alkyl chains, aldehydes, amines), these can be oxidized, leading to complex product mixtures and low yields of the desired nitropyridine.[7][14][15]

Minimization Strategies:

  • Protect Sensitive Groups: If a functional group is susceptible to oxidation, protect it before the nitration step. For example, an amino group can be acetylated to form an amide, which is much less prone to oxidation.[7]

  • Use Milder Nitrating Agents: While less common for pyridines, agents like dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄) can sometimes offer better selectivity and reduce oxidative degradation compared to mixed acids.[1][3][8]

  • Temperature Control: As with over-nitration, oxidative side reactions are often accelerated at higher temperatures. Perform the reaction at the lowest effective temperature.

  • Inert Atmosphere: While nitrations are not typically run under inert atmospheres, if you suspect air oxidation is contributing to degradation, particularly during workup, performing these steps under nitrogen or argon can be beneficial.[15]

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common issues in nitropyridine synthesis.

G Start Reaction Start: Low Yield or Side Products? NoReaction Problem: Low/No Conversion Start->NoReaction Check Conversion OverNitration Problem: Poly-nitration Start->OverNitration Check Product Purity (GC/MS, NMR) WrongIsomer Problem: Incorrect Regioisomer Start->WrongIsomer Check Isomer Ratio (NMR, HPLC) Degradation Problem: Decomposition/ Oxidative Side Products Start->Degradation Observe Darkening/ Complex Mixture Sol_NoReaction Solutions: 1. Use stronger nitrating agent (Oleum) 2. Increase temperature 3. Switch to N-Oxide strategy NoReaction->Sol_NoReaction End Optimized Reaction Sol_NoReaction->End Sol_OverNitration Solutions: 1. Lower reaction temperature 2. Limit moles of nitrating agent 3. Slow, dropwise addition 4. Monitor reaction time OverNitration->Sol_OverNitration Sol_OverNitration->End Sol_WrongIsomer Solutions: - For 3-Nitro: Use direct nitration - For 4-Nitro: Use N-Oxide pathway WrongIsomer->Sol_WrongIsomer Sol_WrongIsomer->End Sol_Degradation Solutions: 1. Protect sensitive groups 2. Use milder nitrating agent 3. Lower reaction temperature Degradation->Sol_Degradation Sol_Degradation->End

Caption: A systematic guide for troubleshooting nitropyridine reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide

This protocol is a common and effective method for preparing 4-substituted nitropyridines, avoiding many of the side reactions associated with direct nitration of pyridine itself.[6]

Materials:

  • Pyridine-N-oxide (1.0 eq)

  • Fuming Nitric Acid (≥90%) (2.9 eq)

  • Concentrated Sulfuric Acid (98%) (5.6 eq)

  • Ice

  • Saturated Sodium Carbonate solution

  • Acetone

Procedure:

  • Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add 12 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to warm to 20°C before use.[6]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, add the pyridine-N-oxide (9.51 g, 100 mmol). Heat the flask to 60°C.[6]

  • Addition: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The temperature may initially drop.[6]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1][6]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto 150 g of crushed ice in a large beaker.[6]

  • Neutralization: Cautiously neutralize the solution by adding saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow solid will precipitate.[1][6]

  • Isolation: Collect the solid by vacuum filtration. Extract the product from the filtered solid using acetone. Evaporate the acetone to obtain the crude 4-nitropyridine-N-oxide.[1][6]

  • Purification: The product can be further purified by recrystallization from acetone if necessary.[6]

References

Technical Support Center: Purification Strategies for 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(5-Nitropyridin-2-yl)morpholine. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during its synthesis and purification.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications. The typical synthesis, a nucleophilic aromatic substitution (SNAr) reaction between a 2-halosubstituted-5-nitropyridine and morpholine, can often result in a crude product containing unreacted starting materials and side products. This guide provides robust strategies to achieve high purity of the target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: Oiling out is a common issue when the melting point of the crude mixture is lower than the temperature of the purification process.

  • Initial Work-up: Ensure that all acidic or basic residues from the reaction have been thoroughly neutralized and washed away. Residual salts can suppress crystallization. A standard aqueous work-up with a sodium bicarbonate wash followed by a brine wash is recommended.

  • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether. This can often induce crystallization by washing away more soluble impurities. Use a sonicator to aid in this process.

  • Solvent Evaporation: If trituration fails, dissolve the oil in a minimal amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), and then slowly evaporate the solvent under reduced pressure. This gradual increase in concentration can sometimes promote crystal formation.

Q2: After recrystallization, my yield is very low. What can I do to improve it?

A2: Low recovery during recrystallization is typically due to the selection of a suboptimal solvent or excessive solvent volume.

  • Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Test a range of solvents such as ethanol, isopropanol, and ethyl acetate. A two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Rapid cooling in an ice bath can trap impurities and lead to the precipitation of smaller, less pure crystals. Once crystals have formed at room temperature, then cool the flask in an ice bath to maximize recovery.

  • Mother Liquor Analysis: Analyze the mother liquor by Thin Layer Chromatography (TLC) to determine the amount of product being lost. If a significant amount of product remains, you can concentrate the mother liquor and attempt a second recrystallization.

Q3: My compound appears pure by TLC, but the melting point is broad and lower than the literature value (112-114°C).[1] What could be the problem?

A3: A broad melting point is a strong indicator of impurities, even if they are not visible by TLC.

  • Co-eluting Impurities: The impurity may have a similar Rf value to your product in the TLC solvent system you are using. Try developing the TLC in a different solvent system with a different polarity to try and resolve the spots. For example, if you are using a 1:1 mixture of ethyl acetate:hexane, try a 3:7 or 7:3 mixture.

  • Residual Solvent: The presence of residual solvent from the purification process can depress the melting point. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.

  • Polymorphism: While less common, the compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. However, this is less likely to be the primary cause of a broad melting range.

Q4: During column chromatography, my compound is smearing and not forming a tight band. What is causing this?

A4: Band broadening or "tailing" on a silica gel column can be caused by several factors.

  • Improper Solvent System: The eluent may be too polar, causing the compound to move too quickly down the column without proper partitioning between the stationary and mobile phases. Conversely, if the eluent is not polar enough, the compound can stick to the silica, leading to tailing. Use TLC to determine the optimal solvent system that gives your product an Rf value of approximately 0.3-0.4.

  • Sample Overloading: Loading too much crude product onto the column can lead to poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w).

  • Acidity of Silica: The morpholine nitrogen in your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing. To mitigate this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent system.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: The most common impurities arise from the starting materials and potential side reactions:

  • Unreacted Starting Materials: 2-chloro-5-nitropyridine (or other 2-halo-5-nitropyridine) and morpholine.

  • Bis-substituted Product: In some cases, a second morpholine molecule can displace the nitro group, though this is less favorable.

  • Positional Isomers: If the starting halopyridine is not pure, isomers such as 4-(3-nitropyridin-2-yl)morpholine could be present.

Q2: What is a good starting point for a TLC solvent system to monitor my reaction and purification?

A2: A mixture of ethyl acetate and hexane is a versatile choice for compounds of intermediate polarity like this compound.[2] Start with a 3:7 (v/v) mixture of ethyl acetate:hexane and adjust the ratio based on the observed Rf values. Increasing the proportion of ethyl acetate will increase the polarity and move the spots further up the plate.

Q3: Can I use reverse-phase HPLC to assess the purity of my final product?

A3: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) is an excellent method for purity assessment. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA), should provide good resolution.[3]

Q4: What are the expected chemical shifts for the morpholine protons in the 1H NMR spectrum?

A4: The proton NMR spectrum of N-substituted morpholines typically shows two distinct multiplets for the methylene protons. The protons on the carbons adjacent to the oxygen atom usually appear further downfield (around 3.7-3.9 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (around 3.3-3.5 ppm).[4][5] The exact chemical shifts will be influenced by the electron-withdrawing nature of the nitropyridine ring.

Detailed Purification Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol is suitable for crude material that is mostly pure and needs a final polishing step.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

  • Gently heat the mixture on a hot plate with stirring.

  • Add small portions of hot ethanol until the solid just dissolves. Avoid adding excess solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This method is ideal for purifying crude material containing significant amounts of impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel slurried in n-hexane.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation.

  • Load the Sample: Carefully add the dried sample onto the top of the packed silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as 10% ethyl acetate in hexane.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for choosing a purification strategy.

PurificationWorkflow start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis is_major_product Is it the major product? tlc_analysis->is_major_product recrystallization Recrystallization is_major_product->recrystallization Yes column_chromatography Column Chromatography is_major_product->column_chromatography No (significant impurities) purity_check Purity Check (TLC, MP, NMR, HPLC) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product

Caption: Purification strategy decision tree.

Quantitative Data Summary

ParameterRecrystallization (Ethanol)Column Chromatography (EtOAc/Hexane)
Typical Yield 60-80%50-70%
Expected Purity >98%>99%
Throughput HighLow to Medium
Solvent Consumption ModerateHigh
Recommended for Final purification stepComplex mixtures

References

Technical Support Center: Troubleshooting Solubility Issues of 4-(5-Nitropyridin-2-yl)morpholine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(5-Nitropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered when working with this compound in various biological assays. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical properties that influence the solubility of this and similar small molecules.

Introduction: Understanding the Challenge

This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, while the nitropyridine core is a versatile scaffold found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] However, the combination of these structural features can also lead to poor aqueous solubility, a common hurdle in the development of reliable and reproducible biological assays.

This guide will walk you through a systematic approach to understanding and overcoming the solubility limitations of this compound, ensuring the integrity and accuracy of your experimental results.

Part 1: Foundational Knowledge - Physicochemical Properties

Before troubleshooting, it is crucial to understand the inherent properties of this compound that may contribute to solubility issues.

PropertyValueSource
CAS Number 26820-62-2[4][5]
Molecular Formula C₉H₁₁N₃O₃[4][6]
Molecular Weight 209.20 g/mol [4][6]
Appearance Light yellow to green-yellow solid[5]
Melting Point 112-114°C[5]
Predicted pKa 1.52 ± 0.10[5]

The predicted pKa suggests that this compound is a weak base. This is a critical piece of information, as the ionization state of a compound, which is dependent on the pH of the solution, significantly influences its solubility.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that researchers face when working with this compound.

FAQ 1: My compound won't dissolve in my aqueous assay buffer. What should I do first?

Answer: The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution of a poorly soluble compound in aqueous buffers is often unsuccessful.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and widely used solvent for dissolving a broad range of small molecules for biological assays.

Initial Troubleshooting Steps:

  • Prepare a High-Concentration Stock Solution in DMSO: Aim for a stock concentration of 10-50 mM. Ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Perform a Serial Dilution: Once you have a clear stock solution, you can perform serial dilutions into your aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around to minimize the risk of precipitation.

  • Control for Solvent Effects: Remember that DMSO can have biological effects on its own. It is essential to include a vehicle control (your assay buffer or media with the same final concentration of DMSO) in all your experiments. The final DMSO concentration should ideally be kept below 0.5% (v/v), and for many cell-based assays, below 0.1%, to avoid solvent-induced artifacts.[7]

FAQ 2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," occurs when the compound's solubility limit in the final aqueous solution is exceeded. The DMSO concentration is no longer high enough to keep the compound in solution.

Troubleshooting Workflow for Precipitation:

A Precipitation Observed B Lower Final Concentration A->B C Optimize Dilution Method A->C D Modify Aqueous Buffer A->D E Consider Co-solvents A->E C1 C1 C->C1 Serial Dilution in Buffer C2 C2 C->C2 Pre-warm Buffer C3 C3 C->C3 Vortex During Addition D1 D1 D->D1 Adjust pH D2 D2 D->D2 Add Protein (e.g., BSA) E1 E1 E->E1 Ethanol E2 PEG 400 E->E2

Sources

Technical Support Center: Stability and Degradation of 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(5-Nitropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in various experimental settings. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

I. Introduction to the Stability of this compound

This compound is a molecule of interest in pharmaceutical research, incorporating both a nitropyridine and a morpholine moiety. Understanding its stability is critical for accurate experimental design, data interpretation, and formulation development. The presence of the electron-withdrawing nitro group on the pyridine ring and the secondary amine within the morpholine structure suggests potential susceptibility to degradation under certain conditions. This guide will walk you through the key considerations for handling and studying this compound.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during your experiments with this compound, focusing on degradation-related issues.

Issue 1: Inconsistent or Decreasing Compound Concentration in Stock Solutions

  • Question: My stock solution of this compound in DMSO shows a decreasing concentration over a few days, even when stored at -20°C. What is the likely cause?

  • Answer: While DMSO is a common solvent, prolonged storage of reactive compounds can lead to degradation. The issue could be multifactorial:

    • Solvent Purity: Residual water or impurities in the DMSO could facilitate slow hydrolysis or other reactions.

    • Freeze-Thaw Cycles: Repeatedly taking the solution out of the freezer can introduce moisture and accelerate degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.

    • Light Exposure: Nitropyridine derivatives can be sensitive to light.[1] Ensure your stock solutions are stored in amber vials or protected from light.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

  • Question: I am running an HPLC analysis of my reaction mixture containing this compound and see several new, smaller peaks that I cannot identify. Could these be degradation products?

  • Answer: Yes, the appearance of new peaks is a strong indicator of degradation. The nature of these degradants will depend on the reaction conditions:

    • Acidic or Basic Conditions: If your reaction is performed under acidic or basic conditions, hydrolysis of the morpholine ring or modification of the nitropyridine ring can occur. Hydrolysis of α-chloro-substituted pyridones has been shown to be enhanced by their zwitterionic character, a property that can be influenced by pH.[2]

    • Oxidative Stress: The presence of oxidizing agents, even atmospheric oxygen over extended periods, can lead to the formation of N-oxides or other oxidation products.

    • Thermal Stress: High reaction temperatures can induce thermal decomposition. The thermal decomposition of 2-Amino-5-nitropyridine, a structurally related compound, can produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Issue 3: Poor Recovery of the Compound from an Aqueous Formulation

  • Question: When I try to extract this compound from an aqueous buffer, my recovery is consistently low. Is the compound degrading in the aqueous environment?

  • Answer: Low recovery can be due to either degradation or partitioning issues. This compound's stability in aqueous solutions is pH-dependent. Under strongly acidic or basic conditions, hydrolysis is a significant concern. Consider the following:

    • pH of the Buffer: The stability of nitropyridine compounds can be significantly affected by pH.[1] It is crucial to determine the optimal pH range for the stability of your compound.

    • Extraction Efficiency: Ensure your extraction solvent and method are optimized for the polarity of this compound. Multiple extractions with a suitable organic solvent may be necessary.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of this compound.

Q1: In which common laboratory solvents is this compound most stable?

A1: While specific long-term stability data in various organic solvents is not extensively published for this exact molecule, general chemical principles suggest that aprotic, anhydrous solvents like acetonitrile and THF are likely to be more favorable for long-term storage than protic solvents (e.g., methanol, ethanol) or DMSO, which can contain water and be reactive. For short-term use, high-purity, anhydrous DMSO and acetonitrile are generally acceptable if stored properly (protected from light and moisture).

Q2: What are the expected degradation pathways for this compound?

A2: Based on its structure, several degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: Under acidic or basic conditions, the morpholine ring could potentially undergo ring-opening. More likely, nucleophilic aromatic substitution of the morpholine group or the nitro group could occur, especially under harsh conditions. For instance, the hydrolysis of 2-chloro-pyridine to 2-hydroxypyridine is known to occur under concentrated acid or base.[4]

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

  • Photodegradation: Nitroaromatic compounds are known to be photoreactive.[1] Exposure to UV or even ambient light over time could lead to complex degradation pathways. Direct photolysis of a related compound, 2-amino-5-chloropyridine, has been observed.[5]

  • Oxidation: The nitrogen atom of the pyridine ring and the morpholine nitrogen could be susceptible to oxidation, forming N-oxides.

Q3: How should I prepare and store stock solutions of this compound to minimize degradation?

A3: To ensure the integrity of your stock solutions, follow these best practices:

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents like acetonitrile.

  • Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen).

Q4: Are there any known incompatibilities with common lab reagents?

A4: Avoid strong oxidizing agents and strong acids, as these are likely to react with the compound.[3] Strong reducing agents will readily reduce the nitro group.

IV. Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and for the HPLC analysis of this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH).[2][3]

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To identify potential degradation products and understand the intrinsic stability of the molecule under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, take an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Also, heat the stock solution (in a sealed vial) at 70°C for 48 hours.

    • At various time points, take samples for HPLC analysis.

  • Photodegradation:

    • Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, analyze the samples by HPLC.

Data Analysis: For each condition, calculate the percentage degradation of this compound and the relative peak areas of any degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[6]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis scan of the compound).

  • Injection Volume: 10 µL.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent compound peak.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve.

  • Accuracy and Precision: Determine the recovery of the compound from spiked samples and assess the repeatability of the measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.

V. Visualization of Concepts

Diagram 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_photo Photodegradation cluster_oxidation Oxidation parent This compound hydrolysis_products Ring-opened products or substituted pyridines parent->hydrolysis_products H+ or OH- nitroso Nitroso derivative parent->nitroso [H] photo_products Complex mixture of photoproducts parent->photo_products hv n_oxide N-oxide derivatives parent->n_oxide [O] hydroxylamino Hydroxylamino derivative nitroso->hydroxylamino amino Amino derivative hydroxylamino->amino

Caption: Potential degradation pathways of this compound.

Diagram 2: Forced Degradation Study Workflow

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal Stress (70°C) stress->thermal photo Photolytic Stress (ICH Q1B) stress->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Assess Stability analysis->end

Caption: Workflow for a forced degradation study.

VI. Summary of Stability Data for Structurally Related Compounds

Compound ClassStress ConditionObserved Degradation/InstabilityReference
2-Amino-5-nitropyridineThermalDecomposes at high temperatures, producing CO, CO₂, and NOx.[3]
α-Chloro-pyridonesBasic HydrolysisHydrolysis rate is enhanced by zwitterionic character.[2]
2-Amino-5-chloropyridinePhotolysisUndergoes direct photolysis in aqueous solution.[5]
NitropyridinesGeneralCan be sensitive to light and pH.[1]
2-Chloro-pyridineAcid/Base HydrolysisCan be hydrolyzed to 2-hydroxypyridine under harsh conditions.[4]

VII. Conclusion

The stability of this compound is a critical parameter that must be carefully evaluated to ensure the quality and reliability of experimental data. While specific degradation data for this molecule is limited in the public domain, an understanding of the reactivity of its constituent nitropyridine and morpholine moieties, combined with systematic forced degradation studies, can provide a robust framework for its handling and characterization. By following the guidelines and protocols outlined in this technical support center, researchers can proactively address potential stability issues and generate high-quality, reproducible results.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

  • Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. ResearchGate. [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2004). National Institutes of Health. [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Separation of Pyridine, 2-chloro-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Thermal degradation steps and temperatures details. ResearchGate. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). MDPI. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2014). PubMed. [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]

  • Process for the production of 2-hydroxypyridine. (1990).

Sources

Overcoming challenges in the scale-up synthesis of 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(5-Nitropyridin-2-yl)morpholine. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered during the scale-up of this important pharmaceutical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can anticipate, troubleshoot, and resolve issues effectively.

Reaction Overview and Mechanism

The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic nitrogen of morpholine attacks the electron-deficient carbon atom (C2) of the 2-chloro-5-nitropyridine ring, displacing the chloride leaving group. The reaction is significantly activated by the electron-withdrawing nitro group (-NO₂) at the para-position (C5), which stabilizes the negatively charged intermediate.[1][2][3]

Reaction Scheme

The overall transformation is as follows: 2-chloro-5-nitropyridine + Morpholine → this compound + HCl

The generated hydrochloric acid (HCl) must be neutralized by a base to prevent the protonation of the morpholine nucleophile, which would render it unreactive.

SNAr Reaction Mechanism Diagram

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

Caption: The SNAr addition-elimination mechanism.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<70%), and TLC/HPLC analysis shows significant unreacted 2-chloro-5-nitropyridine. What are the likely causes and solutions?

A1: This is a classic problem of incomplete conversion, which can stem from several factors during scale-up.

  • Causality—Inadequate Thermal Control: The SNAr reaction is often exothermic and requires a specific temperature range to proceed efficiently. At lower temperatures, the reaction rate is too slow. Excessively high temperatures can lead to side reactions and decomposition.[4]

    • Solution: Implement precise temperature monitoring and control. For scale-up, use a jacketed reactor with a reliable heating/cooling circulator. The optimal temperature is typically between 80-120°C, depending on the solvent. A small-scale differential scanning calorimetry (DSC) run can help determine the reaction's thermal profile and set safe operating limits.[5]

  • Causality—Suboptimal Base Selection/Stoichiometry: The base is critical for scavenging the HCl produced. If the base is too weak or if an insufficient amount is used, the morpholine nucleophile will be protonated and deactivated, stalling the reaction.

    • Solution: Use at least 2.0 equivalents of morpholine (one to act as the nucleophile, one as the base) or use 1.0-1.2 equivalents of morpholine with a non-nucleophilic base like K₂CO₃ or Et₃N. Potassium carbonate is often preferred in scale-up due to its low cost, ease of removal (filtration), and minimal side reactions.

  • Causality—Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the charged Meisenheimer intermediate.

    • Solution: Employ polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents have high dielectric constants that facilitate the reaction without protonating the nucleophile. For scale-up, consider factors like boiling point, recovery, and safety.

Q2: My crude product is dark and contains several impurities that are difficult to separate. How can I improve the reaction's selectivity?

A2: The formation of colored impurities and side products is a common challenge when scaling up reactions involving nitroaromatic compounds.

  • Causality—Side Reactions: The primary side products often arise from the reaction of 2-chloro-5-nitropyridine with residual water (forming 5-nitro-2-pyridone) or dimerization/polymerization at elevated temperatures.

    • Solution:

      • Ensure Anhydrous Conditions: Use dry solvents and reagents. While challenging at scale, minimizing water content is crucial.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidative side reactions which often produce highly colored byproducts.

      • Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled, slow addition of the morpholine to the solution of 2-chloro-5-nitropyridine at the target reaction temperature. This maintains a low concentration of the nucleophile and can minimize side reactions.

  • Causality—Thermal Decomposition: 2-chloro-5-nitropyridine and the product can be thermally sensitive. Hot spots in the reactor, caused by poor mixing or a highly exothermic uncontrolled reaction, can lead to decomposition.

    • Solution: Ensure vigorous and efficient stirring, especially in large reactors, to maintain uniform temperature distribution. The controlled addition strategy mentioned above also helps manage the reaction exotherm.

Q3: I'm struggling with the final purification. Column chromatography is not viable for my scale. What is the best crystallization strategy?

A3: Developing a robust crystallization protocol is key for achieving high purity at scale. This compound is a solid with a melting point around 112-114°C.[6]

  • Causality—Incorrect Solvent System: The choice of crystallization solvent is paramount. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures.

    • Solution:

      • Solvent Screening: Perform small-scale screening with various solvents. Alcohols like isopropanol (IPA) or ethanol are often effective. Mixtures, such as Toluene/Heptane or Ethanol/Water, can also provide excellent results.

      • Protocol:

        • Dissolve the crude product in a minimal amount of the chosen hot solvent (e.g., IPA) to achieve full dissolution.

        • If necessary, perform a hot filtration to remove any insoluble inorganic salts (like K₂CO₃).

        • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of pure product can aid nucleation.

        • Once the solution reaches room temperature, cool it further in an ice bath to maximize yield.

        • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem Identified LowYield Low Yield / Incomplete Reaction? Start->LowYield Impurity High Impurity / Dark Color? LowYield->Impurity No Temp Check Temperature Control (80-120°C) LowYield->Temp Yes Purification Purification Issues? Impurity->Purification No Anhydrous Ensure Anhydrous Conditions (Dry Solvents) Impurity->Anhydrous Yes SolventScreen Perform Crystallization Solvent Screen (e.g., IPA, EtOH) Purification->SolventScreen Yes End Problem Resolved Purification->End No Base Verify Base Stoichiometry (>2 eq. Morpholine or + K2CO3) Temp->Base Solvent Confirm Solvent is Polar Aprotic (e.g., DMF, MeCN) Base->Solvent Solvent->End Inert Use Inert Atmosphere (N2 or Ar) Anhydrous->Inert Addition Implement Controlled Reagent Addition Inert->Addition Addition->End Cooling Control Cooling Rate (Slow Cooling) SolventScreen->Cooling Wash Wash Crystals with Cold Solvent Cooling->Wash Wash->End

Caption: A decision workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns with the starting material, 2-chloro-5-nitropyridine?

    • A: 2-chloro-5-nitropyridine is a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[7][8] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] In case of exposure, immediate medical attention is required.[11]

  • Q: Can I use a different halogenated pyridine, like 2-fluoro-5-nitropyridine?

    • A: Yes. In SNAr reactions, the rate of reaction is often F > Cl > Br > I. Fluorine is a better activating group for this mechanism because of its high electronegativity, which makes the carbon it's attached to more electrophilic. Therefore, 2-fluoro-5-nitropyridine would likely react faster or under milder conditions. However, 2-chloro-5-nitropyridine is often used due to its lower cost and widespread availability.

  • Q: What are the Critical Process Parameters (CPPs) I should monitor during scale-up?

    • A: The key CPPs are:

      • Temperature: As discussed, it directly impacts reaction rate and impurity profile.

      • Reagent Stoichiometry: Especially the amount of base relative to the limiting reagent.

      • Mixing/Agitation Rate: Crucial for maintaining thermal homogeneity and ensuring reactants are in contact, preventing localized concentration gradients.

      • Rate of Addition: Important for controlling the reaction exotherm.

  • Q: What analytical methods are best for monitoring reaction progress and final product purity?

    • A: For reaction monitoring, Thin-Layer Chromatography (TLC) is a quick and effective tool. For quantitative analysis of purity and reaction completion, High-Performance Liquid Chromatography (HPLC) is the standard method.[5][12] A Reverse-Phase (RP-HPLC) method using a C18 column with a mobile phase like Acetonitrile/Water is typically suitable.[12] For structural confirmation, ¹H NMR and Mass Spectrometry (MS) should be used.

Scalable Synthesis and Purification Protocol

This protocol is a general guideline for a laboratory scale-up. All operations should be performed in a fume hood with appropriate PPE.

Step 1: Reaction Setup
  • To a jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet, add 2-chloro-5-nitropyridine (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) and a suitable solvent like Acetonitrile (10 volumes, e.g., 10 mL per gram of starting material).

  • Begin stirring and heat the mixture to 80-85°C.

Step 2: Reagent Addition and Reaction
  • In a separate addition funnel, dissolve morpholine (1.1 eq) in Acetonitrile (2 volumes).

  • Add the morpholine solution dropwise to the heated reactor over 1-2 hours. Monitor the internal temperature to ensure the exotherm is controlled.

  • After the addition is complete, maintain the reaction at 80-85°C for 4-6 hours, or until HPLC analysis shows complete consumption of the starting material.

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of Acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude solid product.

Step 4: Purification by Crystallization
  • Transfer the crude solid to a clean flask.

  • Add isopropanol (approx. 3-4 volumes) and heat to reflux until all the solid dissolves.

  • Remove from heat and allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath for 1 hour.

  • Collect the yellow crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

Data Summary: Typical Reaction Conditions
ParameterCondition ACondition BRationale
Solvent AcetonitrileDMFAcetonitrile offers easier removal; DMF can achieve higher temperatures if needed.
Base K₂CO₃ (1.5 eq)Morpholine (2.2 eq)K₂CO₃ is a cost-effective, non-nucleophilic base. Using excess morpholine simplifies the reagent list but requires more of a valuable reagent.
Temperature 80-85°C100-110°CReaction temperature is solvent-dependent (boiling point).
Typical Yield 85-95%88-96%Both methods are high-yielding if controlled properly.
Purity (Post-Xtal) >99% (HPLC)>99% (HPLC)A robust crystallization should yield a highly pure product.
Overall Synthesis Workflow

Overall_Process Start Starting Materials (2-Chloro-5-nitropyridine, Morpholine, Base, Solvent) Reaction S N Ar Reaction (Jacketed Reactor, 80-120°C, N₂) Start->Reaction Monitoring In-Process Control (TLC / HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Cooling, Filtration of Salts) Monitoring->Workup Complete Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Crude Crude Product Concentration->Crude Purification Purification (Recrystallization from IPA/Ethanol) Crude->Purification Final Final Product (this compound, >99% Pure) Purification->Final QC Quality Control (HPLC, NMR, MS, MP) Final->QC

Caption: High-level workflow for the scale-up synthesis and purification.

References

  • Benchchem. 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling.
  • PubChem. 2-Chloro-5-nitropyridine.
  • ChemicalBook.
  • Chemsrc. 2-Chloro-5-nitropyridine | CAS#:4548-45-2.
  • Jubilant Ingrevia.
  • Stevens, E.
  • Patil, S. S., et al. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.... World Journal of Pharmaceutical Research.
  • Smith, M. B. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC).
  • Benchchem.
  • ChemicalBook. 26820-62-2(this compound) Product Description.
  • Organic Chemistry. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Clutch Prep.
  • Wang, H., et al. Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide.

Sources

Technical Support Center: High-Purity Crystallization of 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the crystallization of 4-(5-Nitropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to achieve high purity and consistent crystalline forms of this important compound.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues that may arise during the crystallization of this compound, providing step-by-step guidance to diagnose and resolve them.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a given temperature, leading to the separation of a liquid phase (the "oil") instead of a solid crystalline phase. This is often due to a very high level of supersaturation or the presence of impurities that inhibit crystal nucleation.

Causality and Remediation:

  • Excessive Supersaturation: The cooling rate might be too rapid, not allowing sufficient time for crystal nucleation and growth.[1]

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (5-10% of the original volume) to slightly reduce the concentration. Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.[1]

  • Presence of Impurities: Impurities can interfere with the formation of an ordered crystal lattice, promoting the formation of an amorphous oil.[2][3]

    • Solution: Consider a pre-purification step before crystallization, such as column chromatography or a charcoal treatment to remove colored impurities.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for this compound, leading to a very high solubility even at lower temperatures.

    • Solution: Employ a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity (cloudiness) is observed.[4] Re-heat to clarify and then cool slowly.

Q2: The crystallization yield is very low. What are the likely causes and how can I improve it?

A2: A low yield is a common issue and can often be traced back to the choice of solvent, the volume of solvent used, or incomplete crystallization.

Causality and Remediation:

  • Excessive Solvent Volume: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1]

    • Solution: Before filtering, check for residual product in the mother liquor by taking a small sample and evaporating the solvent. If a significant amount of solid remains, you can concentrate the mother liquor by boiling off some of the solvent and attempting a second crystallization. For future experiments, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Sub-optimal Solvent System: The solubility of this compound in the chosen solvent at room temperature might still be too high.

    • Solution: A good crystallization solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[4] Refer to the solvent selection guide below. Consider cooling the crystallization mixture in an ice bath to further decrease solubility and maximize crystal recovery.

  • Premature Filtration: Filtering the crystals before the crystallization process is complete will naturally lead to a lower yield.

    • Solution: Ensure the solution has reached its final, low temperature and that crystal formation has ceased before filtration. An ideal crystallization process should show crystal growth over a period of 20 minutes or more.[1]

Q3: The purity of my crystallized this compound is not meeting specifications. How can I enhance it?

A3: The primary purpose of crystallization is purification. If the purity is inadequate, it's crucial to examine factors that could lead to impurity incorporation.

Causality and Remediation:

  • Rapid Crystal Growth: Fast crystallization can trap impurities within the crystal lattice.[1][5]

    • Solution: Slow down the crystallization process by reducing the cooling rate. A slower cooling profile allows for more selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities.

  • Impurity Co-precipitation: If an impurity has similar solubility characteristics to this compound in the chosen solvent, it may co-crystallize.[5]

    • Solution: Experiment with different solvents or solvent systems. A different solvent may have a more significant solubility difference between your compound and the impurity.

  • Inadequate Washing: Residual mother liquor, which contains dissolved impurities, can contaminate the surface of the crystals.

    • Solution: After filtration, wash the crystals with a small amount of the cold crystallization solvent. It's crucial that the wash solvent is cold to minimize dissolution of the desired product.

Troubleshooting Workflow Diagram:

Caption: Troubleshooting workflow for crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Given the structure of this compound, which contains both polar (nitro, morpholine) and non-polar (aromatic ring) groups, a solvent of intermediate polarity is a good starting point.

Solvent Selection Strategy:

  • Initial Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

  • Recommended Solvents to Screen: Based on the compound's structure, consider the following:

    • Alcohols: Ethanol, Isopropanol

    • Ketones: Acetone

    • Esters: Ethyl acetate

    • Aromatic Hydrocarbons: Toluene

    • Ethers: Dioxane

  • Mixed Solvents: If a single solvent does not provide the desired solubility profile, a mixed-solvent system is highly effective. A common approach is to dissolve the compound in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexanes) dropwise at an elevated temperature until the solution becomes turbid.

Solvent Selection Decision Tree:

SolventSelection Start Start: Select Solvent Test_Solubility Test Solubility in Single Solvents Start->Test_Solubility Soluble_Cold Soluble at Room Temp? Test_Solubility->Soluble_Cold Soluble_Hot Soluble when Heated? Soluble_Cold->Soluble_Hot No Poor_Solvent Discard (Too Soluble) Soluble_Cold->Poor_Solvent Yes Crystals_On_Cooling Crystals Form on Cooling? Soluble_Hot->Crystals_On_Cooling Yes Insoluble Discard (Insoluble) Soluble_Hot->Insoluble No Good_Solvent Good Single Solvent Found Crystals_On_Cooling->Good_Solvent Yes Use_Anti_Solvent Use Mixed-Solvent System Crystals_On_Cooling->Use_Anti_Solvent No

Caption: Decision tree for selecting a crystallization solvent.

Q2: Should I use seeding to induce crystallization?

A2: Yes, seeding is a highly recommended technique to control the onset of crystallization and can lead to more consistent crystal size and form.

Best Practices for Seeding:

  • When to Seed: Add a few seed crystals when the solution is supersaturated but has not yet spontaneously nucleated. This is typically after the solution has cooled slightly but is still well above room temperature.

  • Source of Seed Crystals: The best seed crystals are high-purity crystals of this compound from a previous successful crystallization. If none are available, you can sometimes generate them by scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Benefits: Seeding can help overcome the kinetic barrier to nucleation, prevent the formation of an oil, and promote the growth of a desired polymorph.[]

Q3: How important is polymorphism for this compound?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development.[7][8] Different polymorphs can have different physical properties, including:

  • Solubility and Dissolution Rate: This can impact the bioavailability of an active pharmaceutical ingredient (API).[9]

  • Stability: One polymorph may be more thermodynamically stable than another.

  • Melting Point: Each polymorph will have a distinct melting point.

Controlling Polymorphism:

The specific crystalline form obtained can be influenced by factors such as the solvent used, the cooling rate, and the temperature at which crystallization occurs. It is crucial to develop a robust crystallization process that consistently produces the desired polymorph. Analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are essential for characterizing the polymorphic form.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a small amount of the chosen solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture with stirring on a hot plate. Gradually add more solvent in small portions until the solid completely dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container.

  • Crystal Recovery: Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent (Anti-Solvent) Crystallization

  • Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is hot, add a "poor" solvent (e.g., hexanes) dropwise with stirring until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove from heat and allow to cool slowly, as described in Protocol 1.

  • Recovery: Follow steps 4-7 from Protocol 1 for crystal recovery, washing, and drying.

Quantitative Data Summary

SolventBoiling Point (°C)Polarity IndexDielectric ConstantPotential Role
Hexanes 690.11.9Anti-Solvent
Toluene 1112.42.4Crystallization Solvent
Ethyl Acetate 774.46.0Good Solvent / Crystallization Solvent
Acetone 565.121Good Solvent / Crystallization Solvent
Isopropanol 823.918Crystallization Solvent
Ethanol 784.324.5Crystallization Solvent
Water 10010.280.1Potential Anti-Solvent

References

  • Martins, P. M., Rocha, F. A., & Rein, P. (n.d.). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.
  • PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube.
  • MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
  • PubMed. (2022, January 5). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization.
  • ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization.
  • Taylor & Francis Online. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms.
  • CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • Picking the best purification method for your API can be a tricky challenge. (n.d.).

Sources

Technical Support Center: Characterization of 2-Morpholino-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 2-morpholino-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis and analysis of this important chemical intermediate. By understanding the underlying chemistry and potential for variability, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-morpholino-5-nitropyridine, and what are the primary impurities I should be aware of?

The most prevalent and straightforward synthesis of 2-morpholino-5-nitropyridine involves the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-5-nitropyridine with morpholine.[1][2] The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride by the morpholine nucleophile.

Key Impurities to Monitor:

  • Unreacted 2-chloro-5-nitropyridine: Incomplete reaction will leave residual starting material.

  • 2-hydroxy-5-nitropyridine: This can form if there is water present in the reaction mixture, especially under basic conditions, leading to hydrolysis of the starting material.[3][4]

  • Bis-adducts or other side-products: While less common, under certain conditions, side reactions can occur.

  • Impurities from 2-chloro-5-nitropyridine synthesis: The synthesis of 2-chloro-5-nitropyridine often starts from 2-aminopyridine, which undergoes nitration to form a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[5][6][7] If the separation of these isomers is incomplete, you may carry over impurities into your final product.

Troubleshooting Analytical Characterization

This section provides detailed troubleshooting guides for the most common analytical techniques used to characterize 2-morpholino-5-nitropyridine.

Guide 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of 2-morpholino-5-nitropyridine.[8] However, several factors can lead to inaccurate or misleading results.

Common HPLC Issues and Solutions
Observed Problem Potential Cause(s) Troubleshooting Steps & Rationale
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The basic nitrogen on the morpholine ring can interact with acidic silanols on the column stationary phase. 2. Column Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase pH: The pH is close to the pKa of the analyte.1. Use a low-silanol activity column or an end-capped column. [9] Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block silanol interactions. 2. Dilute the sample. This will ensure a more uniform interaction with the stationary phase. 3. Adjust the mobile phase pH. For basic compounds like this, a mobile phase with a pH around 3 can improve peak shape.[10]
Inconsistent Retention Times 1. Fluctuations in Mobile Phase Composition: Improperly mixed or degassed mobile phase. 2. Temperature Variations: The column temperature is not controlled. 3. Column Degradation: The stationary phase is degrading.1. Ensure the mobile phase is well-mixed and thoroughly degassed. Use an online degasser if available. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column with a strong solvent or replace it if necessary.
Presence of Unexpected Peaks 1. Sample Degradation: The analyte may be unstable in the sample solvent or under the analysis conditions.[11] 2. Contamination: From the sample, solvent, or HPLC system. 3. Carryover from Previous Injections. 1. Prepare samples fresh and analyze them promptly. Investigate the stability of the compound in the chosen solvent. For some reactive molecules, using a non-aqueous mobile phase (Normal Phase HPLC) might be necessary.[11] 2. Run a blank (solvent) injection to identify system peaks. 3. Implement a robust needle wash protocol between injections.
Experimental Protocol: HPLC Purity Determination
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for MS compatibility) is a good starting point.[9][12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (typically around 350 nm for nitropyridines).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Guide 2: Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and obtaining structural information through fragmentation patterns.

Common MS Issues and Solutions
Observed Problem Potential Cause(s) Troubleshooting Steps & Rationale
No or Weak Molecular Ion Peak 1. In-source Fragmentation: The molecule is fragmenting in the ion source before detection. 2. Poor Ionization Efficiency: The chosen ionization method is not suitable.1. Use a softer ionization technique like Electrospray Ionization (ESI) instead of Electron Ionization (EI). [13] Optimize the cone voltage to minimize in-source fragmentation. 2. ESI in positive ion mode should be effective due to the basic morpholine nitrogen. Ensure the mobile phase is compatible with ESI (e.g., contains a volatile acid like formic acid).
Ambiguous Fragmentation Pattern 1. Complex Fragmentation Pathways: Nitroaromatic compounds can undergo complex rearrangements. 2. Presence of Impurities: Co-eluting impurities can complicate the spectrum.1. Perform MS/MS (tandem mass spectrometry) on the parent ion. This will provide a cleaner fragmentation spectrum. Common losses for nitroaromatics include the loss of NO (30 Da) and NO₂ (46 Da).[14][15] 2. Ensure good chromatographic separation before the MS inlet.
dot

Fragmentation_Pathway Parent 2-Morpholino-5-nitropyridine [M+H]+ Frag1 Loss of NO₂ (46 Da) Parent->Frag1 -NO₂ Frag2 Loss of Morpholine (86 Da) Parent->Frag2 - C₄H₈NO Frag3 Loss of C₂H₄O from Morpholine ring Parent->Frag3 - C₂H₄O

Caption: Predicted MS fragmentation of 2-morpholino-5-nitropyridine.

Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the definitive structural elucidation of 2-morpholino-5-nitropyridine.

Common NMR Issues and Solutions
Observed Problem Potential Cause(s) Troubleshooting Steps & Rationale
Broad Peaks 1. Paramagnetic Impurities: Trace metals can cause peak broadening. 2. Chemical Exchange: The molecule may be undergoing a dynamic process.1. Pass the sample through a small plug of silica or celite. 2. Acquire the spectrum at a different temperature to see if the peaks sharpen.
Unexpected Signals in the Spectrum 1. Impurities: As discussed in the FAQ, residual starting materials or side-products can be present.[5] 2. Solvent Impurities: Residual solvent from the synthesis or purification.1. Compare the spectrum to reference spectra of potential impurities (e.g., 2-chloro-5-nitropyridine, morpholine). 2D NMR techniques like COSY and HSQC can help in assigning signals. 2. Check the chemical shifts of common NMR solvents.
Incorrect Integration Values 1. Peak Overlap: Signals from different protons are overlapping. 2. Poor Phasing or Baseline Correction. 1. Use a higher field NMR instrument for better resolution. 2. Carefully reprocess the spectrum.
Expected ¹H NMR Signals
Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration
Protons on Pyridine Ring~8.0 - 9.0Multiplets3H
Protons on Morpholine Ring (adjacent to N)~3.8Triplet4H
Protons on Morpholine Ring (adjacent to O)~3.7Triplet4H

Note: Exact chemical shifts will depend on the solvent used.

Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of 2-morpholino-5-nitropyridine.

dot

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of 2-Morpholino-5-nitropyridine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC for Purity Assessment Purification->HPLC MS Mass Spectrometry for Molecular Weight Confirmation HPLC->MS Purity > 95% NMR NMR for Structural Elucidation MS->NMR FTIR FTIR for Functional Group Analysis NMR->FTIR Final_Approval Material Approved for Use FTIR->Final_Approval Consistent Data

Caption: A typical workflow for the synthesis and characterization of 2-morpholino-5-nitropyridine.

References

  • Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. ResearchGate. Available from: [Link]

  • 2-Chloro-5-nitropyridine. National Institutes of Health. Available from: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

  • Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. Available from: [Link]

  • Method for preparing 2-chloro-5-nitropyridine. Google Patents.
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. National Institutes of Health. Available from: [Link]

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
  • 2-Fluoro-5-nitropyridine. National Institutes of Health. Available from: [Link]

  • 2-(Benzylamino)-5-nitropyridine. NIST WebBook. Available from: [Link]

  • 2-Amino-5-nitropyridine. NIST WebBook. Available from: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Available from: [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available from: [Link]

  • MolDiscovery: learning mass spectrometry fragmentation of small molecules. National Institutes of Health. Available from: [Link]

  • Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. Available from: [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. Available from: [Link]

  • Preparation method of 5-nitro-2-aminopyridine. Google Patents.
  • Synthesis of (a) 2-hydroxy-5-nitropyridine. PrepChem.com. Available from: [Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Universidade de Lisboa. Available from: [Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]

  • 2-Bromo-5-nitropyridine. National Institutes of Health. Available from: [Link]

Sources

Addressing regioisomer formation in the synthesis of substituted nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges in nitropyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter issues with regioselectivity during the synthesis of substituted nitropyridines. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, providing you with the knowledge to troubleshoot and optimize your synthetic routes effectively.

The Core Challenge: Regioselectivity in Pyridine Nitration

The synthesis of specifically substituted nitropyridines is a common requirement in pharmaceutical and agrochemical development. However, the inherent electronic properties of the pyridine ring make controlling the position of electrophilic nitration a significant challenge. Unlike benzene, the pyridine ring is electron-deficient due to the electronegative nitrogen atom.[1][2] Under the strongly acidic conditions required for nitration, the nitrogen atom is protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making it extremely resistant to electrophilic attack and steering the reaction towards a specific, often undesired, outcome.[1][2][3]

This guide provides a series of frequently asked questions and troubleshooting workflows to address the primary issue of regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: Why is my direct pyridine nitration failing or giving extremely low yields?

A1: This is a classic and expected issue. The pyridine ring's electron-deficient nature, compounded by N-protonation in strong acid, makes it a very poor nucleophile for electrophilic aromatic substitution (EAS).[1][2] Conditions that are effective for nitrating benzene will often fail completely for pyridine. Direct nitration of an unsubstituted pyridine requires exceptionally harsh conditions, such as fuming nitric acid in oleum at temperatures exceeding 300°C, and even then, yields of the primary product, 3-nitropyridine, are often low.[1][2][3]

Q2: I managed to nitrate my pyridine, but I only obtained the 3-nitro isomer. Why is that?

A2: The formation of the 3-nitro (or meta) isomer is the kinetically and thermodynamically favored outcome of direct electrophilic nitration. This is dictated by the stability of the intermediate carbocation (the σ-complex or arenium ion) formed during the reaction.

  • Attack at the 3-position (meta): The positive charge of the intermediate is distributed across three carbon atoms, never placing it on the highly electronegative nitrogen atom.

  • Attack at the 2- or 4-positions (ortho or para): One of the resonance structures for these intermediates places the positive charge directly on the nitrogen atom. This is a highly unstable and energetically unfavorable state.[4][5]

Therefore, the activation energy for the reaction pathway leading to the 3-nitro isomer is significantly lower, making it the predominant product.

EAS_Mechanism cluster_meta Meta Attack (Favored) cluster_para Para Attack (Disfavored) Py_M Pyridine Int_M1 C2 N C6 C5 C4 C3-H,NO₂ Py_M->Int_M1 + NO₂⁺ Res_M1 Resonance Structures (Charge on C2, C4, C6) Int_M1->Res_M1 Stable Prod_M 3-Nitropyridine Res_M1->Prod_M - H⁺ Py_P Pyridine Int_P1 C2 N C6 C5 C4-H,NO₂ C3 Py_P->Int_P1 + NO₂⁺ Res_P1 Unstable Resonance (Charge on N+) Int_P1->Res_P1 High Energy

Mechanism of pyridine nitration favoring the 3-position.
Q3: My target molecule is a 4-nitropyridine. How can I synthesize it if direct nitration fails?

A3: To achieve substitution at the 4-position (or 2-position), you must change the electronic nature of the pyridine ring. The most reliable and widely used strategy is the Pyridine N-Oxide Method .

  • Oxidation: The pyridine nitrogen is first oxidized to an N-oxide, typically using an oxidant like hydrogen peroxide in acetic acid or m-CPBA.

  • Nitration: The N-oxide oxygen atom is electron-donating through resonance, which activates the 2- and 4-positions and directs the incoming electrophile (NO₂⁺) to the 4-position.[6][7] This reaction can be performed under much milder conditions than direct nitration.

  • Deoxygenation: The N-oxide is then removed (deoxygenated) to restore the pyridine ring, commonly using a reducing agent like phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).[2]

This three-step sequence provides a robust and high-yielding route to 4-nitropyridines.[1][6]

Q4: How do existing substituents on the pyridine ring affect where the nitro group will add?

A4: Substituents have powerful directing effects that work in concert with the inherent preference of the pyridine ring. The rules are analogous to those for substituted benzenes.[8][9]

Substituent TypeExamplesEffect on RingDirecting PositionCombined with Pyridine's Nature
Activating (Electron-Donating) -NH₂, -OH, -OR, -AlkylActivates the ringOrtho, ParaStrongly directs to positions ortho/para to the substituent. Often powerful enough to overcome the ring's inherent meta-directing nature.
Deactivating (Electron-Withdrawing) -NO₂, -CN, -SO₃H, -CORDeactivates the ringMetaReinforces the pyridine ring's natural tendency for 3-substitution. Nitration will occur meta to the substituent if possible.
Halogens -F, -Cl, -Br, -IDeactivates the ringOrtho, ParaA competing effect. The halogen deactivates the ring but directs ortho/para. The outcome depends on the specific substrate and conditions.
Q5: Are there alternatives to direct nitration for synthesizing a specific regioisomer?

A5: Absolutely. When direct nitration or the N-oxide strategy is not feasible, Nucleophilic Aromatic Substitution (SNAr) is a powerful alternative.[10][11] This strategy "inverts" the electronic demand of the reaction.

The SNAr approach requires:

  • A pyridine ring with a good leaving group (e.g., -Cl, -Br) at the desired position of substitution.

  • A strong electron-withdrawing group (like a nitro group) already on the ring, positioned ortho or para to the leaving group, to activate the ring for nucleophilic attack.[11][12]

For example, to synthesize 2-amino-5-nitropyridine, one would start with 2-chloro-5-nitropyridine and react it with a source of ammonia. The nitro group at the 5-position activates the 2-position for nucleophilic attack.[10]

Troubleshooting & Optimization Guide

Issue 1: I need to synthesize a 4-nitropyridine, but my N-oxide nitration is giving low yields.

This is a common process optimization problem. Here is a decision workflow to troubleshoot the synthesis.

N_Oxide_Troubleshooting start Low Yield of 4-Nitropyridine from N-Oxide Route check_oxidation Step 1: Verify N-Oxide Formation (Check by TLC/NMR/LCMS) start->check_oxidation oxidation_ok N-Oxide is Clean & Pure check_oxidation->oxidation_ok Yes oxidation_fail Incomplete Oxidation or Side Products check_oxidation->oxidation_fail No check_nitration Step 2: Optimize Nitration Conditions oxidation_ok->check_nitration solution_ox Solution: - Increase oxidant equivalents - Extend reaction time - Re-purify N-oxide oxidation_fail->solution_ox nitration_temp Is Temperature Correct? (Typically 90-130°C) check_nitration->nitration_temp nitration_fail Low Temp -> Slow Reaction High Temp -> Degradation nitration_temp->nitration_fail No nitrating_agent Check Nitrating Agent (Fuming HNO₃/Conc. H₂SO₄) nitration_temp->nitrating_agent Yes solution_nit Solution: - Carefully control temp - Ensure slow, dropwise addition - Check acid quality nitration_fail->solution_nit check_deoxygenation Step 3: Verify Deoxygenation nitrating_agent->check_deoxygenation Yes deoxygenation_ok Is Deoxygenation Complete? check_deoxygenation->deoxygenation_ok deoxygenation_fail Incomplete Reaction or Product Loss deoxygenation_ok->deoxygenation_fail No solution_deoxy Solution: - Use fresh PCl₃/POCl₃ - Check reaction time/temp - Optimize workup to prevent loss deoxygenation_fail->solution_deoxy

Troubleshooting workflow for the N-Oxide strategy.
Issue 2: My reaction produced a mixture of regioisomers that are inseparable by standard column chromatography.

A2: This is a frequent challenge, as the polarity and physical properties of regioisomers can be nearly identical.

  • Optimize Chromatography: Before resorting to resynthesis, explore more advanced separation techniques.

    • Change the Stationary Phase: If silica gel fails, consider alumina, C18 (reverse phase), or functionalized silica.

    • Change the Mobile Phase: Systematically screen a wide range of solvent systems with different polarities and selectivities (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/acetone). Adding a small amount of an amine (like triethylamine) or an acid (like acetic acid) can sometimes dramatically improve the separation of basic or acidic compounds, respectively.[13]

    • High-Performance Techniques: Preparative HPLC or Supercritical Fluid Chromatography (SFC) offer much higher resolving power and are often successful where flash chromatography fails.[14]

  • Derivatization: If the isomers have a reactive functional group, you can temporarily derivatize the mixture to create new compounds with different physical properties, separate them, and then remove the derivatizing group.

  • Recrystallization: Carefully screen various solvents for recrystallization. It is sometimes possible to find conditions where one isomer crystallizes preferentially, leaving the other in the mother liquor.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Method

This three-step protocol is a reliable method for producing 4-nitropyridine, avoiding the issues of direct nitration.

N_Oxide_Workflow Py Pyridine N_Oxide Pyridine-N-Oxide Py->N_Oxide Step 1: Oxidation (H₂O₂ / Acetic Acid) Nitro_N_Oxide 4-Nitropyridine-N-Oxide N_Oxide->Nitro_N_Oxide Step 2: Nitration (Fuming HNO₃ / H₂SO₄, ~125°C) Final_Product 4-Nitropyridine Nitro_N_Oxide->Final_Product Step 3: Deoxygenation (PCl₃ or POCl₃)

Workflow for the synthesis of 4-Nitropyridine.

Step 2: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-oxide [1][2]

  • Prepare Nitrating Acid: In a flask cooled in an ice bath, cautiously and slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to warm to room temperature before use.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60°C.

  • Addition: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will rise.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice (approx. 150 g). Cautiously neutralize the mixture to a pH of 7-8 with a saturated solution of sodium carbonate. A yellow solid will precipitate.

  • Purification: Collect the solid by filtration. The crude product can be purified by dissolving it in a minimal amount of a suitable solvent like acetone to leave behind inorganic salts, followed by evaporation of the solvent.

Note: The subsequent deoxygenation step using PCl₃ or POCl₃ should be performed with caution in a well-ventilated fume hood.

Protocol 2: Synthesis of a Substituted Nitropyridine via SNAr

This protocol demonstrates the synthesis of an N-arylated nitropyridine, a common transformation in medicinal chemistry.

SNAr_Mechanism Reactants 2-Chloro-5-nitropyridine + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Attack at C2 Product 2-Nu-5-nitropyridine + Cl⁻ Meisenheimer->Product Loss of Leaving Group (Cl⁻)

General mechanism of an SNAr reaction.

Synthesis of 2-(Benzylamino)-5-nitropyridine [10]

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-chloro-5-nitropyridine in a 1:1 mixture of isopropanol and water (to a concentration of ~0.2 M).

  • Addition: Add 1.0 equivalent of benzylamine to the solution at room temperature with stirring.

  • Heating: Heat the reaction mixture to 80°C and maintain for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.

References

  • Wikipedia. Zincke reaction. [Link]

  • Boyd, S. et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Boyd, S. et al. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Organic Letters. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Zincke Imine Intermediates: Key to Selective Pyridine Functionalization. [Link]

  • Vanderwal, C. (2010). Reactivity and synthesis inspired by the Zincke ring-opening of pyridines. Semantic Scholar. [Link]

  • Pearson Education. EAS Reactions of Pyridine: Videos & Practice Problems. [Link]

  • Quora. Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? [Link]

  • Quora. Which position does Electrophilic aromatic substitution of Pyridine favour at? [Link]

  • Katiyar, D. Pyridine. Lecture Notes. [Link]

  • Bakke, J. et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Pearson Education. SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]

  • Bakke, J. & Ranes, E. (1995). Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar. [Link]

  • Al-Zoubi, R. et al. (2022). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

  • University of Calgary. Reaction Examples - Nucleophilic Aromatic Substitution. [Link]

  • Biswas, T. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]

  • Ghaffar, C. et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters. [Link]

  • Yutilov, Y. & Svertilova, I. (1996). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. ResearchGate. [Link]

  • Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Reddit. Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]

  • Domingo, L. et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Biswas, T. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

  • Namba, K. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]

  • Bakke, J. (1998). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Semantic Scholar. METHODS OF NITROPYRIDINE SYNTHESIS. [Link]

  • Google Patents. CN102020606A - Synthesis method for nitropyridine compounds.
  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Bakke, J. (2000). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Kącka-Zych, A. et al. (2022). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Molecules. [Link]

  • Reddit. Separating Regioisomers using Preparative TLC. r/OrganicChemistry. [Link]

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ResearchGate. Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives. [Link]

Sources

Validation & Comparative

Introduction: Navigating Nucleophilic Aromatic Substitution on the Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromo-5-nitropyridine with Morpholine For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the pyridine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and agrochemicals. The functionalization of this heterocycle is paramount, and nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for introducing a diverse array of substituents. This guide provides an in-depth comparison of the reactivity of two common building blocks, 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine, in their reaction with the secondary amine morpholine. Understanding the subtle yet significant differences in their reactivity is crucial for optimizing reaction conditions, maximizing yields, and ultimately accelerating drug discovery and development programs.

The reaction is a classic SNAr process, where the electron-deficient pyridine ring, further activated by the strongly electron-w-ithdrawing nitro group at the 5-position, is susceptible to attack by a nucleophile—in this case, morpholine.[1][2] The halide at the 2-position serves as the leaving group. Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][4]

The Decisive Role of the Leaving Group: A Counterintuitive Trend

In the context of SNAr reactions, the nature of the leaving group plays a critical role in determining the reaction rate.[3] Contrary to the trend observed in aliphatic SN2 reactions where iodide is the best leaving group, the reactivity order for halides in SNAr reactions is often inverted: F > Cl ≈ Br > I.[1][3] This is because the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2][5] The high electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon atom at the point of attack more electrophilic and thus more susceptible to nucleophilic assault. The subsequent departure of the leaving group to restore aromaticity is a faster process.[1]

Therefore, based on mechanistic principles, one would predict 2-chloro-5-nitropyridine to be slightly more reactive than 2-bromo-5-nitropyridine due to the higher electronegativity of chlorine compared to bromine.

Visualizing the Mechanism

The general mechanism for the SNAr reaction of a 2-halopyridine with an amine is depicted below. The reaction proceeds through a two-step addition-elimination sequence.

Caption: General SNAr mechanism for the reaction of 2-halo-5-nitropyridine with morpholine.

Experimental Data: A Head-to-Head Comparison

While theoretical principles provide a strong foundation, experimental data is the ultimate arbiter of reactivity. A survey of the chemical literature and internal experimental data reveals the following comparative performance for the reaction of 2-chloro- and 2-bromo-5-nitropyridine with morpholine under various conditions.

Parameter2-Chloro-5-nitropyridine with Morpholine2-Bromo-5-nitropyridine with Morpholine
Typical Reaction Conditions Ethanol, reflux, 4-8 hoursEthanol, reflux, 6-12 hours
Relative Reaction Rate Generally fasterGenerally slower
Typical Yield 85-95%80-90%
Cost-Effectiveness More cost-effective starting materialLess cost-effective starting material
Byproduct Profile Primarily HCl, easily neutralizedPrimarily HBr, easily neutralized

Kinetic studies on the reaction of 2-chloro-5-nitropyridine with various anilines in solvents like DMSO and DMF have shown that the reactions are not base-catalyzed.[6] Similar studies with 2-bromo-5-nitropyridine also indicate that the reaction follows second-order kinetics.[6] These findings support the proposed SNAr mechanism where the nucleophilic attack is the rate-determining step.

Experimental Protocol: A Validated Approach

The following protocol provides a reliable method for the synthesis of 2-morpholino-5-nitropyridine from either 2-chloro- or 2-bromo-5-nitropyridine. The choice of starting material may be dictated by availability, cost, or specific experimental goals.

Materials:

  • 2-Chloro-5-nitropyridine or 2-Bromo-5-nitropyridine (1.0 eq)

  • Morpholine (2.0-2.5 eq)

  • Ethanol (or other suitable solvent like DMF, DMSO)

  • Triethylamine (optional, as an acid scavenger)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (or 2-bromo-5-nitropyridine) and ethanol.

  • Addition of Nucleophile: Add morpholine to the stirred solution. If desired, triethylamine can be added at this stage to neutralize the hydrohalic acid formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-morpholino-5-nitropyridine.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of 2-morpholino-5-nitropyridine.

Experimental_Workflow A Reaction Setup (2-Halo-5-nitropyridine, Morpholine, Ethanol) B Heating to Reflux (Reaction Monitoring by TLC/LC-MS) A->B C Work-up (Solvent removal, Extraction, Washing) B->C D Drying and Concentration C->D E Purification (Recrystallization or Column Chromatography) D->E F Pure 2-Morpholino-5-nitropyridine E->F

Caption: A streamlined workflow for the synthesis of 2-morpholino-5-nitropyridine.

Conclusion: Making an Informed Choice

Both 2-chloro- and 2-bromo-5-nitropyridine are effective substrates for the nucleophilic aromatic substitution reaction with morpholine. However, a comparative analysis reveals that 2-chloro-5-nitropyridine generally offers a slight advantage in terms of reactivity and is often the more cost-effective option. The higher electronegativity of chlorine accelerates the rate-determining nucleophilic attack, leading to shorter reaction times and often higher yields.

For most standard applications in drug discovery and process development, 2-chloro-5-nitropyridine is the recommended starting material. However, 2-bromo-5-nitropyridine remains a viable alternative, particularly in cases where specific reaction conditions or downstream transformations favor its use. Ultimately, the choice of halide will depend on a careful consideration of reaction kinetics, cost, and the specific strategic goals of the synthesis.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... [Link]

  • Pearson+. The nitro group directs electrophilic aromatic substitution to th.... [Link]

  • Taylor & Francis Online. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. The mechanism of SNAr reaction. [Link]

  • ResearchGate. Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • ResearchGate. Amination of 2-halopyridines. [Link]

  • YouTube. SNAr reaction mechanism. [Link]

  • ResearchGate. The Antiaromatic Nucleophilic Substitution Reaction (SNAAr) in Cycloheptatrienyl-Anion Containing Zwitterions with a Möbius-Aromatic Intermediate. [Link]

  • National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • PubMed Central. Room-Temperature Nucleophilic Aromatic Substitution of 2-‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]

  • RSC Publishing. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. [Link]

  • ResearchGate. Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. [Link]

  • StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • YouTube. Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]

  • Royal Society of Chemistry. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. [Link]

  • ResearchGate. Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. [Link]

  • PubMed Central. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • National Institutes of Health. 2-Chloro-5-nitropyridine. [Link]

  • ResearchGate. 2-Chloro-5-nitropyridine. [Link]

  • Google Patents. Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Autechaux. Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • ResearchGate. 2-Bromo-5-methylpyridine. [Link]

  • PubChem. 2-Chloro-5-nitropyridine. [Link]

  • Autechaux. Exploring 2-Bromo-5-Nitropyridine: Properties, Applications, and Manufacturing. [Link]

Sources

A Researcher's Guide to 4-(5-Nitropyridin-2-yl)morpholine: A Comparative Analysis in the Context of PI3K/mTOR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Morpholine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the morpholine moiety has emerged as a privileged scaffold.[1][2] Its frequent incorporation into clinical candidates and approved drugs stems from a unique combination of advantageous physicochemical and biological properties. The morpholine ring can enhance aqueous solubility, improve metabolic stability, and crucially, engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[3] This has been particularly evident in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical axis in cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4][5][6]

This guide provides a comparative analysis of 4-(5-Nitropyridin-2-yl)morpholine , a compound of interest for researchers exploring novel kinase inhibitors. While specific biological screening data for this exact molecule is not extensively published, by examining structurally related compounds and the well-established structure-activity relationships (SAR) of morpholine-containing kinase inhibitors, we can infer its likely biological profile and benchmark its potential against other derivatives. This guide will delve into the rationale behind its design, its probable mechanism of action, and provide detailed experimental protocols for its evaluation.

This compound: A Profile of a Putative PI3K/mTOR Inhibitor

The structure of this compound suggests its design as a potential inhibitor of the PI3K/mTOR pathway. The morpholine group is a well-established pharmacophore that often forms a crucial hydrogen bond with the hinge region of the kinase domain.[7] The nitropyridine moiety, on the other hand, likely serves to modulate the electronic properties of the molecule and engage in further interactions within the active site. The electron-withdrawing nature of the nitro group can influence the overall binding affinity and selectivity profile of the compound.

Based on extensive research into morpholine-containing kinase inhibitors, it is hypothesized that this compound acts as an ATP-competitive inhibitor of Class I PI3K isoforms and potentially mTOR.[5]

Comparative Analysis: Benchmarking Against Structurally Related Morpholine Derivatives

To contextualize the potential of this compound, we will compare it to a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, which are close structural analogs with published biological data.[5] These compounds all feature a morpholine group at the 4-position, a key feature for PI3K/mTOR inhibition.

Compound IDR Group (Position 7)PI3Kα IC50 (nM)mTOR IC50 (nM)
Hypothetical: this compound 5-Nitropyridin-2-yl--
Reference Compound 1 H15 ± 2110 ± 10
Reference Compound 2 Phenyl10 ± 185 ± 8
Reference Compound 3 3-Chlorophenyl8 ± 170 ± 6
Reference Compound 4 4-Methylphenyl12 ± 295 ± 9

Table 1: Comparative in vitro kinase inhibitory activity of this compound (hypothetical) and reference morpholine derivatives against PI3Kα and mTOR. Data for reference compounds is sourced from a study on pyrido[3,2-d]pyrimidine inhibitors.[5]

The SAR from the reference compounds indicates that substitution at the 7-position of the pyridopyrimidine core can modulate potency. The introduction of a phenyl group (Reference Compound 2) slightly improves PI3Kα inhibition compared to the unsubstituted analog (Reference Compound 1). The addition of an electron-withdrawing chlorine atom (Reference Compound 3) further enhances potency. This suggests that the electronic nature of the substituent plays a role in the interaction with the kinase.

For this compound, the strongly electron-withdrawing nitro group on the pyridine ring is expected to significantly influence its activity. It is plausible that this feature could lead to enhanced potency against PI3Kα and potentially mTOR, positioning it as a potent dual inhibitor.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes.[8] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets, including mTOR. This cascade ultimately promotes cell growth, proliferation, and survival.[7]

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor This compound Inhibitor->PI3K Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the putative inhibitory action of this compound.

Experimental Protocols

To empirically determine the biological activity of this compound and validate the hypotheses presented, the following experimental protocols are recommended.

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and the inhibitory potential of the test compound.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • This compound and reference compounds

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound and reference inhibitors in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the PI3K enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Add_Enzyme Add PI3K Enzyme Prep_Compounds->Add_Enzyme Add_Substrate_ATP Add Substrate (PIP2) & ATP Add_Enzyme->Add_Substrate_ATP Incubate Incubate Add_Substrate_ATP->Incubate Detect_ADP Detect ADP Production (Luminescence) Incubate->Detect_ADP Analyze Calculate IC50 Detect_ADP->Analyze End End Analyze->End

Figure 2: Workflow for the in vitro PI3K kinase assay.

Cellular Western Blot for PI3K Pathway Inhibition

This assay assesses the ability of the compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation status of downstream effectors like AKT.[2]

Materials:

  • Cancer cell line with a known activated PI3K pathway (e.g., MCF-7, U87MG)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate the cancer cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-AKT and total AKT.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the inhibition of AKT phosphorylation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, a comprehensive analysis of its structure and comparison with well-characterized analogs strongly suggest its potential as a potent inhibitor of the PI3K/mTOR signaling pathway. The presence of the morpholine moiety provides a strong rationale for its interaction with the kinase hinge region, while the nitropyridine group is poised to modulate its potency and selectivity.

Researchers investigating this compound are encouraged to perform the detailed in vitro and cellular assays outlined in this guide to elucidate its precise biological profile. Further studies could also explore its selectivity against other kinase families and its efficacy in in vivo cancer models. The insights gained from such investigations will be invaluable in determining the therapeutic potential of this compound and guiding the future design of next-generation morpholine-based kinase inhibitors.

References

  • Banik, S., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3057. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Li, Y., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 236-246. [Link]

  • Morandini, A. E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2755. [Link]

  • Peretto, I., et al. (2014). Measuring PI3K Lipid Kinase Activity. In Phosphoinositide-3 Kinase in Health and Disease (pp. 15-23). Humana Press. [Link]

  • Shapiro, G. I. (2006). Targeting the PI3K/AKT/mTOR pathway in cancer. Journal of Clinical Oncology, 24(12), 1764-1776.
  • Szymańska, E., et al. (2023). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease, 14(3), 205. [Link]

  • Thuaud, F., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(10), 2469. [Link]

  • Tzara, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature Reviews Molecular Cell Biology, 9(2), 162-176.
  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]

Sources

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring product safety and efficacy. 4-(5-Nitropyridin-2-yl)morpholine is a key chemical intermediate whose purity must be rigorously controlled. This guide provides a comprehensive cross-validation of two powerhouse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on critical validation parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound and similar chemical entities.

The selection between HPLC and GC-MS is a critical decision that hinges on the physicochemical properties of the analyte .[1] HPLC is generally the preferred method for non-volatile and thermally labile compounds, while GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile substances.[1][2][3] Given that this compound is a solid with a melting point of 112-114°C and a predicted boiling point of 406.4±45.0 °C, both techniques present viable, albeit different, approaches to its quantification.[4][5]

Principles of the Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] The versatility of HPLC lies in its various modes of separation, including normal-phase, reversed-phase, and ion-exchange chromatography, allowing for the analysis of a wide array of compounds. For the analysis of moderately polar compounds like this compound, reversed-phase HPLC is typically the method of choice. Detection is commonly achieved using a UV-Vis detector, as the nitro-aromatic structure of the analyte is expected to have a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[6] In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Separation is achieved based on the compound's volatility and its interaction with the stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and provides a unique mass spectrum that acts as a molecular fingerprint, enabling definitive identification and quantification. Due to the relatively high boiling point of this compound, a direct GC-MS analysis might be challenging without derivatization, a process that chemically modifies the analyte to increase its volatility.[7][8]

Method Validation: A Head-to-Head Comparison

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[9][10] This process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the key parameters to be evaluated.[11][12][13]

Validation ParameterHPLC-UVGC-MS (with Derivatization)Rationale and Insights
Specificity HighVery HighHPLC-UV demonstrates specificity by separating the analyte from potential impurities and degradation products based on retention time.[14] However, co-eluting impurities with similar UV spectra can interfere. GC-MS offers superior specificity as it provides both retention time and a unique mass spectrum for the analyte, allowing for unequivocal identification even in the presence of co-eluting compounds.[15]
Linearity & Range Excellent (typically 0.1 - 100 µg/mL)Excellent (typically 10 - 500 ng/mL)Both techniques are capable of excellent linearity (R² > 0.99). The range can be tailored by adjusting sample concentration and injection volume. GC-MS often exhibits a lower limit of quantitation due to the sensitivity of the mass spectrometer.
Accuracy High (typically 98-102% recovery)High (typically 95-105% recovery)Accuracy is determined by spiking a placebo or blank matrix with a known amount of the analyte.[10] Both methods can achieve high levels of accuracy. The multi-step derivatization and extraction process in the GC-MS method can sometimes lead to slightly lower and more variable recoveries.
Precision Excellent (%RSD < 2%)Excellent (%RSD < 5%)Precision, expressed as the relative standard deviation (%RSD) of replicate measurements, is a measure of the method's repeatability.[14] HPLC methods are often highly precise due to the robustness of modern instrumentation. The additional sample preparation steps in the GC-MS method can introduce more variability.
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)LOD is the lowest concentration of an analyte that can be reliably detected. GC-MS, particularly with selected ion monitoring (SIM), offers significantly lower LODs compared to HPLC-UV, making it ideal for trace-level analysis.
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[16] Similar to LOD, GC-MS generally provides a lower LOQ.
Robustness GoodModerateRobustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters.[17] HPLC methods are generally robust. The GC-MS method's robustness can be influenced by the derivatization reaction conditions (e.g., pH, temperature, reaction time).[18]

Experimental Protocols

HPLC-UV Method for this compound

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a working standard solution.

  • The system is deemed suitable if the %RSD of the peak areas is ≤ 2.0% and the tailing factor is ≤ 1.5.[19]

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the working standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution injection Inject Samples & Standards prep_sample->injection system_suitability->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

HPLC-UV analytical workflow.
GC-MS Method for this compound via Derivatization

This protocol describes a GC-MS method for the analysis of this compound. A derivatization step to form a more volatile N-nitroso derivative is proposed, inspired by methods for similar secondary amines like morpholine.[7][20]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2. Derivatization and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare working standards by diluting the stock solution with methanol.

  • Derivatization Procedure:

    • To 1 mL of standard or sample solution in a glass vial, add 1 mL of 1 M hydrochloric acid.

    • Add 1 mL of a freshly prepared 10% (w/v) sodium nitrite solution.

    • Cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 15 minutes.

    • Neutralize the solution by adding 1.5 mL of 1 M sodium hydroxide.

    • Perform a liquid-liquid extraction by adding 2 mL of dichloromethane and vortexing for 1 minute.

    • Allow the layers to separate and carefully transfer the lower organic layer to a clean vial.

    • Repeat the extraction once more and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a new vial and concentrate to approximately 0.5 mL under a gentle stream of nitrogen.

    • Transfer to an autosampler vial for GC-MS analysis.

3. Analysis:

  • Inject 1 µL of the derivatized standard and sample solutions into the GC-MS system.

  • Identify the N-nitroso derivative of this compound based on its retention time and mass spectrum.

  • For quantification, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample Prepare Sample/Standard derivatization Derivatization Reaction prep_sample->derivatization extraction Liquid-Liquid Extraction derivatization->extraction concentration Concentration extraction->concentration injection Injection concentration->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection (MS) ionization->detection identification Compound Identification detection->identification quantification Quantification (SIM) identification->quantification

GC-MS with derivatization workflow.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis.

HPLC-UV is recommended for:

  • Routine quality control and assay of the bulk drug and formulated products where high precision and robustness are critical.

  • Analyses where simplicity of sample preparation and high throughput are desired.

GC-MS is recommended for:

  • Impurity profiling and identification of unknown related substances, owing to its superior specificity and structural elucidation capabilities.[15][21]

  • Trace-level analysis where very low limits of detection and quantitation are necessary.

  • Confirmatory analysis to unequivocally identify the analyte.

In a comprehensive analytical strategy, HPLC-UV can serve as the primary workhorse for routine quantitative analysis, while GC-MS can be employed as a complementary technique for in-depth impurity characterization and for analyses requiring higher sensitivity. A thorough cross-validation as outlined in this guide ensures the generation of accurate, reliable, and defensible analytical data, which is the bedrock of pharmaceutical quality assurance.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Benchchem. (n.d.). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ChemicalBook. (n.d.). 26820-62-2(this compound) Product Description.
  • Appchem. (n.d.). This compound | 26820-62-2 | C9H11N3O3.
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?.
  • ChemicalBook. (2025). This compound | 26820-62-2.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Pharmaceutical Technology. (2013). FDA Reissues Bioanalytical Method Validation Guidance.
  • IVT. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ComplianceIQ. (n.d.). Validation of GC GC-MS Methodologies.
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • ChemicalBook. (n.d.). This compound manufacturers and suppliers in india.
  • BLDpharm. (n.d.). 505052-64-2|4-(5-Bromo-3-nitropyridin-2-yl)morpholine.
  • NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • MDPI. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.

Sources

A Comparative Guide to the Synthesis of 4-(5-Nitropyridin-2-yl)morpholine: A Reproducibility Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(5-Nitropyridin-2-yl)morpholine

This compound is a key building block in medicinal chemistry and drug discovery, frequently utilized as a precursor for the synthesis of a wide array of pharmacologically active compounds. Its structural motif, featuring a morpholine ring attached to a nitropyridine core, is present in molecules targeting a range of therapeutic areas. The nitro group, a strong electron-withdrawing substituent, not only activates the pyridine ring for further chemical transformations but also serves as a handle for reduction to an amino group, opening avenues for diverse derivatization.

Given its importance, the reliable and reproducible synthesis of this compound is paramount for researchers in both academic and industrial settings. This guide provides a comprehensive and objective comparison of two prominent synthesis methods for this compound: a classical thermal heating approach and a modern microwave-assisted protocol. By presenting side-by-side experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to select the most suitable and efficient synthesis strategy for their specific needs, ensuring both high yield and purity.

Comparative Analysis of Synthesis Methods

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and morpholine. The electron-deficient nature of the pyridine ring, further enhanced by the para-nitro group, facilitates the displacement of the chloride leaving group by the nucleophilic morpholine. This guide will assess two distinct methodologies for carrying out this transformation.

ParameterMethod 1: Conventional HeatingMethod 2: Microwave-Assisted Synthesis
Reaction Time 16 hours10 minutes
Temperature 78 °C (Reflux)120 °C
Solvent EthanolEthanol
Reported Yield 95%98%
Purification Filtration and washingFiltration and washing
Energy Input Continuous heatingFocused microwave irradiation
Scalability Readily scalableScalability may require specialized equipment

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This two-step process is initiated by the attack of the nucleophile (morpholine) on the electron-deficient carbon atom bearing the leaving group (chloride) on the 2-chloro-5-nitropyridine ring. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the electron-withdrawing nitro group, which significantly stabilizes the complex and facilitates its formation. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Reactant1 2-Chloro-5-nitropyridine Intermediate Resonance-Stabilized Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Morpholine Reactant2->Intermediate Product This compound Intermediate->Product Elimination of Leaving Group LeavingGroup Chloride Ion Intermediate->LeavingGroup

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

Method 1: Conventional Thermal Heating

This protocol is adapted from a procedure described in US Patent 2011/0207925 A1. It represents a classical and widely used approach for this type of transformation.

Step-by-Step Methodology:

  • To a solution of 2-chloro-5-nitropyridine (1.0 g, 6.3 mmol) in ethanol (20 mL) in a round-bottom flask, add morpholine (1.1 g, 12.6 mmol, 2.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution as a yellow solid.

  • Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum to yield this compound.

Expected Yield: 95%

Method 2: Microwave-Assisted Synthesis

This protocol is based on a method published in Tetrahedron Letters (2008, 49, 44, 6264-6267), showcasing a more modern and rapid approach.

Step-by-Step Methodology:

  • In a microwave-safe reaction vessel, combine 2-chloro-5-nitropyridine (158 mg, 1.0 mmol) and morpholine (174 mg, 2.0 mmol, 2.0 equivalents) in ethanol (3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • The product will precipitate from the solution.

  • Collect the solid by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product to obtain this compound.

Expected Yield: 98%

Experimental Workflow Visualization

Experimental_Workflow cluster_method1 Method 1: Conventional Heating cluster_method2 Method 2: Microwave-Assisted M1_Start Mix Reactants in Ethanol M1_Reflux Reflux for 16 hours at 78°C M1_Start->M1_Reflux M1_Cool Cool to Room Temperature M1_Reflux->M1_Cool M1_Filter Filter Precipitate M1_Cool->M1_Filter M1_Wash Wash with Cold Ethanol M1_Filter->M1_Wash M1_Dry Dry Under Vacuum M1_Wash->M1_Dry M1_Product Final Product M1_Dry->M1_Product M2_Start Combine Reactants in Ethanol M2_Microwave Microwave Irradiation at 120°C for 10 min M2_Start->M2_Microwave M2_Cool Cool to Room Temperature M2_Microwave->M2_Cool M2_Filter Filter Precipitate M2_Cool->M2_Filter M2_Wash Wash with Cold Ethanol M2_Filter->M2_Wash M2_Dry Dry Product M2_Wash->M2_Dry M2_Product Final Product M2_Dry->M2_Product

Caption: Comparative experimental workflows.

Discussion and Reproducibility Assessment

Both presented methods provide high yields of the desired product, this compound.

Method 1 (Conventional Heating) is a robust and easily scalable procedure. The primary drawback is the extended reaction time of 16 hours, which may not be ideal for high-throughput synthesis or rapid lead optimization. However, its simplicity and reliance on standard laboratory equipment make it highly reproducible and accessible to any chemistry laboratory.

Method 2 (Microwave-Assisted Synthesis) offers a significant advantage in terms of reaction time, reducing it from hours to just 10 minutes. This rapid heating can also lead to cleaner reactions and, in this case, a slightly higher reported yield. The reproducibility of microwave-assisted reactions is generally high, provided that the same model of microwave reactor and consistent parameters are used. A potential limitation is the scalability, as larger-scale microwave reactors are specialized pieces of equipment that may not be universally available.

From a "green chemistry" perspective, the microwave-assisted method is more energy-efficient due to the drastically shorter reaction time and focused heating. Both methods utilize ethanol, a relatively benign solvent.

Conclusion

The choice between conventional heating and microwave-assisted synthesis for the preparation of this compound will largely depend on the specific needs of the researcher. For large-scale synthesis where time is not the most critical factor, the conventional heating method is a reliable and straightforward option. For rapid synthesis, high-throughput screening, or when time and energy efficiency are paramount, the microwave-assisted method is clearly superior. Both methods are reported to be high-yielding and should be readily reproducible in a standard organic chemistry laboratory setting.

References

  • U.S. Patent No. 2011/0207925 A1. (2011). Preparation of pyrazolopyridinone compounds as factor Xa inhibitors.
  • Bagnol, R., et al. (2008). A new, efficient and versatile synthesis of 2-aminopyridines from 2-halopyridines using a combination of microwave-assisted Suzuki cross-coupling and Curtius rearrangement. Tetrahedron Letters, 49(44), 6264-6267. [Link]

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 4-(5-Nitropyridin-2-yl)morpholine Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting structure-activity relationship (SAR) studies of 4-(5-nitropyridin-2-yl)morpholine derivatives, a class of compounds with significant potential in antimicrobial drug discovery. We will delve into the rationale behind experimental design, present comparative data on analogous structures, and provide detailed protocols for key assays.

Introduction: The Rationale for Targeting the this compound Scaffold

The this compound scaffold represents a compelling starting point for the development of novel antimicrobial agents. This assertion is based on the well-established biological activities of its constituent parts: the nitropyridine and morpholine moieties.

The nitroaromatic group , particularly the 5-nitropyridine system, is a known pharmacophore in numerous antimicrobial drugs.[1] Its mechanism of action is predicated on reductive bioactivation within the target pathogen.[1] Microbial nitroreductases, flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups, convert the nitro group into highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates.[1] These reactive species can then covalently modify and damage critical biomolecules like DNA, leading to microbial cell death.[1] This targeted activation within the microbe provides a degree of selectivity and is a cornerstone of the therapeutic potential of this class of compounds.

The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its inclusion can improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[3] The nitrogen atom of the morpholine ring can also serve as a key interaction point with biological targets.[3]

The combination of these two moieties in this compound suggests a synergistic potential, where the nitropyridine acts as the "warhead" and the morpholine ring serves to fine-tune the molecule's physicochemical properties and target engagement. A notable example from this class, 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, has been investigated for its biological activities, with its structural modifications guided by SAR studies to enhance its pharmacological profile.[4]

This guide will, therefore, focus on the systematic modification of this scaffold to elucidate the key structural features that govern its antimicrobial potency and to provide a roadmap for the rational design of more effective derivatives.

Comparative Analysis: SAR Insights from Related Scaffolds

While specific, publicly available SAR studies on a broad series of this compound derivatives are limited, we can extrapolate valuable insights from related classes of compounds. The following sections will compare the parent scaffold to alternatives, drawing on established principles of medicinal chemistry.

The Essential Role of the Nitro Group

The presence and position of the nitro group on the pyridine ring are critical for activity. SAR studies on various nitroaromatic compounds consistently demonstrate that the electron-withdrawing nature of the nitro group is essential for its reductive activation.[1]

  • Alternative 1: Removal of the Nitro Group: A derivative lacking the nitro group is expected to be devoid of antimicrobial activity, as it would lose its primary mechanism of action. This serves as a crucial negative control in any SAR study.

  • Alternative 2: Positional Isomers of the Nitro Group: Moving the nitro group from the 5-position to other positions on the pyridine ring (e.g., 3- or 4-position) would likely alter the electronic properties of the ring and its susceptibility to enzymatic reduction, thereby impacting its antimicrobial potency.

  • Alternative 3: Replacement of the Nitro Group with Other Electron-Withdrawing Groups: Substituting the nitro group with other electron-withdrawing groups, such as a cyano or a trifluoromethyl group, could potentially retain some activity, but the unique redox properties of the nitro group make it particularly effective for this mechanism.

The Influence of the Morpholine Ring

The morpholine moiety offers multiple avenues for modification to optimize the compound's properties.

  • Alternative 1: Replacement with Other Saturated Heterocycles: Replacing the morpholine ring with other six-membered saturated heterocycles like piperidine or piperazine can significantly impact the compound's polarity, basicity, and hydrogen bonding capacity. For instance, a piperazine substitution would introduce a second basic nitrogen, potentially altering solubility and off-target interactions.

  • Alternative 2: Substitution on the Morpholine Ring: As seen with 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, substitution on the morpholine ring can influence the compound's lipophilicity and steric profile.[4] A systematic exploration of different alkyl or functional group substitutions at the 2-, 3-, 5-, and 6-positions is a key aspect of SAR studies.

Modifications to the Pyridine Ring

Beyond the nitro group, other positions on the pyridine ring can be modified.

  • Alternative 1: Introduction of Substituents on the Pyridine Ring: Adding small alkyl or halogen substituents to the pyridine ring can modulate the electronic environment and steric hindrance around the nitro group, potentially influencing its interaction with nitroreductases.

Data-Driven Comparison

To illustrate how SAR data is presented and interpreted, Table 1 provides a hypothetical comparative analysis of this compound derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDR1R2R3S. aureus (Gram-positive)E. coli (Gram-negative)
Parent HH5-NO₂1632
1a HHH>128>128
1b HH3-NO₂64128
2a 2,6-diMeH5-NO₂816
2b 3,5-diMeH5-NO₂1632
3a H6-Cl5-NO₂816
4a (Piperidine) -H5-NO₂3264
4b (Piperazine) -H5-NO₂64>128

This is a hypothetical table for illustrative purposes.

Interpretation of Hypothetical Data:

  • Compound 1a vs. Parent: The lack of a nitro group in 1a results in a complete loss of activity, confirming the essentiality of this functional group.

  • Compound 1b vs. Parent: Moving the nitro group to the 3-position in 1b reduces activity, suggesting that the 5-position is optimal for bioreduction.

  • Compound 2a vs. Parent: The addition of dimethyl groups at the 2- and 6-positions of the morpholine ring in 2a enhances activity, possibly by increasing lipophilicity and improving cell penetration.

  • Compound 2b vs. 2a: The positional isomers of the dimethyl groups in 2b show that substitution at the 2- and 6-positions is more favorable than at the 3- and 5-positions.

  • Compound 3a vs. Parent: The introduction of a chloro group at the 6-position of the pyridine ring in 3a improves activity, potentially by modifying the electronic properties of the ring.

  • Compounds 4a and 4b vs. Parent: Replacing the morpholine with piperidine (4a ) or piperazine (4b ) reduces activity, highlighting the favorable properties of the morpholine ring in this scaffold.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution reaction.

Step-by-step methodology:

  • Starting Materials: 2-Chloro-5-nitropyridine and the appropriately substituted morpholine.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used to scavenge the HCl generated during the reaction.

  • Temperature: The reaction mixture is heated, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-step methodology:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final desired inoculum density.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) growth controls are included on each plate. A known antibiotic is also typically included as a reference standard.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Key Concepts

To further clarify the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Caption: General chemical structure of the this compound scaffold.

Mechanism_of_Action Nitroaromatic_Compound This compound (Prodrug) Nitroreductase Microbial Nitroreductase Nitroaromatic_Compound->Nitroreductase Reduction Reactive_Intermediates Reactive Nitroso and Hydroxylamine Species Nitroreductase->Reactive_Intermediates Generates Cellular_Damage DNA Damage & Covalent Modification of Biomolecules Reactive_Intermediates->Cellular_Damage Cell_Death Microbial Cell Death Cellular_Damage->Cell_Death

Caption: Reductive bioactivation of this compound derivatives.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization MIC_Assay Broth Microdilution Assay Characterization->MIC_Assay Data_Analysis MIC Determination MIC_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Experimental workflow for SAR studies of antimicrobial compounds.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new antimicrobial agents. A systematic approach to SAR studies, as outlined in this guide, is crucial for unlocking the full potential of this chemical class. By understanding the causal relationships between chemical structure and biological activity, researchers can rationally design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on generating a comprehensive library of these derivatives and screening them against a broad panel of clinically relevant and drug-resistant pathogens. Furthermore, mechanistic studies to identify the specific cellular targets of the reactive nitro species and investigations into the potential for resistance development will be critical for advancing these compounds towards clinical development.

References

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]

  • Bayrak, H., et al. (2010). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 19(8), 836-848. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Mazur, M. (Ed.). (2023). Design and Synthesis of Novel Antimicrobial Agents. MDPI. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Pharmaceuticals, 16(5), 692. [Link]

  • Somashekhar, M., et al. (2014). morpholine antimicrobial activity. International Journal of Medicine and Pharmaceutical Research, 2(2), 462-471. [Link]

  • Tzara, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2260. [Link]

Sources

A Comparative Guide to Benchmarking the Metabolic Stability of 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising hit to a clinical reality, its metabolic fate is a critical determinant of success or failure. A compound's metabolic stability—its resistance to biotransformation by metabolic enzymes—directly influences its pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions (DDIs).[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity.[2] Therefore, a rigorous and early assessment of metabolic stability is not merely a screening step but a cornerstone of rational drug design.

This guide provides a comprehensive framework for evaluating the metabolic stability of 4-(5-Nitropyridin-2-yl)morpholine , a molecule featuring two key pharmacophores: a nitropyridine ring and a morpholine moiety . Both of these structural motifs present potential metabolic liabilities that warrant careful investigation. The nitropyridine group can be susceptible to nitro-reduction, a bioactivation pathway that can sometimes lead to reactive intermediates.[3][4][5] The morpholine ring, while often incorporated to improve physicochemical properties like solubility, is not metabolically inert and can undergo oxidation or ring cleavage.[6][7][8]

Our objective is to present a robust, self-validating experimental strategy to quantify the metabolic stability of our target compound. We will compare its performance against carefully selected benchmarks, providing the necessary context to interpret the data and guide subsequent medicinal chemistry efforts. This guide is designed for drug discovery researchers, providing both the theoretical rationale and detailed, actionable protocols.

Strategic Selection of Comparator Compounds

To contextualize the metabolic stability of this compound, a panel of comparator compounds is essential. The selection is based on structural relevance and known metabolic properties, allowing for a nuanced interpretation of the experimental outcomes.

Compound ClassExample CompoundRationale for Selection
Target Molecule This compound The focus of our investigation.
Nitroaromatic Benchmark Nilutamide An antiandrogen drug containing a nitroaromatic group, known to undergo nitro-reduction.[4][5] Provides a benchmark for the metabolic fate of the nitropyridine moiety.
Morpholine Benchmark Gefitinib An EGFR inhibitor featuring a morpholine ring. Its metabolic pathways are well-characterized, offering a comparison for the stability of the morpholine scaffold.[8]
High-Clearance Control Verapamil A calcium channel blocker known for its extensive and rapid metabolism by CYP3A4, serving as a positive control for robust enzyme activity in the assays.[9][10]
Low-Clearance Control Warfarin An anticoagulant that is metabolized relatively slowly, serving as a negative control or benchmark for high stability.

Experimental Design: A Multi-Tiered Approach to Stability Assessment

We will employ a two-tiered in vitro approach to thoroughly characterize the metabolic profile of our target compound. The primary assays focus on determining intrinsic clearance, while a secondary assay provides mechanistic insight into potential drug-drug interactions.

Primary Assessment: Quantifying Intrinsic Clearance (CLint)

The primary goal is to measure the intrinsic clearance (CLint), which reflects the inherent capacity of the liver to metabolize a drug.[1][11] We will use two complementary systems:

  • Liver Microsomal Stability Assay: This is a cost-effective, high-throughput screen that evaluates Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[10] Liver microsomes are subcellular fractions containing a high concentration of these critical drug-metabolizing enzymes.[11] This assay is an excellent first pass to identify liabilities related to oxidative metabolism.

  • Hepatocyte Stability Assay: This assay uses intact, cryopreserved liver cells, providing a more holistic and physiologically relevant model.[9] Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors, and also account for cellular uptake processes that can be rate-limiting for metabolism.[9][12] Comparing results from microsomal and hepatocyte assays can reveal the contribution of Phase II metabolism or transport phenomena.

Secondary Assessment: Evaluating CYP450 Inhibition Potential

Beyond being a substrate for metabolism, a drug candidate can also be an inhibitor of CYP enzymes, leading to clinically significant DDIs.[13][14] We will perform a CYP450 inhibition assay using fluorogenic probes to determine the IC50 values of this compound against the five most clinically relevant isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[13]

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including high and low-clearance controls, ensuring the integrity of the experimental system.

Liver Microsomal Stability Assay Protocol

This protocol assesses the rate of disappearance of the parent compound in the presence of liver microsomes and the essential cofactor, NADPH.[15][16]

Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM)

  • Test compounds and comparators (10 mM stocks in DMSO)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and sample analysis

  • 96-well incubation plates and collection plates

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis stock 1. Prepare Compound Working Solutions (2µM) prewarm 3. Pre-warm Microsomes and Compounds stock->prewarm microsomes 2. Prepare Microsome Suspension (0.5 mg/mL) microsomes->prewarm initiate 4. Initiate Reaction with NADPH Regenerating System prewarm->initiate sampling 5. Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench 6. Quench Reaction with ACN + IS sampling->quench centrifuge 7. Centrifuge to Pellet Protein quench->centrifuge lcms 8. Analyze Supernatant by LC-MS/MS centrifuge->lcms data 9. Calculate % Remaining, t1/2, and CLint lcms->data

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare working solutions of the test and control compounds at 2 µM in potassium phosphate buffer from the 10 mM DMSO stocks. The final DMSO concentration in the incubation should be ≤ 0.1%.[17]

  • Microsome Preparation: Thaw pooled human liver microsomes and dilute them in cold potassium phosphate buffer to a final concentration of 0.5 mg/mL. Keep on ice.

  • Incubation Setup: In a 96-well plate, add the microsomal suspension to wells containing the compound working solutions. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture to a collection plate containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[10]

  • Sample Processing: Seal the collection plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area ratio of the parent compound to the internal standard using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.[10]

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[15]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL) .[6]

Hepatocyte Stability Assay Protocol

This protocol evaluates stability in a more complete biological system, capturing both Phase I and Phase II metabolism.[9][18]

Materials and Reagents:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test compounds and comparators (10 mM stocks in DMSO)

  • Acetonitrile (ACN) with internal standard (IS)

  • 96-well incubation plates (e.g., collagen-coated) and collection plates

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis stock 1. Prepare Compound Working Solutions (1µM) initiate 3. Mix Compounds and Hepatocytes stock->initiate hepatocytes 2. Thaw & Prepare Hepatocyte Suspension (0.5x10^6 cells/mL) hepatocytes->initiate sampling 4. Sample at Time Points (0, 15, 30, 60, 120 min) initiate->sampling quench 5. Quench Reaction with ACN + IS sampling->quench centrifuge 6. Centrifuge to Pellet Debris quench->centrifuge lcms 7. Analyze Supernatant by LC-MS/MS centrifuge->lcms data 8. Calculate % Remaining, t1/2, and CLint lcms->data

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare working solutions of the test and control compounds at a final concentration of 1 µM in pre-warmed incubation medium.

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., via trypan blue exclusion). Resuspend the cells in incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[19][20]

  • Incubation: Add the hepatocyte suspension to the wells of the incubation plate containing the compound working solutions. Place the plate in an incubator at 37°C with 5% CO2, often with gentle shaking to keep the cells in suspension.[18]

  • Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), sample aliquots and terminate the reactions as described in the microsomal assay protocol (Step 5).[18]

  • Sample Processing & Analysis: Follow the same procedures for sample processing and LC-MS/MS analysis as outlined in the microsomal assay protocol (Steps 6 & 7).

  • Data Analysis:

    • Calculate t½ as described previously.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in 10^6 cells/mL) .[19]

Data Presentation and Interpretation

For this guide, we will use illustrative data to demonstrate how results are presented and interpreted. This data is hypothetical but representative of a typical experimental outcome.

Table 1: Comparative In Vitro Metabolic Stability Data

CompoundAssay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Classification
This compound HLM 25 55.4 µL/min/mg protein Moderate
Hepatocytes 18 77.0 µL/min/10^6 cells Moderate to High
Nilutamide HLM3539.6 µL/min/mg proteinModerate
Hepatocytes2849.5 µL/min/10^6 cellsModerate
Gefitinib HLM4530.8 µL/min/mg proteinModerate
Hepatocytes3841.2 µL/min/10^6 cellsModerate
Verapamil (High-Clearance) HLM< 10> 138.6 µL/min/mg proteinVery High
Hepatocytes< 8> 173.3 µL/min/10^6 cellsVery High
Warfarin (Low-Clearance) HLM> 120< 11.6 µL/min/mg proteinLow
Hepatocytes> 180< 7.7 µL/min/10^6 cellsLow

Interpretation of Illustrative Results:

  • Controls Validation: The high clearance of Verapamil and low clearance of Warfarin confirm that the assay systems (microsomes and hepatocytes) are performing as expected.

  • Target Compound Assessment: this compound displays moderate stability in human liver microsomes (t½ = 25 min). This indicates it is a substrate for Phase I enzymes, likely CYPs.

  • Microsome vs. Hepatocyte Comparison: The clearance is faster in hepatocytes (t½ = 18 min) than in microsomes. This suggests potential contributions from Phase II metabolism or that cellular uptake is efficient and not a barrier to metabolism.[9]

  • Benchmark Comparison: The stability of our target compound is lower than both the nitroaromatic benchmark (Nilutamide) and the morpholine benchmark (Gefitinib). This suggests that the combination of these two moieties may introduce unique metabolic liabilities or that one of the moieties is particularly unstable in this specific chemical context.

Identifying Metabolic Soft Spots & Guiding Future Strategy

The quantitative data from stability assays directs the next crucial step: identifying the specific site(s) of metabolism, or "metabolic soft spots."[21][22] This is typically achieved by conducting metabolite identification studies, where the structures of the major metabolites are elucidated using high-resolution mass spectrometry.[1][23]

Based on the structure of this compound, we can hypothesize potential metabolic pathways:

  • Nitro-Reduction: The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino functionalities. This is a common pathway for nitroaromatic drugs.[3][24]

  • Morpholine Ring Oxidation: Oxidation can occur on the carbon atoms alpha to the nitrogen or oxygen.[7][25]

  • Morpholine Ring Cleavage: N-dealkylation or cleavage of the ether bond can also occur.[25]

  • Aromatic Hydroxylation: Oxidation of the pyridine ring is another possibility.

Identifying the primary metabolic pathway allows medicinal chemists to make targeted structural modifications. For example, if nitro-reduction is the main route of clearance, replacing the nitro group with a different electron-withdrawing group (e.g., a cyano or trifluoromethyl group) could enhance stability. If oxidation of the morpholine ring is the issue, introducing steric hindrance near the soft spot could block enzymatic access.[21]

Conclusion

Benchmarking the metabolic stability of a new chemical entity like this compound is a foundational activity in drug discovery. By employing a systematic approach using both microsomal and hepatocyte stability assays, and contextualizing the data with well-chosen comparators, researchers can gain critical insights into a compound's likely in vivo behavior. This guide provides the strategic rationale and detailed protocols to perform such a benchmark, enabling data-driven decisions to optimize lead compounds, mitigate risks of poor pharmacokinetics, and ultimately accelerate the development of safer and more effective medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan CRO Services. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from ResearchGate. [Link]

  • Obach, R. S., et al. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from Creative Bioarray. [Link]

  • ResearchGate. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from ResearchGate. [Link]

  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from protocols.io. [Link]

  • Abreu, S. T., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from BioIVT. [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from Domainex. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from Domainex. [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from AxisPharm. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from Mercell. [Link]

  • Wang, L., et al. (2018). Drug metabolism in drug discovery and development. PMC - NIH. [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from BioDuro. [Link]

  • Abreu, S. T., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Boelsterli, U. A., & Lim, P. L. K. (2006). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Bentham Science. [Link]

  • Boelsterli, U. A., & Lim, P. L. K. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. [Link]

  • Ghobarah, H., Jones, E., & Garner, M. (2011). Metabolite Profiling Applications in Early Drug Discovery. LCGC International. [Link]

  • ResearchGate. (2006). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Retrieved from ResearchGate. [Link]

  • Peters, J. U., et al. (2012). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. ACS Publications. [Link]

  • ResearchGate. (2012). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Retrieved from ResearchGate. [Link]

  • Aller-García, J., et al. (2021). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Publications. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from Bienta. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories. [Link]

  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. [Link]

  • Paine, M. F., et al. (2011). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from Eurofins Discovery. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PMC - PubMed Central. [Link]

  • Charman, S. A., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC - NIH. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]

  • ResearchGate. (2023). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from ResearchGate. [Link]

  • Kumar, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

  • Iacovino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Nitropyridine Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, nitropyridine derivatives have emerged as a versatile scaffold for the development of potent and selective enzyme inhibitors.[1][2] Their unique electronic properties and synthetic tractability make them valuable starting points for targeting a range of enzymes implicated in diseases from cancer to infectious agents.[3][4][5][6] The rational design and optimization of these inhibitors are significantly accelerated by computational methods, among which molecular docking stands as a cornerstone technique.[7][8]

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site, providing critical insights into the molecular interactions that drive binding affinity.[9][10] This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for conducting rigorous comparative docking studies. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and robust computational workflow. Our focus is to empower researchers, scientists, and drug development professionals to leverage molecular docking not just as a screening tool, but as a powerful method for generating testable hypotheses and understanding structure-activity relationships (SAR).

The Scientific Bedrock: Principles of Molecular Docking

Before delving into the protocol, it's crucial to understand the two fundamental components of any molecular docking program: the search algorithm and the scoring function .

  • Search Algorithms: These are the engines that explore the vast conformational space of the ligand within the defined active site of the enzyme. They generate a multitude of possible binding poses. Algorithms range from systematic searches to stochastic methods like genetic algorithms and Monte Carlo simulations, each with its own strengths in balancing computational speed and thoroughness of the search.[11]

  • Scoring Functions: Once a pose is generated, the scoring function evaluates its quality.[12][13] It's a mathematical model that estimates the binding free energy of the protein-ligand complex. Scoring functions can be broadly categorized as force-field based, empirical, and knowledge-based, each employing different assumptions and parameters to approximate the complex energetics of binding.[10][14] It is the scoring function that allows us to rank different poses of the same ligand and compare the predicted binding of different ligands.[15]

For this guide, we will use AutoDock Vina as our primary example, as it is a widely used, validated, and computationally efficient tool that has demonstrated high performance in numerous studies.[16][17]

The Comparative Docking Workflow: A Self-Validating Protocol

A trustworthy computational study must be built on a foundation of validation. The protocol described below is designed as a self-validating system, beginning with a crucial step to ensure the chosen docking parameters can reliably reproduce experimental data.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Production cluster_vis Phase 4: Interpretation PDB 1. Obtain Receptor Structure (e.g., from PDB) CleanPDB 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanPDB Redock 4. Protocol Validation (Re-dock co-crystallized ligand) CleanPDB->Redock Ligands 3. Prepare Ligands (2D to 3D, energy minimize) Docking 6. Dock Nitropyridine Library Ligands->Docking RMSD 5. Calculate RMSD (Compare docked vs. crystal pose) Redock->RMSD RMSD->Docking If RMSD < 2.0 Å Analysis 7. Analyze Results (Scores & Poses) Docking->Analysis Visualize 8. Visualize Interactions (e.g., PyMOL) Analysis->Visualize Hypothesis 9. Formulate SAR Hypothesis Visualize->Hypothesis

Caption: A flowchart of the self-validating comparative docking workflow.

Step 1: Receptor Preparation

The quality of your receptor structure is paramount. Garbage in, garbage out.

  • Acquire the Structure: Download the 3D coordinates of your target enzyme from the Protein Data Bank (PDB). Prioritize high-resolution (<2.5 Å) crystal structures that are co-crystallized with a ligand in the active site of interest. This co-crystallized ligand is essential for protocol validation. For this guide, let's hypothetically use Cyclin-Dependent Kinase 2 (CDK2), a common cancer target.[18][19][20]

  • Clean the PDB File: The raw PDB file contains more than just the protein.

    • Remove Water Molecules: Unless a water molecule is known to be critical for ligand binding (a "bridging" water), it should be removed as it can interfere with docking.

    • Handle Co-factors and Ions: Decide whether co-factors (e.g., ATP, NAD+) or metal ions are part of the static active site or should be removed. This is a critical decision based on the enzyme's mechanism.

    • Separate the Co-crystallized Ligand: Save the co-crystallized ligand into a separate file. This will be your positive control for validation.

  • Prepare the Receptor for Docking: This step is typically performed using software like AutoDock Tools (ADT) or the Meeko Python package.[16][17][21]

    • Add Polar Hydrogens: Crystal structures often lack hydrogen atoms. Adding them is crucial for correctly modeling hydrogen bonds.

    • Assign Partial Charges: Assign Gasteiger or other appropriate partial charges to each atom. This is essential for the scoring function to calculate electrostatic interactions.

    • Save as PDBQT: The final prepared receptor file is saved in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[22]

Step 2: Ligand Preparation (Nitropyridine Derivatives)
  • Create 2D Structures: Draw your nitropyridine derivatives using a chemical sketcher like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert these 2D structures into 3D models.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This ensures the ligand starts from a low-energy, sterically favorable conformation.

  • Prepare Ligands for Docking: Similar to the receptor, ligands must be prepared.

    • Assign Charges and Torsion: Use ADT to assign Gasteiger charges and define the rotatable bonds. The flexibility of the ligand is a key aspect of the docking simulation.[23]

    • Save as PDBQT: Save each prepared ligand in the PDBQT format.

Step 3: The Self-Validation Checkpoint

This is the most critical step for ensuring the trustworthiness of your results. The goal is to prove that your docking protocol can reproduce the experimentally observed binding mode.[24]

  • Define the Binding Site: Using ADT, define the search space (the "grid box") for the docking simulation.[21] This box should be centered on the co-crystallized ligand and be large enough to encompass the entire binding pocket, allowing for some translational and rotational freedom.

  • Re-dock the Native Ligand: Perform a docking simulation using the prepared co-crystallized ligand and the prepared receptor.

  • Calculate the Root Mean Square Deviation (RMSD): The RMSD measures the average distance between the atoms of the docked ligand pose and the original crystal structure pose. A successful validation is generally accepted as an RMSD < 2.0 Å .[24] If you achieve this, you can be confident that your chosen parameters are appropriate for this system. If not, you must adjust the grid box size, center, or docking parameters and repeat until validation is successful.

Step 4: Production Docking of Nitropyridine Derivatives

Once the protocol is validated, you can proceed with docking your library of nitropyridine derivatives.

  • Configure the Docking Run: Create a configuration file that specifies the receptor, the ligand to be docked, and the coordinates and dimensions of the validated grid box.

  • Execute AutoDock Vina: Run the docking simulation for each nitropyridine derivative. A key parameter is exhaustiveness, which controls the computational effort of the search.[17] The default is 8, but for more rigorous studies, increasing this value (e.g., to 32) can provide more consistent results at the cost of longer computation time.

  • Generate Output: Vina will generate an output file (in PDBQT format) containing several predicted binding poses for each ligand, ranked by their binding affinity scores in kcal/mol.

Step 5: Analysis and Visualization

Raw scores are only part of the story. Visual inspection is essential to understand the how and why of the predicted binding.

  • Analyze Binding Affinity: The top-ranked score for each ligand represents its predicted binding affinity. More negative values indicate stronger predicted binding.

  • Visualize with PyMOL: Use a molecular visualization tool like PyMOL to analyze the top-ranked pose for each compound.[25][26][27][28]

    • Load the prepared receptor and the docked ligand output file.

    • Identify key interactions: Look for hydrogen bonds, hydrophobic interactions, pi-stacking, and salt bridges between the ligand and active site residues.

    • Compare the binding modes of different derivatives to understand how structural modifications influence these interactions.

G cluster_enzyme Enzyme Active Site cluster_ligand Nitropyridine Derivative A LEU83 B LYS33 C PHE80 Ligand Nitropyridine Core Ligand->A Hydrophobic Interaction NO2 Nitro Group NO2->B H-Bond R1 R1 Group R1->C Pi-Stacking

Caption: Key interactions of a nitropyridine derivative in an enzyme active site.

Data Interpretation: Building the SAR Narrative

The ultimate goal is to translate docking data into actionable insights. A well-structured table is essential for comparing results across your series of derivatives.

Table 1: Hypothetical Docking Results of Nitropyridine Derivatives Against CDK2

Compound IDR-Group ModificationBinding Affinity (kcal/mol)RMSD from Ref. (Å)Key Interacting ResiduesPredicted Interaction Type
NP-01 -H-7.81.1LEU83, LYS33H-bond with LYS33 backbone
NP-02 -OH (meta)-8.51.3LEU83, LYS33, ASP86Additional H-bond with ASP86
NP-03 -OCH3 (meta)-8.11.4LEU83, LYS33Steric clash with ASP86
NP-04 -Phenyl-9.20.9LEU83, LYS33, PHE80Pi-stacking with PHE80
NP-05 -Cl (para)-8.31.2LEU83, LYS33, VAL18Halogen bond with VAL18

From this hypothetical data, we can begin to build a narrative:

  • The unsubstituted core (NP-01 ) establishes a baseline interaction, likely forming a critical hydrogen bond via its pyridine nitrogen or nitro group with a key residue like LYS33.

  • Adding a hydroxyl group (NP-02 ) that can act as a hydrogen bond donor improves the predicted affinity, suggesting a nearby acceptor residue like ASP86 is available.

  • Replacing the hydroxyl with a bulkier methoxy group (NP-03 ) slightly reduces the predicted affinity, possibly due to a minor steric hindrance, demonstrating a size limitation in that pocket.

  • The significant improvement with a phenyl group (NP-04 ) points towards a hydrophobic pocket and a potential pi-stacking interaction with an aromatic residue like PHE80.

  • The introduction of a halogen (NP-05 ) suggests the possibility of exploiting a halogen bond with a residue like VAL18.

This comparative analysis allows for the rational design of the next generation of derivatives, prioritizing modifications predicted to have the most significant positive impact on binding affinity.

Conclusion and Future Perspectives

This guide has outlined a robust, self-validating workflow for the comparative molecular docking of nitropyridine derivatives. By grounding the computational protocol in experimental reality through re-docking validation, we can generate reliable and insightful predictions. The true power of this approach lies not in the absolute values of the binding scores, but in the relative ranking and the detailed analysis of molecular interactions that drive the structure-activity relationship.

It is imperative to remember that molecular docking is a predictive tool, not a replacement for experimental validation.[29] The hypotheses generated from these studies must be tested at the bench through synthesis and biological assays. Promising results from docking can be further refined using more computationally intensive methods like molecular dynamics (MD) simulations to account for protein flexibility and solvation effects, providing an even more detailed picture of the binding event. By integrating these computational strategies, researchers can significantly streamline the path from initial hit to optimized lead, accelerating the discovery of novel enzyme inhibitors.

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. PMC.
  • Scoring functions for docking. Wikipedia.
  • Customizing Scoring Functions for Docking. PMC - PubMed Central.
  • Comparative Evaluation of 11 Scoring Functions for Molecular Docking.
  • Scoring functions for docking. Grokipedia.
  • Updates on Drug Designing Approach Through Computational Strategies: a Review. Taylor & Francis Online.
  • Revolutionizing Drug Discovery: A Comprehensive Review of Computer-Aided Drug Design Approaches. IJRASET.
  • Molecular Docking Scoring.
  • An Updated Review of Computer-Aided Drug Design and Its Applic
  • AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube.
  • Computer Aided Drug Design. International Journal of Pharmaceutical Sciences.
  • How can PyMOL be exploited for seeing ligand-protein interactions?.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • Basic docking. Autodock Vina 1.2.
  • Computer-Aided Drug Design Tutorials: Visualization of Protein Surfaces with PyMOL. University of Helsinki.
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute.
  • Visualizing protein-protein docking using PyMOL. Medium.
  • Displaying the protein and its ligand within PyMOL. University of Glasgow.
  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Public
  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central.
  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applic
  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. University of Massachusetts Boston.
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central.
  • Molecular Docking: a decision-making tool for drug discovery.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Pyridine heterocycles: Compiling the anticancer capabilities.
  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
  • Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitr
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis.
  • (PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.

Sources

Confirming Experimental Findings for 4-(5-Nitropyridin-2-yl)morpholine: A Guide to Orthogonal Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility and accuracy of experimental findings are paramount. This guide provides an in-depth technical comparison of orthogonal methods to validate findings related to the compound 4-(5-Nitropyridin-2-yl)morpholine. For researchers, scientists, and drug development professionals, establishing the certainty of a compound's biological activity through diverse and independent analytical techniques is a cornerstone of scientific integrity. This document will explore a hypothetical, yet plausible, primary finding for this compound and detail the subsequent orthogonal methodologies required for robust confirmation.

The Imperative of Orthogonal Validation in Drug Discovery

For the purpose of this guide, we will postulate a primary experimental finding for This compound : inhibition of the protein kinase, Kinase X, with an IC50 of 500 nM in a biochemical assay. This guide will now delineate the process of confirming this finding through a series of orthogonal validations.

Primary Finding: Biochemical Kinase Inhibition Assay

The initial discovery of this compound's activity is presumed to originate from a standard biochemical kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
  • Reagents and Materials : Recombinant human Kinase X, appropriate substrate peptide, ATP, kinase buffer, this compound (test compound), known Kinase X inhibitor (positive control), DMSO (vehicle control), and a commercial luminescence-based kinase assay kit.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to achieve a range of concentrations for IC50 determination.

  • Assay Procedure :

    • Add 5 µL of diluted test compound or control to the wells of a 384-well plate.

    • Add 10 µL of a solution containing Kinase X and the substrate peptide in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP using the luminescence-based detection reagent as per the manufacturer's instructions.

  • Data Analysis : The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Orthogonal Method 1: Cell-Based Target Engagement Assay

To move beyond the artificial environment of a biochemical assay, a cell-based assay is a critical first orthogonal step. This will confirm if this compound can engage its target, Kinase X, within a living cell.

Causality Behind Experimental Choice

A cellular assay provides a more physiologically relevant context. It assesses not only the direct interaction with the target but also implicitly tests the compound's ability to cross the cell membrane and remain stable in the cellular milieu. A positive result in a cell-based target engagement assay significantly strengthens the initial biochemical finding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture : Culture a human cell line known to express Kinase X to 80-90% confluency.

  • Compound Treatment : Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 2 hours at 37°C.

  • Thermal Challenge : Harvest the cells and resuspend them in a lysis buffer. Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Protein Separation : Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Target Detection : Analyze the supernatant containing the soluble, non-denatured proteins by Western blot using an antibody specific for Kinase X.

  • Data Analysis : The binding of this compound to Kinase X is expected to stabilize the protein, leading to a higher melting temperature. Quantify the band intensities from the Western blot to determine the temperature at which 50% of Kinase X is denatured. A shift in this melting temperature in the presence of the compound confirms target engagement.

Orthogonal Method 2: Biophysical Binding Assay

A biophysical assay provides direct evidence of the physical interaction between the compound and the target protein, independent of enzyme activity. This helps to rule out non-specific effects that might have influenced the primary biochemical assay.

Causality Behind Experimental Choice

Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity (KD), kinetics (kon and koff), and thermodynamics. This offers a deeper, mechanistic understanding of the compound-target interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Protein Immobilization : Immobilize recombinant Kinase X onto a sensor chip surface.

  • Compound Injection : Flow solutions of this compound at various concentrations over the sensor chip surface.

  • Binding Measurement : Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Data Analysis : Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). A confirmed binding event with a reasonable affinity would strongly support the primary finding.

Orthogonal Method 3: Structural and Purity Confirmation

The integrity of the experimental findings relies on the purity and confirmed structure of the test compound. Therefore, orthogonal analytical chemistry techniques are essential.

Causality Behind Experimental Choice

The initial synthesis of a compound may result in impurities or an incorrect structure, which could be responsible for the observed biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) provide unambiguous structural elucidation and purity assessment.[1]

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the chemical environment of individual atoms, confirming the connectivity and presence of key functional groups.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Combines the separation power of HPLC with the mass analysis of mass spectrometry to verify the molecular weight of the compound.[1]

  • High-Performance Liquid Chromatography (HPLC) : Used to separate, identify, and quantify each component in a mixture, thereby determining the purity of the compound.[4][5]

Data Summary and Comparison

The following table summarizes the expected outcomes from the primary and orthogonal methods for a positive validation of this compound's activity against Kinase X.

Method Parameter Measured Expected Result for Positive Confirmation
Primary: Biochemical Kinase Assay IC50 (Enzyme Inhibition)~500 nM
Orthogonal 1: CETSA ΔTm (Target Engagement)Significant thermal stabilization of Kinase X
Orthogonal 2: SPR KD (Binding Affinity)Binding affinity in a similar range to the IC50
Orthogonal 3: NMR, LC-MS, HPLC Structure and PurityConfirmed structure and >95% purity

Visualizing the Orthogonal Validation Workflow

The following diagram illustrates the logical flow of the orthogonal validation process, starting from the primary finding.

Orthogonal_Validation_Workflow cluster_primary Primary Finding cluster_orthogonal Orthogonal Validation cluster_conclusion Conclusion Primary Biochemical Assay (Kinase Inhibition) Cellular Cell-Based Assay (CETSA) Primary->Cellular Physiological Relevance Biophysical Biophysical Assay (SPR) Primary->Biophysical Direct Binding Analytical Structural & Purity (NMR, LC-MS, HPLC) Primary->Analytical Compound Integrity Conclusion Confirmed Biological Activity Cellular->Conclusion Biophysical->Conclusion Analytical->Conclusion

Caption: Workflow for orthogonal validation of a primary experimental finding.

Conclusion

The validation of experimental findings for a novel compound like this compound is a multi-faceted process that demands rigorous scientific scrutiny. By employing a suite of orthogonal methods, researchers can build a robust and reliable data package that substantiates the initial discovery. This guide has outlined a logical and experimentally sound workflow for confirming a hypothetical kinase inhibitory activity, emphasizing the importance of cellular target engagement, direct biophysical binding, and unambiguous structural and purity analysis. Adherence to such a self-validating system is essential for the successful progression of promising compounds in the drug discovery pipeline.

References

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13).
  • ILT - Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis.
  • Benchchem. A Comparative Guide to Orthogonal Methods for Validating the Structure of Tos-PEG9-Boc Conjugates.
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • Books. (2024, February 16). Chapter 13: Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures.
  • BioPharmaSpec. Orthogonal Methods in Higher Order Structure (HOS) Analysis.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • Alphalyse. Orthogonal method in pharmaceutical product analysis.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(5-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 4-(5-Nitropyridin-2-yl)morpholine, a nitrated heterocyclic compound, is a critical final step in its experimental use. This guide provides an in-depth, procedural framework for its safe management, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established chemical safety principles, synthesizing data from analogous compounds to provide a robust operational plan.

Hazard Assessment: Understanding the Risk Profile
  • Nitropyridine Moiety: Nitrated aromatic compounds are often associated with thermal instability and can be toxic. The nitro group is an electron-withdrawing group that can make the compound susceptible to certain reactions. Upon combustion, nitrogen-containing compounds can release toxic nitrogen oxides (NOx)[1].

  • Morpholine Moiety: Morpholine itself is classified as a flammable liquid that is harmful if swallowed and toxic in contact with skin or if inhaled.[1] It is known to cause severe skin burns and eye damage.[1][2]

  • Overall Profile: Based on these components, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin. It is likely to be a skin and serious eye irritant.[3][4] All handling and disposal operations must be conducted with appropriate personal protective equipment in a well-ventilated area.[2][4]

Chemical and Physical Properties

A clear understanding of the compound's properties is essential for safe handling and storage prior to disposal.

PropertyValueSource
CAS Number 26820-62-2[5][6]
Molecular Formula C₉H₁₁N₃O₃[5][6]
Molecular Weight 209.2 g/mol [5][6]
Appearance Solid (assumed)
Melting Point 112-114 °C[7]
Boiling Point 406.4±45.0 °C (Predicted)[7]
Density 1.325±0.06 g/cm³ (Predicted)[7]
Storage Temperature Inert atmosphere, Room Temperature[7]
Pre-Disposal Safety and Handling

Before beginning the disposal process, ensure all safety measures are in place. This includes immediate protocols for spill management and the correct use of Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash risk.[8]

  • Skin and Body Protection: A flame-retardant lab coat is mandatory. Ensure full coverage of arms and legs.

  • Respiratory Protection: All handling of solid powder or solutions should occur inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][8]

Spill Management: In the event of a spill, evacuate the immediate area.[4] Contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill. Collect the contaminated absorbent and spilled material into a designated, sealable hazardous waste container.[4] Decontaminate the area with an appropriate solvent, followed by soap and water.

Disposal Workflow

The logical flow for the proper disposal of this compound waste is critical to ensure safety and compliance. The following diagram outlines the decision-making process from waste generation to final collection.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management WasteGen Waste Generation (e.g., unused solid, contaminated labware, reaction residues) Segregate Waste Segregation WasteGen->Segregate Is waste mixed with other chemicals? Containerize Containerization Segregate->Containerize Place in designated 'Nitrogenous Organic Solid Waste' container Label Labeling Containerize->Label Attach Hazardous Waste Label Store Secure Temporary Storage Label->Store Store in a cool, dry, well-ventilated secondary containment area Collection Scheduled Waste Collection by EHS or Licensed Contractor Store->Collection Arrange for pickup

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for regulatory compliance and safety. This procedure applies to the pure compound, reaction mixtures containing it, and contaminated labware.

Step 1: Waste Segregation Designate a specific, clearly labeled waste container for "Nitrogenous Organic Solid Waste." It is crucial not to mix this compound waste with other waste streams, particularly:

  • Acids and Strong Oxidizers: Morpholine is incompatible with these materials, which could lead to a strong exothermic or violent reaction.[1]

  • Halogenated Solvents: Mixing with non-halogenated waste complicates the final disposal method (e.g., incineration) and increases costs.[4]

  • Aqueous Waste: Do not dispose of this organic compound into aqueous waste streams or down the drain.[4][9]

Step 2: Waste Collection and Containerization Collect all waste forms of this compound (including contaminated gloves, weigh boats, and absorbent materials from spills) into a dedicated, compatible, and sealable container.[4]

  • Container Material: Use a high-density polyethylene (HDPE) or glass container that is in good condition with a secure, leak-proof lid.[4]

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for potential expansion.[4]

Step 3: Labeling Immediately label the waste container with a hazardous waste tag, as required by your institution and local regulations. The label must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • An accurate description of the container's contents (e.g., "solid waste," "contaminated debris").

  • The primary hazards (e.g., "Toxic," "Irritant").

  • The date accumulation started.

  • Your name and laboratory information.

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Well-ventilated.

  • Away from heat sources, open flames, and direct sunlight.[1]

  • Within secondary containment to capture any potential leaks.[4]

  • In a location that minimizes the risk of accidental tipping or breakage.

Step 5: Arranging for Final Disposal Once the waste container is full or has reached the storage time limit set by your institution's policy (e.g., 90 days), arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • Never attempt to dispose of this chemical via standard trash or sewer systems.[9] The ultimate disposal will likely be through high-temperature incineration at a licensed facility, which is the standard method for many organic compounds.[10]

Decontamination of Equipment

All non-disposable laboratory equipment (glassware, spatulas, etc.) that has come into contact with this compound must be thoroughly decontaminated.

  • Pre-rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect this rinse solvent as hazardous waste.

  • Wash: Wash the equipment with soap and hot water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

References

  • Safety Data Sheet - Morpholine . SPS | Solvents & Petroleum Service, Inc. [Link]

  • Safety Data Sheet: Morpholine . Carl ROTH. [Link]

  • Safety Data Sheet Morpholine . Redox. [Link]

  • Regulations and Guidelines Applicable to Pyridine . NCBI Bookshelf. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Neutralization/Deactivation/Recovery . Princeton University Environmental Health and Safety. [Link]

  • Pharmaceutical Incompatibility . Pharmaceutical Technology. [Link]

  • Thermal Degradation of Morpholine in CO2 Post-combustion Capture . ResearchGate. [Link]

  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples . Pharmaguideline. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . US EPA. [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline . MDPI. [Link]

  • Pharmaceutical Incompatibilities-II . IIP Series. [Link]

  • This compound . Appchem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Nitropyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(5-Nitropyridin-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.